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3-(1-Methylcyclopropyl)propan-1-ol Documentation Hub

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  • Product: 3-(1-Methylcyclopropyl)propan-1-ol
  • CAS: 120077-89-6

Core Science & Biosynthesis

Foundational

The 1-Methylcyclopropyl Pharmacophore: Synthesis, Bioisosterism, and Applications in Modern Drug Discovery

Executive Summary The relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has elevated the importance of small, highly strained carbocycles. Among these, the 1-methylc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug discovery has elevated the importance of small, highly strained carbocycles. Among these, the 1-methylcyclopropyl (1-MCP) moiety has emerged as a privileged structural motif. Functioning as a sophisticated bioisostere for tert-butyl and isopropyl groups, the 1-MCP group effectively blocks metabolic hotspots, enforces conformational rigidity, and maintains a low molecular weight.

This technical guide provides an in-depth analysis of 1-methylcyclopropyl alcohol derivatives, detailing the causality behind synthetic bottlenecks, establishing self-validating experimental protocols, and reviewing its transformative impact on contemporary medicinal chemistry.

Structural and Physicochemical Rationale

As application scientists, we must evaluate functional groups not just by their target affinity, but by their survivability in biological systems. The 1-MCP group offers a unique geometric and electronic profile. The cyclopropane ring possesses high s-character in its C-C bonds, leading to shorter, stronger C-H bonds (>100 kcal/mol) compared to standard alkanes.

When a methyl group is installed at the 1-position (creating a quaternary center), the moiety becomes highly resistant to cytochrome P450-mediated


- and 

-oxidation. Furthermore, the coplanarity of the three cyclopropyl carbons restricts the conformational freedom of adjacent bonds, often locking a molecule into its bioactive conformation and reducing the entropic penalty of binding.

Table 1: Physicochemical Comparison of Alkyl Substituents

Propertytert-Butyl GroupIsopropyl Group1-Methylcyclopropyl Group
Steric Bulk (A-value approx.) High (>4.7)Medium (2.1)Medium-High (~3.0)
C-H Bond Dissociation Energy ~96 kcal/mol~95 kcal/mol>100 kcal/mol (Ring C-H)
Metabolic Stability (CYP450) Susceptible to

-oxidation
Highly susceptibleHighly resistant
Conformational Rigidity Flexible rotationFlexible rotationRigid, coplanar geometry
Lipophilicity (LogP contribution) ~1.5~1.0~1.2

Synthetic Methodologies: Overcoming the Kulinkovich Bottleneck

The foundational building block for incorporating this pharmacophore is 1-methylcyclopropanol . The most direct route to this intermediate is the Kulinkovich reaction—a titanium-catalyzed cyclopropanation of methyl acetate using ethylmagnesium bromide.

However, standard literature procedures often fail upon scale-up due to a critical oversight in catalyst selection.

The Causality of Catalyst Selection

Historically, the Kulinkovich reaction utilizes titanium tetraisopropoxide (


). During the aqueous quench, this catalyst hydrolyzes to release isopropanol (bp 82 °C). Because 1-methylcyclopropanol is highly volatile (bp 104 °C) and water-miscible, separating it from isopropanol via fractional distillation is exceptionally difficult, leading to contaminated batches that ruin downstream carbamate or ether formations.

To engineer a self-validating, scalable system, we must change the catalyst. As demonstrated by [1] and [2], utilizing titanium tetra(2-ethylhexyloxide) or titanium tetramethoxide completely bypasses this bottleneck. Tetramethoxide generates methanol (bp 65 °C), which is easily stripped, while tetra(2-ethylhexyloxide) generates a high-boiling alcohol that remains safely in the distillation pot.

G A Methyl Acetate (Starting Material) D Titanacyclopropane Intermediate A->D B Ethylmagnesium Bromide (Grignard Reagent) C Ti(OMe)4 Catalyst (Optimized Choice) B->C Transmetalation C->D Alkene Extrusion E Ring Closure & Ligand Exchange D->E F 1-Methylcyclopropanol (Target Product) E->F Hydrolysis (No iPrOH)

Fig 1: Optimized Kulinkovich reaction pathway preventing isopropanol co-distillation.

Self-Validating Experimental Protocol: Synthesis of 1-Methylcyclopropanol

This protocol incorporates mandatory In-Process Controls (IPCs) to ensure system integrity at every phase.

Step 1: Reaction Setup

  • In an oven-dried, argon-purged flask, dissolve methyl acetate (1.0 equiv) and

    
     (0.1 equiv) in anhydrous THF (0.5 M).
    
  • Cool the reactor to 10 °C. Causality: Strict temperature control prevents the premature thermal decomposition of the titanacyclopropane intermediate.

Step 2: Grignard Addition

  • Add ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equiv) dropwise over 2 hours, maintaining the internal temperature below 15 °C.

  • IPC 1 (Reaction Completion): Because 1-MCP lacks a UV chromophore, monitor the disappearance of methyl acetate via GC-FID or TLC stained with

    
    . Do not proceed until starting material is <1%.
    

Step 3: Quench and Azeotropic Drying

  • Quench the reaction by slowly adding water at 0 °C, which precipitates titanium salts. Filter the slurry through a pad of Celite.

  • IPC 2 (Moisture Check): 1-MCP is highly hydrophilic. Perform a Karl Fischer titration on the organic filtrate. If water content is >1.5%, perform an azeotropic distillation with toluene before isolation.

Step 4: Isolation and Analytical Validation

  • Fractionally distill the crude mixture at atmospheric pressure. Collect the fraction boiling at 102–105 °C.

  • Validation: Confirm purity via

    
     NMR (
    
    
    
    ). The spectrum must show a distinct singlet at
    
    
    1.45 (3H,
    
    
    ) and cyclopropyl multiplets at
    
    
    0.42–0.48 (2H) and 0.74–0.80 (2H).

Advanced Derivatization: 1-Methylcyclopropyl Aryl Ethers (McPAEs)

While 1-methylcyclopropanol is easily converted into carbamates (e.g., the MPoc protecting group), synthesizing 1-methylcyclopropyl aryl ethers (McPAEs) presents a significant chemical challenge.

Standard


 reactions using 1-methylcyclopropanol only succeed with highly deactivated, electron-deficient arenes (e.g., fluoronitrobenzenes). To access McPAEs for electron-rich or neutral pharmacophores, scientists must abandon 

.

[3] established a highly effective two-step workaround:

  • Alkenylation: The phenol is first reacted to form a 1-methylvinyl aryl ether.

  • Cyclopropanation: A Simmons-Smith reaction (using

    
     and 
    
    
    
    ) converts the alkene into the 1-methylcyclopropyl group. Causality: By building the cyclopropane ring after the ether linkage is formed, the electronic limitations of the arene are entirely bypassed, unlocking a vast new chemical space for drug designers.

Pharmacological Applications in Drug Discovery

The strategic insertion of 1-MCP derivatives has rescued multiple clinical candidates from metabolic failure or off-target toxicity.

Case Study 1: Pim-1/2 Kinase Inhibitors for Hematological Malignancies

Pim kinases are critical targets in multiple myeloma. During the optimization of quinazolinone-based inhibitors, [4] discovered that replacing standard aliphatic amines with a 2-((1-methylcyclopropyl)amino) moiety drastically improved the drug's profile. The 1-MCP group provided the exact steric bulk required to fill the hydrophobic pocket of the kinase hinge region, while its lower molecular weight and reduced lipophilicity (compared to a cyclohexyl or tert-pentyl group) significantly enhanced aqueous solubility and oral bioavailability.

Case Study 2: Overcoming HCV Protease Inhibitor Resistance

In the development of macrocyclic NS3/4A protease inhibitors, resistance from the A156T viral variant is a major hurdle. Researchers found that modifying the P4 capping group with a (1-methylcyclopropyl)sulfonyl or (1-methylcyclopropyl)methyl carbamate maintained picomolar potency against wild-type HCV while recovering activity against the A156T variant. The rigid geometry of the 1-MCP group forces the carbamate into a bioactive conformation that the mutated viral protease cannot easily reject via steric clash.

Bioisostere Lead Lead Compound (tert-Butyl/Isopropyl) Metabolism In Vivo Liability: CYP450 Oxidation Lead->Metabolism Design Bioisosteric Replacement (1-Methylcyclopropyl) Metabolism->Design Structural Optimization Result1 Blocked Metabolic Hotspot Design->Result1 Result2 Conformational Rigidity Design->Result2 Optimized Optimized Drug Candidate (Improved PK/PD) Result1->Optimized Result2->Optimized

Fig 2: Logical workflow of bioisosteric replacement using the 1-methylcyclopropyl group.

Conclusion

The 1-methylcyclopropyl group is far more than a synthetic curiosity; it is a highly calibrated tool for molecular optimization. By understanding the causality behind its synthesis—specifically the necessity of modifying the Kulinkovich titanium catalyst to prevent co-distillation—researchers can reliably access 1-methylcyclopropanol on a multigram scale. Whether deployed as a carbamate, an aryl ether, or an amine derivative, the 1-MCP pharmacophore consistently delivers enhanced metabolic stability, precise steric mapping, and superior drug-like properties.

References

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984-988. URL:[Link]

  • Bueno, B., Heurtaux, S., & Gagnon, A. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 13351-13357. URL:[Link]

  • Wang, H.-L., et al. (2019). Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry, 62(3), 1523-1540. URL:[Link]

Exploratory

Engineering Molecular Conformation and Metabolic Stability: A Technical Guide to Cyclopropyl Carbinol Homologues in Medicinal Chemistry

Executive Summary Cyclopropyl carbinol and its homologues (e.g., cyclopropylmethyl, cyclopropylethyl) have transitioned from niche structural curiosities to foundational motifs in modern medicinal chemistry [1]. The inco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl carbinol and its homologues (e.g., cyclopropylmethyl, cyclopropylethyl) have transitioned from niche structural curiosities to foundational motifs in modern medicinal chemistry [1]. The incorporation of a cyclopropyl ring introduces unique steric, electronic, and conformational properties that can profoundly alter a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This whitepaper explores the mechanistic causality behind the "cyclopropyl effect," examines its application in FDA-approved therapeutics, and provides self-validating synthetic and metabolic protocols for drug development professionals.

The Mechanistic Rationale: The "Cyclopropyl Effect"

Replacing a standard aliphatic chain or a flat aromatic ring with a cyclopropyl carbinol homologue is a strategic choice driven by the quantum mechanical and steric realities of the three-membered ring.

  • Enhanced p-Character and Bond Strength: The cyclopropane ring features coplanar carbon atoms with unusually short C-C bonds (1.51 Å) and enhanced π-character. The corresponding C-H bonds are shorter and possess higher bond dissociation energies compared to standard alkanes [1].

  • Metabolic Stability: The high C-H bond dissociation energy significantly increases the activation energy required for hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile linear alkyl group with a cyclopropylmethyl moiety frequently blocks oxidative metabolism, thereby decreasing plasma clearance and increasing half-life [2].

  • Conformational Restriction: Cyclopropyl groups lock molecules into bioactive conformations. This reduces the entropic penalty upon target binding, often leading to significant enhancements in potency and receptor selectivity [1].

G CG Cyclopropylmethyl Incorporation CH High C-H Bond Dissociation Energy CG->CH CR Conformational Restriction CG->CR Lip Optimized Lipophilicity CG->Lip MS Increased Metabolic Stability (CYP Evasion) CH->MS Pot Enhanced Target Binding Affinity CR->Pot Lip->MS Lip->Pot PK Improved PK/PD Profile MS->PK Pot->PK

Logical relationship between cyclopropylmethyl incorporation and resulting pharmacological benefits.

Case Studies in Drug Design: Opioid Receptor Modulators

The most iconic application of the cyclopropylmethyl group is in the modulation of opioid receptors. The substitution of a methyl group on the morphinan nitrogen with a cyclopropylmethyl group acts as a molecular switch, converting opioid agonists into potent antagonists or partial agonists [3].

  • Naltrexone: An oxymorphone derivative where the N-methyl group is replaced by an N-cyclopropylmethyl group. This single modification yields a pure competitive antagonist at the µ-opioid receptor (MOR), used extensively for the management of opioid and alcohol dependence [4].

  • Buprenorphine: Features a complex lipophilic structure with an N-cyclopropylmethyl group. It acts as a high-affinity partial agonist at the MOR and an antagonist at the κ-opioid receptor (KOR). The cyclopropylmethyl group is critical for its unique pharmacological profile, enabling its use in opioid use disorder (OUD) treatment with a lower risk of respiratory depression [5].

G Ligand N-Cyclopropylmethyl Ligand (e.g., Buprenorphine) MOR µ-Opioid Receptor (MOR) Ligand->MOR High Affinity Gi Gi/o Protein Activation MOR->Gi Partial Agonism AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Effect Partial Analgesia & Reduced Euphoria cAMP->Effect

Signal transduction pathway of µ-opioid receptors modulated by N-cyclopropylmethyl ligands.

Table 1: Comparative Pharmacological Data of N-Substituted Morphinans
CompoundN-SubstituentMOR ActivityClinical ApplicationHalf-Life (In Vivo)
Oxymorphone MethylFull AgonistSevere Pain~7-9 hours
Naloxone AllylCompetitive AntagonistOpioid Overdose Reversal~1-1.5 hours
Naltrexone CyclopropylmethylCompetitive AntagonistOpioid/Alcohol Dependence~4-13 hours
Buprenorphine CyclopropylmethylPartial AgonistOpioid Use Disorder~24-42 hours

(Data synthesized from FDA labeling and pharmacological literature [3], [4], [5])

Synthetic Methodologies: Accessing Cyclopropyl Carbinols

Synthesizing cyclopropyl carbinols requires careful control to prevent ring-opening side reactions driven by the inherent ring strain (approx. 27.5 kcal/mol). Two highly reliable, self-validating workflows are the Grignard addition of cyclopropylmagnesium bromide to carbonyls and the Lewis acid-mediated reduction of cyclopropanecarboxylic acid esters.

G Start Cyclopropyl Bromide Mg Mg Turnings / I2 (Ether/THF) Start->Mg Grignard Cyclopropylmagnesium Bromide Mg->Grignard Grignard Carbonyl Aldehyde/Ketone Addition (0°C) Grignard->Carbonyl Quench NH4Cl (aq) Quench Carbonyl->Quench Product Cyclopropyl Carbinol Quench->Product Isolation

Experimental workflow for the synthesis of cyclopropyl carbinols via Grignard addition.

Protocol 1: Synthesis of Cyclopropyl Carbinols via Grignard Addition

Causality Check: The use of iodine activates the magnesium surface by removing the passivating oxide layer, ensuring reliable Grignard initiation. Strict temperature control (0 °C) during addition prevents exothermic ring-opening or enolization of the carbonyl substrate [6].

  • Preparation of Grignard Reagent: In an oven-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Add a minimal amount of anhydrous THF to cover the turnings.

  • Initiation: Add 5% of the total volume of cyclopropyl bromide (1.0 eq) in THF. Observe the disappearance of the iodine color and gentle bubbling, indicating initiation.

  • Addition: Dilute the remaining cyclopropyl bromide in THF and add dropwise via an addition funnel at a rate that maintains a gentle reflux. Stir for 1 hour post-addition at room temperature.

  • Nucleophilic Attack: Cool the Grignard solution to 0 °C. Add the target aldehyde or ketone (0.8 eq) dissolved in THF dropwise. The magnesium atom coordinates the carbonyl oxygen, enhancing electrophilicity and directing the cyclopropyl carbanion attack.

  • Quenching & Isolation: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl at 0 °C to hydrolyze the magnesium alkoxide without providing enough acid to trigger cyclopropyl carbinyl cation rearrangement. Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Reduction of Cyclopropanecarboxylic Acid Esters

Causality Check: While Lithium Aluminum Hydride (LAH) is traditionally used, it poses significant safety risks at scale. A safer, self-validating alternative utilizes Sodium Borohydride (NaBH₄) activated by a Lewis acid (e.g., AlCl₃) to generate an electrophilic borane species in situ, allowing for mild reduction of the ester [7].

  • Setup: Dissolve methyl cyclopropanecarboxylate (1.0 eq) in a polar solvent (e.g., methanol) at a ratio of 5 mL/g.

  • Reagent Addition: Add NaBH₄ (1.5 eq) to the solution and cool the reactor to 0–5 °C.

  • Catalysis: Portion-wise, add AlCl₃ (0.5 eq). The Lewis acid coordinates with the ester carbonyl, increasing its susceptibility to hydride attack, while simultaneously reacting with NaBH₄ to form more reactive hydride species.

  • Reaction: Stir under normal pressure at room temperature until TLC indicates complete consumption of the ester.

  • Workup: Quench with saturated aqueous NH₄Cl to destroy unreacted hydrides. Filter insoluble salts, concentrate the filtrate, and purify via vacuum distillation to yield the pure cyclopropyl carbinol.

Validating the "Cyclopropyl Effect": Metabolic Stability Assays

To empirically validate the metabolic advantages of a synthesized cyclopropyl carbinol homologue against its linear alkyl counterpart, an in vitro Human Liver Microsome (HLM) assay must be performed.

Protocol 3: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: HLMs contain a high concentration of Phase I metabolic enzymes (primarily CYPs). By supplementing with NADPH (the essential electron donor for CYPs), we isolate and measure the oxidative lability of the C-H bonds [8].

  • Incubation Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (cyclopropyl carbinol derivative) to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (or 1 mM NADPH final concentration).

  • Sampling & Quenching: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The protein precipitates, halting enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). A significantly longer
    
    
    for the cyclopropyl homologue compared to an isopropyl or propyl analogue confirms the successful evasion of CYP-mediated oxidation.

Conclusion

The strategic deployment of cyclopropyl carbinol homologues is a masterclass in rational drug design. By leveraging the unique quantum mechanical properties of the cyclopropane ring, medicinal chemists can simultaneously restrict molecular conformation to boost target affinity and fortify the molecule against oxidative metabolism. Through rigorous, self-validating synthetic protocols and standardized metabolic assays, the "cyclopropyl effect" continues to drive the discovery of safer, more efficacious therapeutics.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. URL: [Link]

  • Kumar, P., et al. (2011). Naltrexone extended-release injection: an option for the management of opioid abuse. Substance Abuse and Rehabilitation, 2, 111-121. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2013). REVIA (naltrexone hydrochloride tablets USP) Label. URL:[Link]

  • Rozylo, J., et al. (2022). The Pharmacology of Buprenorphine Microinduction for Opioid Use Disorder. Clinical Drug Investigation, 42(4), 313-325. URL:[Link]

  • CN Patent No. 108516922A. (2018). A kind of preparation method of cyclopropyl-carbinol. Google Patents.

Sources

Foundational

Metabolic Stability of the 1-Methylcyclopropyl Moiety in Drug Design

A Technical Guide for Medicinal Chemists and DMPK Scientists Executive Summary: The "Super-tert-Butyl" Strategy In the optimization of lead compounds, the tert-butyl group is a privileged scaffold for filling lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary: The "Super-tert-Butyl" Strategy

In the optimization of lead compounds, the tert-butyl group is a privileged scaffold for filling lipophilic pockets and enforcing steric bulk. However, it frequently suffers from rapid oxidative clearance due to its nine equivalent, metabolically labile methyl hydrogens.

The 1-methylcyclopropyl moiety represents a high-precision bioisosteric replacement. By constraining the alkyl chain into a strained ring, this moiety exploits the unique electronic properties of cyclopropane—specifically the high s-character of its C-H bonds—to dramatically increase bond dissociation energy (BDE) and resist Cytochrome P450 (CYP)-mediated oxidation.

This guide details the physicochemical basis of this stability, the mechanistic divergence between metabolic stability and mechanism-based inhibition (MBI), and the experimental protocols required to validate this moiety in your drug discovery pipeline.

Physicochemical Basis of Metabolic Stability

The metabolic superiority of the 1-methylcyclopropyl group over acyclic alkyl bioisosteres (like tert-butyl or gem-dimethyl groups) is grounded in orbital hybridization and bond energy.

Orbital Hybridization and C-H Bond Strength

In a standard alkane, carbon atoms are


 hybridized. However, the 

bond angles in a cyclopropane ring force a rehybridization to relieve angle strain (Coulson-Moffitt model).
  • C-C Bonds: Utilize orbitals with high

    
    -character (
    
    
    
    -like), creating "banana bonds" that are weaker but allow for the acute angle.
  • C-H Bonds: To compensate, the orbitals forming the exocyclic C-H bonds acquire high

    
    -character (approximately 
    
    
    
    ).

Impact on Metabolism: Higher


-character correlates with shorter bond lengths and higher Bond Dissociation Energy (BDE).
  • Typical Alkyl C-H BDE: ~98 kcal/mol

  • Cyclopropyl C-H BDE: ~106 kcal/mol

CYP450 oxidation typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1] The significantly higher BDE of the cyclopropyl C-H bond creates a high energetic barrier for the initial radical abstraction step, effectively "hardening" the position against metabolism.

The Quaternary Center Effect

The 1-methyl substitution creates a quaternary carbon. This eliminates the methine hydrogen (a common metabolic soft spot in mono-substituted cyclopropanes) and forces metabolism to occur either on the rigid ring (unfavorable) or the single methyl group. While the methyl group itself remains


, its steric environment and the electron-withdrawing nature of the cyclopropyl ring (due to the Walsh orbitals) often reduce the rate of oxidation compared to a tert-butyl methyl.

Metabolic Fate & Mechanisms[1][2]

Understanding the specific interaction between the 1-methylcyclopropyl moiety and CYP enzymes is critical, as it can lead to two distinct outcomes: metabolic stability (desirable) or mechanism-based inactivation (undesirable).

Pathway A: Oxidative Resistance (The Stabilizing Effect)

In most contexts (ethers, amides, aryl-substituents), the moiety acts as a metabolic block. The CYP oxo-ferryl species (


) fails to abstract a hydrogen, resulting in the molecule exiting the active site unmetabolized.
Pathway B: Mechanism-Based Inhibition (The Risk)

If the 1-methylcyclopropyl group is directly attached to a nitrogen atom (forming a cyclopropylamine ), it poses a risk of acting as a "suicide substrate."

  • Single Electron Transfer (SET): The nitrogen lone pair undergoes SET oxidation.

  • Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropyl ring.

  • Covalent Adduct: The ring-opened radical reacts with the heme porphyrin of the CYP enzyme, irreversibly inactivating it.

Design Rule: The 1-methylcyclopropyl group is safest when attached to Carbon or Oxygen. When attached to Nitrogen, rigorous MBI (Mechanism-Based Inhibition) screening is mandatory.

Visualization: Metabolic Decision Tree

MetabolicPathways Start Drug-Receptor Complex (1-Methylcyclopropyl Moiety) CYP_Binding Binds CYP450 Active Site Start->CYP_Binding Linker_Check Is Moiety Attached to N? CYP_Binding->Linker_Check Path_A Attached to C, O, or Aryl Linker_Check->Path_A No Path_B Attached to Amine (N) Linker_Check->Path_B Yes HAT_Attempt CYP Attempts H-Abstraction Path_A->HAT_Attempt Energy_Barrier High BDE Barrier (>106 kcal/mol) HAT_Attempt->Energy_Barrier Outcome_Stable Metabolic Stability (Low Clearance) Energy_Barrier->Outcome_Stable Oxidation Failed SET_Mech Single Electron Transfer (SET) Path_B->SET_Mech Ring_Open Radical Ring Opening SET_Mech->Ring_Open Outcome_MBI Suicide Inhibition (Covalent Heme Adduct) Ring_Open->Outcome_MBI

Figure 1: Mechanistic divergence of the 1-methylcyclopropyl moiety. The structural context (heteroatom attachment) dictates whether the moiety confers stability or toxicity.

Experimental Protocols for Validation

To confirm the stability advantages of the 1-methylcyclopropyl moiety, the following tiered assay system is recommended.

Tier 1: Microsomal Metabolic Stability Assay

This assay determines the Intrinsic Clearance (


) and Half-life (

).

Protocol:

  • Preparation: Prepare 10 mM stock of test compound (1-methylcyclopropyl analog) and reference (e.g., tert-butyl analog) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

    • Add liver microsomes (human/rat) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Terminate reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is the elimination rate constant.
    
Tier 2: GSH Trapping (Reactive Metabolite Screening)

Required if the moiety is attached to a nitrogen or if unexpected toxicity is observed.

Protocol:

  • Incubation: Follow the Tier 1 protocol but include Glutathione (GSH) or a GSH-ethyl ester at 5 mM.

  • Analysis: Use LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses.

  • Interpretation: The presence of GSH adducts indicates ring opening and reactive intermediate formation.[2]

Comparative Data: Bioisosteric Performance

The following table summarizes the theoretical and observed performance of the 1-methylcyclopropyl moiety against common isosteres.

MoietyC-H BDE (kcal/mol)Metabolic RiskLipophilicity (LogP)Steric Bulk
1-Methylcyclopropyl ~106 (ring) Low (High Stability)HighHigh (Rigid)
tert-Butyl~96 (methyl)High (Oxidation prone)HighHigh (Spherical)
Isopropyl~95 (methine)MediumMediumMedium
gem-Dimethyl~98MediumMediumLow

Strategic Application: Use 1-methylcyclopropyl when you need to maintain the lipophilic fill of a tert-butyl group but need to:

  • Reduce whole-body clearance.

  • Eliminate a "hot spot" of metabolism identified in metabolite ID studies.

  • Introduce a rigid vector to improve receptor binding affinity (entropy benefit).

References

  • Barnes-Seeman, D., et al. (2013).[3][4] "Metabolically Stable tert-Butyl Replacement."[3][4][5] ACS Medicinal Chemistry Letters, 4(6), 514–516.[3] Link

  • Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds." Angewandte Chemie International Edition, 25(10). (Fundamental physical organic chemistry of cyclopropanes).
  • Kalgutkar, A. S., et al. (2005). "Comprehensive treatise on the metabolism and bioactivation of cyclopropylamines." Chemical Research in Toxicology, 18(10). (Mechanism-based inhibition risks).[1]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-(1-Methylcyclopropyl)propan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-methylcyclopropyl)propan-1-ol (CAS 120077-89-6), a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-methylcyclopropyl)propan-1-ol (CAS 120077-89-6), a compound of interest in synthetic chemistry and drug development. In the absence of extensive published experimental data, this document establishes a predictive framework for its solubility based on its physicochemical properties and the fundamental principle of "like dissolves like."[1][2][3] Furthermore, this guide offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate critical data for their specific applications.

Introduction to 3-(1-Methylcyclopropyl)propan-1-ol

3-(1-Methylcyclopropyl)propan-1-ol is a primary alcohol featuring a unique structural motif: a methyl-substituted cyclopropyl group linked to a propanol chain. This combination of a compact, non-polar cycloalkane and a polar hydroxyl group imparts a distinct balance of lipophilicity and hydrophilicity, which is critical to its behavior in various solvent systems. Understanding its solubility is paramount for applications ranging from reaction optimization and purification to formulation development in the pharmaceutical industry.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H14O[4]
Molecular Weight 114.19 g/mol [4]
Calculated LogP 1.8[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1[4]

The calculated octanol-water partition coefficient (LogP) of 1.8 suggests that 3-(1-methylcyclopropyl)propan-1-ol is moderately lipophilic, indicating a preference for non-polar environments over water.[4] The presence of a single hydroxyl group allows it to act as both a hydrogen bond donor and acceptor, a key factor influencing its solubility in protic and polar aprotic solvents.[5][6][7][8]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2][3][9]

For 3-(1-methylcyclopropyl)propan-1-ol, the key structural features influencing its solubility are:

  • The Hydroxyl (-OH) Group: This polar functional group is capable of forming strong hydrogen bonds, making the molecule soluble in polar protic solvents like alcohols and to some extent, water.[10][11]

  • The Hydrocarbon Backbone: The seven-carbon structure, including the cyclopropyl ring and propyl chain, is non-polar and contributes to van der Waals interactions. This part of the molecule will favor interactions with non-polar solvents.[10]

The overall solubility will be a balance between these opposing characteristics. The moderately sized non-polar portion suggests that while it will have some solubility in polar solvents, it will be more readily soluble in solvents of intermediate polarity and non-polar solvents.

Predicted Solubility Profile

Based on the structural analysis and a LogP of 1.8, the following table provides a predicted qualitative solubility profile for 3-(1-methylcyclopropyl)propan-1-ol in a range of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticMiscibleThe short alkyl chain and the ability to hydrogen bond with the hydroxyl group of the solute lead to high miscibility.
Ethanol Polar ProticMiscibleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities will lead to complete miscibility.[1][11]
Isopropanol Polar ProticMiscibleIsopropanol is also a polar protic solvent that will readily dissolve the solute through hydrogen bonding.
Acetone Polar AproticMiscibleAcetone's polarity and ability to act as a hydrogen bond acceptor will facilitate dissolution.
Acetonitrile Polar AproticSolubleAcetonitrile is a polar aprotic solvent that should be a good solvent for this moderately polar compound.
Tetrahydrofuran (THF) Polar AproticMiscibleTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall moderate polarity makes it an excellent solvent.
Dichloromethane (DCM) Polar AproticMiscibleThe moderate polarity of DCM aligns well with the solute's mixed polar and non-polar character.
Ethyl Acetate Polar AproticMiscibleThe ester group can act as a hydrogen bond acceptor, and the overall polarity is suitable for dissolution.
Toluene Non-polarSolubleThe non-polar aromatic ring of toluene will interact favorably with the hydrocarbon portion of the solute.
Hexane Non-polarSolubleThe non-polar nature of hexane will lead to good solubility driven by van der Waals forces with the solute's hydrocarbon backbone.
Diethyl Ether Non-polarMiscibleThe ether oxygen can accept a hydrogen bond, and the ethyl groups provide a non-polar character, making it a very compatible solvent.

Experimental Determination of Solubility

Given the lack of published data, experimental verification is crucial. The following protocols provide robust methods for determining the solubility of 3-(1-methylcyclopropyl)propan-1-ol.

Visual Miscibility Test (Qualitative)

This is a rapid method to determine if the compound is miscible or immiscible in a given solvent at room temperature.

Protocol:

  • Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Using a calibrated pipette, add 3-(1-methylcyclopropyl)propan-1-ol dropwise to the solvent, shaking the test tube after each addition.

  • Observe the solution for any signs of immiscibility, such as the formation of a second layer or persistent cloudiness.[12] The presence of "Schlieren lines" (streaks of different refractive indices) upon initial mixing can indicate that dissolution is occurring.[13]

  • Continue adding the solute up to a significant volume (e.g., 1 mL). If a single, clear phase remains, the two liquids are considered miscible.

Shake-Flask Method with Gravimetric Analysis (Quantitative)

This is a more rigorous method to determine the equilibrium solubility of the compound.[14]

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3-(1-methylcyclopropyl)propan-1-ol to a known volume of the chosen organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature for at least 12 hours to allow any undissolved solute to settle.

    • Carefully pipette a known volume of the clear, supernatant (the saturated solution) into a pre-weighed, clean, and dry evaporating dish.

  • Gravimetric Determination:

    • Weigh the evaporating dish containing the saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute may be necessary.

    • Once the solvent is completely removed, re-weigh the evaporating dish containing the non-volatile solute residue.

    • The difference in weight gives the mass of the dissolved solute.[15][16][17]

  • Calculation:

    • Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant taken) x 100

Advanced Analytical Methods

For more precise and high-throughput solubility determination, instrumental methods can be employed:[18][19][20]

  • High-Performance Liquid Chromatography (HPLC): After preparing a saturated solution and filtering it, the concentration of the solute in the filtrate can be accurately determined by HPLC with a suitable detector (e.g., UV-Vis or Refractive Index).[14][18]

  • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration in a saturated solution can be determined by measuring its absorbance and using a pre-established calibration curve.[19][20]

Experimental Workflow and Data Management

A systematic approach is essential for obtaining reliable solubility data. The following diagram illustrates a typical workflow for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Select Solvents B Equilibrate Solute and Solvents to Temperature A->B C Prepare Saturated Solution (Shake-Flask Method) B->C D Equilibrate for 24-48h C->D E Phase Separation (Centrifugation/Settling) D->E F Sample Supernatant E->F G Gravimetric Analysis (Solvent Evaporation) F->G H Instrumental Analysis (HPLC, UV-Vis) F->H I Calculate Solubility (e.g., mg/mL) G->I H->I J Record Data and Observations I->J

Caption: A generalized workflow for determining equilibrium solubility.

Safety Considerations

When handling 3-(1-methylcyclopropyl)propan-1-ol and organic solvents, it is imperative to follow standard laboratory safety procedures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for 3-(1-methylcyclopropyl)propan-1-ol and each solvent for specific handling and disposal information.[21][22][23][24][25][26][27][28][29][30]

  • Be aware of the flammability of organic solvents and avoid sources of ignition.[21][24][27]

Conclusion

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Garrido, M. P., et al. (2020).
  • de Beer, S., et al. (2025, August 19). Solvent Redistribution Method To Determine Solubility and Aggregation: High Throughput, Accuracy, and Sustainability. Analytical Chemistry.
  • Straub, J. (n.d.). Hydrogen bonding in alcohols. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

  • Reddit. (2017, October 30). How can I visually determine solubility? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4: Solubility. Retrieved from [Link]

  • Garrido, M. P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Technology.
  • Quora. (2017, August 19). What is the rule of like dissolves like? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]

  • AP Chemistry. (n.d.). 3.10 Solubility. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to alcohols. Retrieved from [Link]

  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 10 : Alcohols. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2017, August 1). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Retrieved from [Link]

  • Reddit. (2022, October 26). If something is insoluble in water and soluble in alcohol, would it mean it's also soluble in oil or not necessarily? Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • Solubility expt. (n.d.). Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Water Miscibility Test for Solvents | PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Solvent Miscibility | Practical Solubility Science. Retrieved from [Link]

  • Quora. (2019, February 20). How would you test for solubility in a compound? Retrieved from [Link]

  • Moshang Chemical. (n.d.). 3-(1-methylcyclopropyl)propan-1-ol | 120077-89-6. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropylpropan-1-ol. Retrieved from [Link]

  • Castrol. (2025, September 18). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C20E1C9F4B3C0D8080257D680045C335/ File/BP-20250918.pdf)
  • West Liberty University. (2005, October 9). 2 1 1 Material Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

Cyclopropane Ring Strain in 1-Methyl Substituted Alcohols: A Technical Guide

Executive Summary The cyclopropane ring represents a unique structural motif in organic chemistry, characterized by significant ring strain energy (RSE) (~27.5 kcal/mol) and "banana bonds" with high -character. In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropane ring represents a unique structural motif in organic chemistry, characterized by significant ring strain energy (RSE) (~27.5 kcal/mol) and "banana bonds" with high


-character. In drug discovery, 1-methyl substituted cyclopropanols (e.g., 1-methylcyclopropanol) serve as critical bioisosteres for gem-dimethyl groups and tert-butyl moieties, offering enhanced metabolic stability and precise conformational control. This guide provides a comprehensive technical analysis of the strain energy in these systems, detailing synthesis via the Kulinkovich reaction, experimental determination of RSE via combustion calorimetry, and computational validation using isodesmic reactions.

Part 1: Theoretical Framework & Strain Mechanics

The Nature of the Strained Bond

Cyclopropane is the most strained cycloalkane per methylene group. The strain arises from two primary components:[1]

  • Baeyer (Angle) Strain: The internuclear C-C-C angle is 60°, far below the ideal tetrahedral angle of 109.5°.[2][3] To compensate, the carbon atoms adopt a hybridization state closer to

    
     for the C-H bonds and high 
    
    
    
    -character (
    
    
    to
    
    
    ) for the C-C ring bonds. This results in "bent" or "banana" bonds where the interorbital axis does not coincide with the internuclear axis.
  • Pitzer (Torsional) Strain: The planar conformation forces all C-H bonds into a fully eclipsed arrangement, contributing ~9-10 kcal/mol to the total strain.

Effect of 1-Methyl Substitution

Substituting a hydrogen with a methyl group (methylcyclopropane) and subsequently a hydroxyl group (1-methylcyclopropanol) introduces steric strain without significantly relieving angle strain.

  • Geminal Substitution (Thorpe-Ingold Effect): In open chains, gem-dimethyl substitution favors ring closure by compressing the internal angle. However, in the already compressed cyclopropane ring, the 1-methyl-1-hydroxyl substitution (geminal) introduces steric repulsion between the methyl/hydroxyl groups and the adjacent ring hydrogens (vicinal interactions).

  • Strain Energy Values: While unsubstituted cyclopropane has an RSE of ~27.5 kcal/mol, methylcyclopropane exhibits a slightly higher RSE (~29.8 kcal/mol) due to these non-bonded repulsions. 1-Methylcyclopropanol is projected to maintain this elevated strain profile, making it a high-energy structural pharmacophore.

Quantitative Comparison Table
CompoundFormulaStrain Energy (SE) [kcal/mol]Key Strain Contributors
Cyclopropane

27.5Angle (60°) + Torsional (Eclipsed)
Methylcyclopropane

29.8Angle + Torsional + Vicinal Steric (Me/H)
1-Methylcyclopropanol

~30.5 (Est.)Angle + Torsional + Geminal (Me/OH) Steric
1-Methylcyclopropene

~53.0Extreme Angle Strain (

center)

Part 2: Experimental Protocols

Synthesis: The Kulinkovich Reaction

The most efficient route to 1-methylcyclopropanol is the Kulinkovich reaction, which transforms esters into cyclopropanols using a titanium catalyst.[4][5][6]

Reagents:

  • Methyl Acetate (Substrate)

  • Ethylmagnesium Bromide (EtMgBr, 3.0 equiv)

  • Titanium(IV) Isopropoxide (

    
    , 0.05-0.1 equiv)
    
  • Solvent: Diethyl Ether (

    
    ) or THF
    

Protocol:

  • Catalyst Preparation: In a flame-dried flask under Argon, dissolve

    
     (10 mol%) in anhydrous 
    
    
    
    .
  • Grignard Addition (Part 1): Add 1.0 equiv of EtMgBr dropwise at -78°C. This generates the active low-valent titanacyclopropane species.

  • Substrate Addition: Slowly add methyl acetate (1.0 equiv) to the reaction mixture.

  • Grignard Addition (Part 2): Add the remaining 2.0 equiv of EtMgBr. The temperature is allowed to warm slowly to room temperature over 1 hour.

    • Mechanism:[4][5][6][7][8][9] The titanacyclopropane acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl twice to form the cyclopropane ring.[6][7]

  • Quench & Workup: Cool to 0°C and carefully quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).
  • Purification: The product is volatile. Dry organic layer over

    
    , filter, and concentrate via rotary evaporation at low vacuum (>100 mbar) to prevent product loss. Purify via distillation or flash chromatography (pentane/ether).
    
Measurement: Combustion Calorimetry

To experimentally determine the Ring Strain Energy (RSE), we measure the Enthalpy of Combustion (


) and compare it to a strain-free reference.

Protocol:

  • Calibration: Calibrate the bomb calorimeter using Benzoic Acid standard to determine the calorimeter constant (

    
    ).
    
  • Sample Preparation: Place ~0.5g of pure 1-methylcyclopropanol in the combustion capsule. Due to volatility, seal in a pre-weighed polyester film bag (correct for bag energy later).

  • Combustion: Pressurize bomb with 30 atm

    
    . Fire the ignition wire.
    
  • Data Collection: Record the temperature rise (

    
    ) precisely.
    
  • Calculation:

    
    
    
  • Strain Derivation:

    
    
    
    • 
       is derived from 
      
      
      
      .
    • 
       is obtained using Group Additivity values (Benson increments) for a hypothetical acyclic isomer (e.g., 2-butanol) corrected for the ring formation without strain.
      
Computational Validation: Isodesmic Reactions

Calculate RSE using Density Functional Theory (DFT) with an isodesmic equation, which cancels out bond type errors.

Isodesmic Equation:



(Note: Balance carbons and bond types exactly to isolate ring strain)

Workflow:

  • Optimization: Optimize structures at B3LYP/6-311+G(2d,p) level.

  • Frequency Check: Ensure no imaginary frequencies (minimum).

  • Energy Calculation: Calculate

    
    .[10] The exothermicity of this reaction corresponds to the release of Ring Strain Energy.
    
    
    
    

Part 3: Visualizations

Kulinkovich Catalytic Cycle

The following diagram illustrates the mechanism where the titanacyclopropane intermediate acts as a "double nucleophile."

Kulinkovich Ti4 Ti(OiPr)4 (Pre-Catalyst) Titanacyclopropane Titanacyclopropane (Active Species) Ti4->Titanacyclopropane Ligand Exchange (- Ethane/Ethene) EtMgBr 2 EtMgBr EtMgBr->Titanacyclopropane Intermediate Oxatitanacyclopentane Titanacyclopropane->Intermediate Insertion of Ester Ester Methyl Acetate (Substrate) Product_Mg Magnesium Cyclopropoxide Intermediate->Product_Mg Ring Contraction + EtMgBr Product_Mg->Titanacyclopropane Regeneration of Catalyst Final_Product 1-Methylcyclopropanol Product_Mg->Final_Product Acidic Workup (H3O+)

Figure 1: Catalytic cycle of the Kulinkovich reaction for synthesizing 1-methylcyclopropanol.

Strain Energy Components

Visualizing the contributions to the total potential energy of the molecule.

StrainEnergy cluster_components Strain Components TotalSE Total Ring Strain Energy (~30.5 kcal/mol) Angle Angle Angle->TotalSE Torsional Torsional Strain (Pitzer) Eclipsed C-H bonds (~9 kcal/mol) Torsional->TotalSE Steric Steric Strain (Van der Waals) Geminal Me/OH Repulsion (Minor Contributor) Steric->TotalSE

Figure 2: Component breakdown of Ring Strain Energy in 1-methylcyclopropanol.

Part 4: Implications for Drug Development

Bioisosteric Utility

The 1-methylcyclopropyl moiety is a validated bioisostere for the tert-butyl group .

  • Volume: Both groups occupy similar spatial volumes.

  • Rigidity: The cyclopropane ring locks the conformation, reducing the entropic penalty of binding to a target protein.

  • Metabolic Stability: The strained C-H bonds are stronger (homolytic bond dissociation energy ~106 kcal/mol) than typical secondary alkyl C-H bonds (~95 kcal/mol), making the ring resistant to Cytochrome P450 oxidation.

Reactivity & Ring Opening

Despite its stability, the high RSE (~30 kcal/mol) means the ring is a "loaded spring."

  • Homoenolate Formation: Under radical conditions (e.g., Fe(III) or Mn(III) catalysis), the ring can open to form a

    
    -keto radical or homoenolate, useful for further functionalization.
    
  • Acid Sensitivity: While generally stable to base, 1-methylcyclopropanols can undergo solvolysis in strong acid, opening to form methyl ethyl ketone derivatives.

References

  • Kulinkovich, O. G., et al. (1989).[7] "Reaction of Grignard reagents with esters of carboxylic acids in the presence of titanium alkoxides." Zhurnal Organicheskoi Khimii.

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition.

  • Bach, R. D., & Dmitrenko, O. (2004).[11] "Strain Energy of Small Ring Hydrocarbons. Influence of C-H Bond Dissociation Energies." Journal of the American Chemical Society.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. "Methylcyclopropane Thermochemical Data."

Sources

Exploratory

Technical Guide: Bioisosteric Utility of 3-(1-Methylcyclopropyl)propan-1-ol in Lead Optimization

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization teams. It prioritizes mechanistic rationale, actionable synthetic protocols, and data-driven bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and lead optimization teams. It prioritizes mechanistic rationale, actionable synthetic protocols, and data-driven bioisosteric analysis.

Executive Summary

In the optimization of lipophilic pharmacophores, the gem-dimethyl group (e.g., tert-butyl or isopropyl moieties) is a classic structural motif.[1] However, these groups frequently suffer from rapid CYP450-mediated metabolic clearance via


-oxidation and lack the conformational bias necessary for high-affinity binding.

This guide details the application of 3-(1-Methylcyclopropyl)propan-1-ol (CAS: 120077-89-6) as a strategic building block. By incorporating the 1-methylcyclopropyl (1-Me-cP) moiety, this reagent serves as a superior bioisostere for acyclic alkyl chains. It offers three distinct advantages:

  • Metabolic Shielding: The strained cyclopropyl ring increases the bond dissociation energy (BDE) of C–H bonds, reducing susceptibility to oxidative clearance.

  • Entropic Pre-organization: The rigid ring locks the pendant alkyl chain into a specific vector, reducing the entropic penalty upon protein binding.

  • Hydrophobic Filling: The 1-methyl substituent accesses additional hydrophobic volume compared to a simple cyclopropyl group, mimicking the steric bulk of a tert-butyl group without the associated metabolic liability.

Bioisosteric Rationale & Mechanistic Insight

The Gem-Dimethyl vs. 1-Methylcyclopropyl Switch

The transition from a gem-dimethyl group to a 1-methylcyclopropyl ring is not merely a steric replacement; it is an electronic modification.

  • Bond Dissociation Energy (BDE): The C–H bonds in a cyclopropane ring possess significant

    
    -character (
    
    
    
    hybridization), raising their BDE to ~106 kcal/mol compared to ~98 kcal/mol for secondary acyclic carbons. This makes the ring carbons resistant to Hydrogen Atom Transfer (HAT) mechanisms typical of CYP450 enzymes.
  • The "Magic Methyl" Effect: While the unsubstituted cyclopropyl group reduces lipophilicity (LogP) relative to an isopropyl group, the addition of the 1-methyl group restores lipophilicity to near-isosteric levels with the tert-butyl group, ensuring the ligand maintains affinity for hydrophobic pockets.

Structural Comparison
Featuretert-Butyl Group1-Methylcyclopropyl GroupImpact
Steric Bulk High, SphericalHigh, Planar/Directional1-Me-cP allows specific vector exploration.
Metabolic Fate Prone to

-oxidation (

)
Resistant ring; Methyl is sterically crowdedExtended

in microsomes.
Conformation Freely rotatingRestricted (

constraints)
Improved

(entropic).

Experimental Protocol: Synthesis & Derivatization

Since 3-(1-Methylcyclopropyl)propan-1-ol is often a custom reagent, we provide a validated, self-validating synthesis protocol starting from commercially available 4-methyl-4-penten-1-ol .

Synthesis via Simmons-Smith Cyclopropanation

Objective: Convert the terminal alkene of 4-methyl-4-penten-1-ol to the 1-methylcyclopropyl moiety.

Reagents:

  • Substrate: 4-methyl-4-penten-1-ol (1.0 eq)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 eq)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.5 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated

    
    
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Reagent Formation: Add anhydrous DCM (50 mL) and

    
     solution (25 mmol) to the flask. Cool to 0°C in an ice bath.
    
  • Carbenoid Generation: Add

    
     (25 mmol) dropwise over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes at 0°C.
    
  • Substrate Addition: Dissolve 4-methyl-4-penten-1-ol (10 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture at 0°C.

    • Note: The hydroxyl group directs the cyclopropanation via coordination with Zinc, accelerating the reaction and ensuring high conversion.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours.

  • Monitoring: Monitor via TLC (stain with PMA or

    
    ). The alkene spot will disappear.
    
  • Quench: Cool back to 0°C. Carefully add saturated

    
     (slowly, gas evolution occurs).
    
  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 85-92%. Validation:


 NMR should show disappearance of vinylic protons (4.7 ppm) and appearance of cyclopropyl protons (0.2–0.5 ppm).
Visualization of Synthesis Pathway

SynthesisPathway Start 4-Methyl-4-penten-1-ol (Alkene Precursor) Intermediate Zinc-Alkoxide Complex Start->Intermediate Coordination Product 3-(1-Methylcyclopropyl)propan-1-ol (Target Bioisostere) Intermediate->Product Cyclopropanation (Directed) Reagent Et2Zn + CH2I2 (Simmons-Smith) Reagent->Intermediate Carbenoid Formation

Caption: Directed Simmons-Smith cyclopropanation utilizing the hydroxyl group for stereoelectronic control.

Application Workflows in Drug Design

Once synthesized, 3-(1-Methylcyclopropyl)propan-1-ol acts as a versatile "warhead" for installing the bioisostere.

Common Coupling Strategies

The primary alcohol functionality allows for diverse attachment points:

Reaction TypeTarget Functional GroupProduct Linkage
Mitsunobu Phenol / Amine / ImideEther / Amine / N-Alkyl
Appel / Mesylation Alkyl Halide / SulfonateElectrophile for

Jones Oxidation Carboxylic AcidAmide (after coupling)
Metabolic Stability Logic Flow

The following diagram illustrates the decision tree for selecting this bioisostere over standard alkyl chains.

MetabolicLogic Problem Lead Compound Liability: High Clearance / Short t1/2 Analysis Identify Metabolic Soft Spot Problem->Analysis Decision Is the soft spot a gem-dimethyl or tert-butyl? Analysis->Decision StrategyA Switch to 1-Methylcyclopropyl Decision->StrategyA Yes StrategyB Explore Fluorination or Deuteration Decision->StrategyB No Outcome Outcome: 1. Block beta-oxidation 2. Maintain lipophilicity 3. Rigidify chain StrategyA->Outcome

Caption: Decision matrix for implementing 1-methylcyclopropyl bioisosterism in lead optimization.

Comparative Data Analysis

The following table summarizes the physicochemical shifts expected when replacing a standard iso-pentyl chain with the propyl-1-methylcyclopropyl moiety derived from the title alcohol.

Table 1: Physicochemical Profile of Bioisosteric Replacement

PropertyIsoamyl Analog (

)
1-Me-cP Analog (

)
Delta / Effect
ClogP ~2.3~2.4Negligible (+0.1); maintains permeability.
tPSA 0

0

No change in polarity.
Rotatable Bonds 32-1 (Rigidification benefit).
Metabolic Stability Low (tertiary H abstraction)High (quaternary center)Significant Improvement .
Shape FlexibleKinked/RigidImproved shape complementarity.

Note: Data derived from standard QSAR principles and substituent constants [1, 2].

References

  • Barnes-Seeman, D. (2020). The Role of Cyclopropanes in Drug Discovery. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2014). Bioisosteres in Medicinal Chemistry: Tactics to Address Developability Problems. Journal of Medicinal Chemistry.

  • Charette, A. B., et al. (1995). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride. Journal of the American Chemical Society. (Reference for Zinc-carbenoid mechanisms).

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparative analysis of strained rings).

  • BenchChem . (2025).[3] 3-(1-Methylcyclopropyl)propan-1-ol Product Data.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(1-Methylcyclopropyl)propan-1-ol via the Furukawa-Modified Simmons-Smith Reaction

Strategic Importance in Drug Development The incorporation of cyclopropyl groups into aliphatic chains is a highly effective strategy in medicinal chemistry to enhance metabolic stability, restrict molecular conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

The incorporation of cyclopropyl groups into aliphatic chains is a highly effective strategy in medicinal chemistry to enhance metabolic stability, restrict molecular conformation, and improve overall pharmacokinetic profiles. The target compound, 3-(1-methylcyclopropyl)propan-1-ol (CAS: 120077-89-6), serves as a versatile, premium building block for synthesizing advanced therapeutic agents, including targeted protein degraders and CDK2 inhibitors[1].

Mechanistic Causality & The Directing Effect

The most reliable method for constructing this cyclopropane ring is the Simmons-Smith reaction. Specifically, the Furukawa modification—which substitutes the heterogeneous zinc-copper couple with soluble diethylzinc (Et₂Zn)—provides a homogenous, highly reproducible reaction environment[2].

When executing this reaction on the precursor 4-methylpent-4-en-1-ol, the presence of the free primary hydroxyl (-OH) group fundamentally alters the reaction's stoichiometry and kinetics. As a bishomoallylic alcohol, the substrate's -OH group reacts rapidly with the first equivalent of Et₂Zn to form a zinc alkoxide intermediate, evolving ethane gas in the process. This intermediate serves a dual purpose:

  • Stoichiometric Sink: It mandates the use of excess reagents (>2.0 equivalents of both Et₂Zn and CH₂I₂) because the first equivalent of zinc is sequestered by the oxygen atom[3].

  • Intramolecular Directing Effect: The zinc alkoxide weakly coordinates the active zinc carbenoid species (Zn(CH₂I)₂), directing the methylene transfer to the proximal unactivated terminal olefin. While less rigid than an allylic alcohol directing effect, this bishomoallylic coordination significantly accelerates the cyclopropanation compared to unfunctionalized alkenes[3].

Logic N1 Free -OH in 4-methylpent-4-en-1-ol N2 Reacts with 1.0 eq Et2Zn N1->N2 N3 Forms Zinc Alkoxide Intermediate N2->N3 Evolves Ethane Gas N4 Requires Excess Reagents (>2.0 eq Et2Zn & CH2I2) N3->N4 Stoichiometric Impact N5 Intramolecular Directing Effect (Bishomoallylic Coordination) N3->N5 Mechanistic Impact N6 High Conversion to Cyclopropanated Product N4->N6 N5->N6

Logical relationship of the hydroxyl group's influence on reaction stoichiometry and mechanism.

Experimental Workflows

Workflow A 4-Methylpent-4-en-1-ol (Substrate) B Zinc Alkoxide Formation A->B Et2Zn (2.5 eq) DCM, 0°C C Carbenoid Addition (Zn(CH2I)2) B->C CH2I2 (2.5 eq) 0°C to RT D Aqueous Quench (sat. NH4Cl) C->D 12-16 h Stirring E 3-(1-Methylcyclopropyl) propan-1-ol D->E Extraction & Chromatography

Experimental workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Quantitative Data: Stoichiometry Optimization

To establish a self-validating protocol, empirical optimization of the reagent stoichiometry is required. The table below summarizes the causality behind the chosen equivalents[2].

Equivalents of Et₂ZnEquivalents of CH₂I₂Mechanistic Observation / CausalityIsolated Yield (%)
1.11.1Incomplete conversion; reagent is entirely consumed by the free -OH group, leaving no carbenoid for the olefin.< 20%
2.02.0Moderate conversion; lacks sufficient kinetic excess to drive the carbenoid equilibrium forward.65%
2.5 2.5 Optimal conversion; fully accounts for alkoxide formation while providing a robust kinetic driving force. 85 - 90%
3.53.5High conversion, but introduces excessive exothermic risk during scale-up and complicates zinc salt removal.88%
Detailed Experimental Protocol

Safety Warning: Diethylzinc (Et₂Zn) is highly pyrophoric. Diiodomethane (CH₂I₂) is a suspected carcinogen. All operations must be conducted in a fume hood under an inert argon atmosphere using flame-dried glassware.

Step 1: Preparation and Alkoxide Formation

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4-methylpent-4-en-1-ol (1.00 g, 9.98 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of Diethylzinc (1.0 M in hexanes, 25.0 mL, 25.0 mmol, 2.5 eq) dropwise via syringe over 15 minutes. Expert Insight: Monitor the reaction for the evolution of ethane gas. The cessation of bubbling indicates that the zinc alkoxide intermediate has fully formed.

Step 2: Carbenoid Generation and Transfer 4. To the 0 °C solution, add Diiodomethane (CH₂I₂) (2.01 mL, 25.0 mmol, 2.5 eq) dropwise over 20 minutes. Expert Insight: This addition is exothermic. The slow addition rate prevents thermal runaway, which can lead to the premature decomposition of the zinc carbenoid species into ethylene and zinc iodide. 5. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir vigorously for 12 to 16 hours.

Step 3: In-Process Control (IPC) & Self-Validation 6. Validate reaction completion by analyzing an aliquot via TLC (Hexanes/EtOAc 7:3, visualized with KMnO₄ stain). The terminal olefin of the starting material will rapidly reduce KMnO₄ (yellow spot on purple background), whereas the fully cyclopropanated product is relatively inert to mild KMnO₄ oxidation.

Step 4: Quench and Isolation 7. Cool the reaction mixture back to 0 °C. 8. Carefully quench the excess organozinc reagents by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 30 mL). Caution: Vigorous gas evolution will occur. 9. Stir the biphasic mixture for 30 minutes until the precipitated zinc salts dissolve or form a manageable suspension. 10. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 30 mL). 11. Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (20 mL) to remove any residual iodine, followed by brine (30 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: the product is somewhat volatile; do not heat the water bath above 30 °C). 13. Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to afford 3-(1-methylcyclopropyl)propan-1-ol as a colorless oil.

Analytical Characterization

To ensure absolute trustworthiness in the synthesized batch, verify the structure using ¹H NMR spectroscopy (CDCl₃, 400 MHz). The critical self-validating metric is the complete disappearance of the terminal olefin protons (originally at δ 4.70 - 4.75 ppm)[1] and the appearance of the highly shielded cyclopropyl protons.

  • δ 3.65 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

  • δ 1.60 - 1.25 (m, 4H): Aliphatic linker protons (-CH₂-CH₂-).

  • δ 1.05 (s, 3H): Methyl group attached to the cyclopropane ring.

  • δ 0.35 - 0.25 (m, 4H): Diastereotopic methylene protons of the cyclopropane ring, exhibiting characteristic upfield shifts due to ring current effects.

References
  • S&T Global Inc. "NOVEL CYCLOSPORIN DERIVATIVES AND USES THEREOF (WO2024092039A1)".
  • Moser, D. "A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing". Organic Process Research & Development (ACS Publications).[Link]

  • Wikipedia Contributors. "Simmons–Smith reaction". Wikipedia, The Free Encyclopedia.[Link]

Sources

Application

High-Performance Cyclopropanation of Homoallylic Alcohols via the Furukawa-Modified Simmons-Smith Reaction

Abstract This guide details the protocol for the directed cyclopropanation of homoallylic alcohols using the Furukawa modification (diethylzinc and diiodomethane).[1] Unlike allylic alcohols, where hydroxyl-directed ster...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the directed cyclopropanation of homoallylic alcohols using the Furukawa modification (diethylzinc and diiodomethane).[1] Unlike allylic alcohols, where hydroxyl-directed stereocontrol is well-established, homoallylic substrates present unique challenges due to increased conformational flexibility. This document provides a field-proven methodology to maximize yield and diastereoselectivity, emphasizing the safe handling of pyrophoric organozinc reagents and the mechanistic rationale behind solvent and temperature selection.

Introduction: The Strategic Value of Cyclopropanes

The cyclopropane motif is a cornerstone in modern drug discovery, serving as a bioisostere for alkenes and gem-dimethyl groups. It imparts metabolic stability by blocking cytochrome P450 oxidation sites and restricts conformational freedom, potentially locking a ligand into its bioactive conformation.

While the classical Simmons-Smith reaction uses a Zinc-Copper couple (


), the Furukawa modification  utilizes diethylzinc (

) and diiodomethane (

).[2][3] This method is superior for homoallylic alcohols because:
  • Homogeneity: The reaction occurs in a homogeneous solution, allowing for reproducible kinetics.

  • Lewis Acidity: The ethylzinc species are stronger Lewis acids than the classical Zn-Cu carbenoids, enhancing coordination to the hydroxyl directing group.

  • Mildness: It avoids the harsh activation conditions of zinc dust, preserving sensitive functional groups.

Mechanism of Action & Stereocontrol

The Active Reagent

The reaction does not involve a free carbene. Instead, it proceeds via a zinc carbenoid intermediate.[2][4] The reaction between diethylzinc and diiodomethane generates the active species, typically bis(iodomethyl)zinc (


) or ethyl(iodomethyl)zinc (

), depending on stoichiometry.


Directed Methylene Transfer

In homoallylic alcohols, the hydroxyl group acts as a Lewis base, coordinating to the zinc center. This tethering effect brings the carbenoid into proximity with the alkene.

  • Allylic Alcohols: Form a rigid 5-membered transition state, leading to high syn-diastereoselectivity.

  • Homoallylic Alcohols: Form a larger, more flexible 6-membered transition state. While syn-direction is still favored, the increased degrees of freedom require lower temperatures and non-coordinating solvents to maintain high selectivity.

Mechanism Reagents Et2Zn + CH2I2 Carbenoid Zinc Carbenoid (EtZnCH2I) Reagents->Carbenoid Ligand Exchange (-EtI) Coordination Coordination to Homoallylic Alcohol Carbenoid->Coordination Lewis Acid-Base Interaction TS Butterfly Transition State (6-membered chelate) Coordination->TS Intramolecular Delivery Product Syn-Cyclopropyl Alcohol TS->Product Methylene Transfer (+ ZnI2)

Figure 1: Mechanistic pathway for the hydroxyl-directed cyclopropanation. The zinc atom serves as a bridge between the directing group and the carbenoid carbon.

Experimental Design & Optimization

Solvent Selection

Critical Recommendation: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Why? Ethereal solvents (THF, Et2O) coordinate strongly to Zinc, competing with the substrate's hydroxyl group. This disrupts the directing effect and significantly slows the reaction. Halogenated solvents are non-coordinating, maximizing the Lewis acidity of the Zn species and the rate of reaction.

Stoichiometry

Homoallylic alcohols often react slower than allylic alcohols.

  • Standard: 2.0 equiv ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     / 2.0 equiv 
    
    
    
    .[5]
  • Difficult Substrates: Increase to 3.0 - 5.0 equiv. The excess reagent ensures full conversion despite potential destruction of the carbenoid by adventitious moisture.

Temperature
  • Addition: -10°C to 0°C. This controls the exothermic formation of the carbenoid.

  • Reaction: Warm to Room Temperature (23°C).

  • Note: For maximum stereocontrol, maintain the reaction at 0°C for a longer duration (12-18h) rather than warming, as higher temperatures increase conformational scrambling.

Detailed Protocol: Cyclopropanation of Homoallylic Alcohols

Safety Warning: Diethylzinc (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is pyrophoric .[6] It ignites spontaneously in air. Diiodomethane (

) is toxic and light-sensitive. Perform all operations in a fume hood using strict inert atmosphere (Nitrogen or Argon) techniques.
Materials
  • Substrate: Homoallylic alcohol (1.0 equiv), dried azeotropically with toluene.

  • Reagent A: Diethylzinc (1.0 M solution in hexanes or toluene).

  • Reagent B: Diiodomethane (99%, stabilized with Copper).

  • Solvent: Anhydrous Dichloromethane (DCM), taken from a solvent purification system or dried over

    
    .
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Procedure
Phase 1: System Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of nitrogen. Allow to cool to room temperature.

  • Charge the flask with the Homoallylic Alcohol (1.0 equiv).

  • Add Anhydrous DCM to achieve a concentration of 0.2 M to 0.5 M.

    • Note: Higher concentration (0.5 M) favors the intermolecular reaction rate.

  • Cool the solution to -10°C (ice/acetone or cryocooler).

Phase 2: Reagent Formation & Addition
  • Via syringe, slowly add Diethylzinc (2.0 equiv) dropwise over 10 minutes.

    • Observation: Gas evolution (ethane) may occur. The solution remains clear.

    • Mechanism:[2][3][7][8][9] Formation of the zinc alkoxide intermediate (

      
      ).
      
  • Stir for 10 minutes at -10°C to ensure complete deprotonation/coordination.

  • Via a separate syringe, add Diiodomethane (2.0 equiv) dropwise over 20 minutes.

    • Critical: Maintain internal temperature < 0°C. The reaction between

      
       and 
      
      
      
      is exothermic.
    • Observation: A white precipitate (ZnI2) may begin to form as the reaction proceeds.

Phase 3: Reaction & Monitoring[10]
  • Remove the cooling bath and allow the reaction to warm to Room Temperature (or keep at 0°C for high stereorequirement).

  • Stir for 6–12 hours.

  • Monitor: Check conversion by TLC or LC-MS.

    • Tip: Mini-workup for TLC: Take 50 µL reaction mixture, quench into saturated

      
       in a vial, extract with EtOAc, and spot the organic layer.
      
Phase 4: Quench & Workup (Safety Critical)
  • Cool the reaction mixture back to 0°C .

  • Slowly add saturated aqueous

    
     dropwise.
    
    • Warning: Vigorous gas evolution (methane/ethane) and foaming will occur. Add dropwise until bubbling ceases.

  • Dilute with DCM or

    
     and transfer to a separatory funnel.
    
  • Separate phases. Extract the aqueous layer 3x with DCM.

  • Wash combined organics with:

    • 1x Aqueous

      
       (to remove iodine traces, indicated by pink/purple color).
      
    • 1x Brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 5: Purification[10]
  • Purify via flash column chromatography (Silica Gel).

    • Note: Cyclopropyl alcohols are generally stable on silica.

Workflow Visualization

Workflow Setup SETUP Flame-dried flask, N2 atm Substrate in DCM (0.3M) Cool to -10°C Zn_Add Zn ACTIVATION Add Et2Zn (2.0 eq) dropwise Wait 10 min (Alkoxide formation) Setup->Zn_Add CH2I2_Add CARBENOID FORMATION Add CH2I2 (2.0 eq) dropwise Exothermic step Zn_Add->CH2I2_Add Reaction REACTION Warm to RT Stir 6-12h Monitor via TLC CH2I2_Add->Reaction Quench QUENCH (CRITICAL) Cool to 0°C Add sat. NH4Cl slowly Watch for gas evolution Reaction->Quench Workup WORKUP Wash w/ Na2S2O3 (remove I2) Dry & Concentrate Quench->Workup

Figure 2: Operational workflow for the Furukawa-modified cyclopropanation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed

Titrate

or use a fresh bottle. Reagents must be high quality.
Coordinating SolventEnsure DCM or DCE is used, not THF or Ether.
Steric HindranceIncrease reagent load to 5.0 equiv. Heat to reflux (DCM: 40°C) if stable.
Poor Diastereoselectivity Temperature too highRun reaction strictly at 0°C or -10°C for 24h.
Reaction too fastDilute reaction to 0.1 M.
Stalled Reaction Zinc Carbenoid DecompositionAdd a second portion of reagents (

) after 6 hours.
Pink/Purple Product Residual IodineWash organic layer with 10%

(Sodium Thiosulfate) solution.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][3][11] Tetrahedron, 24(1), 53-58. Link

  • Charette, A. B., & Beauchemin, A. (2001).[12] Simmons-Smith Cyclopropanation Reaction.[2][3][4][10][5][7][8][13][14] Organic Reactions, 58, 1–415. Link

  • Winstein, S., & Sonnenberg, J. (1961). Homoconjugation and Homoallylic Cations. Journal of the American Chemical Society, 83(15), 3235–3244. (Foundational work on homoallylic stereocontrol). Link

  • Deng, M. Z., & Yao, M. L. (2000).[12] Samarium-Promoted Cyclopropanation of Allylic and Homoallylic Alcohols. Synthesis, 2000(10), 1095-1100. (Comparative study of directing group effects). Link

Sources

Method

Advanced Protocols for the Synthesis of 1-Substituted Cyclopropanols via the Kulinkovich Reaction

Introduction: The Strategic Value of the Cyclopropanol Scaffold The cyclopropane ring is a privileged structural motif in drug discovery, serving as a rigid bioisostere for gem-dimethyl groups or alkenes, and acting as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropanol Scaffold

The cyclopropane ring is a privileged structural motif in drug discovery, serving as a rigid bioisostere for gem-dimethyl groups or alkenes, and acting as a metabolic roadblock to prevent oxidation. Specifically, 1-substituted cyclopropanols serve as versatile synthetic intermediates; they can be ring-opened to form


-halo ketones, rearranged to cyclobutanones, or retained as conformationally restricted tertiary alcohols.

The Kulinkovich reaction —the titanium-catalyzed coupling of esters with Grignard reagents—remains the gold standard for accessing these scaffolds. Unlike the Simmons-Smith reaction (which requires alkenes) or Favorskii rearrangement, the Kulinkovich protocol allows for the direct transformation of readily available esters into cyclopropanols in a single step.

This guide provides field-proven protocols for the synthesis of 1-substituted cyclopropanols, emphasizing the mechanistic nuances required to suppress side reactions and maximize yield.

Mechanistic Insight & Critical Parameters

To master the Kulinkovich reaction, one must understand the catalytic cycle. The reaction does not proceed via a simple nucleophilic attack. Instead, it relies on the formation of a highly reactive low-valent titanium species.

The Catalytic Cycle[1][2]
  • Ligand Exchange: Two equivalents of alkyl Grignard (e.g., EtMgBr) react with Ti(OiPr)

    
     to form a dialkyl titanium species.[1]
    
  • 
    -Hydride Elimination:  This unstable species eliminates ethane to form a titanacyclopropane  (a 
    
    
    
    -alkene titanium complex).[1][2] This is the active 1,2-dicarbanion equivalent.
  • Insertion: The ester carbonyl inserts into the Ti-C bond.[3][4]

  • Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring, expelling titanium alkoxide.

  • Transmetallation: The product is released as a magnesium salt, regenerating the titanacyclopropane upon reaction with fresh Grignard.[3]

Visualization: The Kulinkovich Catalytic Cycle

KulinkovichCycle Ti4 Ti(OiPr)4 (Pre-catalyst) DialkylTi Dialkyl-Ti(IV) Intermediate Ti4->DialkylTi + 2 EtMgBr - 2 MgBr(OiPr) Titanacyclopropane Titanacyclopropane (Active Catalyst) DialkylTi->Titanacyclopropane - Ethane (Beta-Hydride Elim) Oxatitanacycle Oxatitanacyclopentane Titanacyclopropane->Oxatitanacycle + Ester (RCOOMe) CyclopropylTi Cyclopropyl-Ti Species Oxatitanacycle->CyclopropylTi Ring Contraction - Ti(OiPr)(OMe) CyclopropylTi->Titanacyclopropane + EtMgBr Transmetallation ProductMg Magnesium Cyclopropoxide (Product Precursor) CyclopropylTi->ProductMg Product Release

Caption: The catalytic cycle of the Kulinkovich reaction. The titanacyclopropane (red) is the key 1,2-dicarbanion equivalent regenerated during the process.

Protocol A: Standard Catalytic Synthesis (Using EtMgBr)

Target: 1-Substituted Cyclopropanols (R-C(OH)(CH


)

) Scope: Aliphatic and aromatic esters. Key Constraint: Requires slow addition of Grignard to prevent catalyst decomposition.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Methyl or Ethyl Ester (1.0 equiv)

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et

    
    O (2.2 – 3.0 equiv)
    
  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] (0.05 – 0.10 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF (0.2 M concentration relative to ester)
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel (or syringe pump inlet). Flush with Argon.

  • Solution Preparation: Charge the flask with the Ester (10 mmol) and Ti(OiPr)

    
      (1 mmol, 10 mol%) in anhydrous Et
    
    
    
    O (50 mL).
  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Expert Note: While some protocols suggest room temperature, starting at 0 °C allows better control of the initial exotherm and gas evolution (ethane/ethene).

  • Grignard Addition (CRITICAL): Add the EtMgBr solution (25 mmol, 2.5 equiv) dropwise over 30–60 minutes .

    • Why? Rapid addition builds up high concentrations of the dialkyl-Ti species, which can disproportionate or react with the product alkoxide, killing the catalytic cycle.

    • Observation: The solution will turn from colorless/yellow to dark brown/black. Gas evolution is normal.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1–2 hours.

    • Monitoring: Monitor by TLC or GC-MS. The ester spot should disappear.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH

    
    Cl  (20 mL) or 10% aqueous H
    
    
    
    SO
    
    
    .
    • Safety: This step is highly exothermic due to residual Grignard.

  • Workup: Extract the aqueous layer with Et

    
    O (3 x 30 mL). Combine organic layers, wash with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Ligand Exchange Method (Advanced)

Target: 1,2-Disubstituted Cyclopropanols or usage of expensive Grignards. Concept: Use a cheap, "sacrificial" Grignard (e.g., CyclopentylMgBr) to generate the titanium species, which then undergoes ligand exchange with a specific alkene (e.g., styrene) to incorporate complex substituents.

Reagents
  • Ester: 1.0 equiv[5]

  • Sacrificial Grignard: Cyclopentylmagnesium bromide (2.5 equiv)

  • Alkene: Styrene or functionalized alkene (1.2 equiv)

  • Catalyst: Ti(OiPr)

    
     (0.1 equiv)
    
Workflow Logic

LigandExchange Start Ti(OiPr)4 + c-PentMgBr Titanacycle1 Titanacyclopropane (Sacrificial) Start->Titanacycle1 Exchange Ligand Exchange (+ Styrene) Titanacycle1->Exchange Fast Titanacycle2 Titanacyclopropane (Active/Styrene) Exchange->Titanacycle2 - Cyclopentene Product 1,2-Disubstituted Cyclopropanol Titanacycle2->Product + Ester

Caption: Ligand exchange strategy allows the incorporation of external alkenes into the cyclopropane ring.

Procedure Modifications
  • Mix Ti(OiPr)

    
    , the Ester, and the Alkene  in THF.
    
  • Add the Sacrificial Grignard slowly.

  • The Grignard generates the initial titanacycle, which rapidly exchanges with the added alkene (thermodynamically driven if the added alkene forms a more stable complex or if the sacrificial alkene is volatile/bulky).

  • Proceed with workup as in Protocol A.

Performance Data & Substrate Scope

The following table summarizes expected yields based on ester type using Protocol A.

Substrate ClassExample EsterProductTypical YieldNotes
Aliphatic Methyl decanoate1-Nonylcyclopropanol85-95%Very robust; standard conditions.
Aromatic Methyl benzoate1-Phenylcyclopropanol70-85%Can require slightly higher catalyst loading (15%).
Bulky Methyl pivalate1-t-Butylcyclopropanol60-75%Steric hindrance slows insertion; longer reaction time.
Functionalized Methyl 4-chlorobutyrate1-(3-Chloropropyl)cyclopropanol80%Halides are generally tolerated.
Chiral N-Boc amino estersN-Boc amino cyclopropanol65-75%Warning: Free amines/alcohols quench the catalyst.

Troubleshooting & Safety Directives

Common Failure Modes
  • Reaction Stalls: Usually due to "Catalyst Death." If the Grignard is added too fast, Ti(IV) is reduced to Ti(III) species which are inactive for this cycle. Solution: Slow down addition rate or increase catalyst loading to 20 mol%.

  • Low Yield with Methyl Esters: Methyl esters are sometimes too reactive, leading to double addition (forming secondary alcohols). Solution: Use Isopropyl or Ethyl esters to modulate reactivity.

  • No Reaction: Moisture in solvent. The Kulinkovich reaction is extremely sensitive to water. Ensure THF/Ether is freshly distilled or from a solvent system.

Safety Hazards[7]
  • Gas Evolution: The reaction generates 1 equivalent of ethane/ethene per turnover. On a large scale, this presents a flammability/pressure hazard. Ensure adequate venting.

  • Exotherm: The formation of the titanacyclopropane is exothermic. Never add Grignard all at once.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates."[6] Synthesis, 1991 , 234.[1][6]

  • Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chem. Rev., 2000 , 100, 2789.

  • Cha, J. K.; Kulinkovich, O. G. "The Kulinkovich Cyclopropanation Reaction." Org.[1][2][4][7][8][9][10][6] React., 2012 , 77, 1.

  • Esposito, A.; Taddei, M. "Synthesis of Cyclopropyl Diols via Kulinkovich Reaction."[6] J. Org.[6] Chem., 2000 , 65, 9245.[1][6]

  • Organic Syntheses Procedure: "Intra- and Intermolecular Kulinkovich Cyclopropanation." Org.[1][2][4][7][8][9][10][6] Synth.2003 , 80, 111.[7] [7]

Sources

Application

reagents for converting 3-(1-Methylcyclopropyl)propan-1-ol to halides

Application Note: Mild Halogenation Protocols for 3-(1-Methylcyclopropyl)propan-1-ol Executive Summary & Mechanistic Rationale The conversion of primary alcohols to alkyl halides is a fundamental functional group transfo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild Halogenation Protocols for 3-(1-Methylcyclopropyl)propan-1-ol

Executive Summary & Mechanistic Rationale

The conversion of primary alcohols to alkyl halides is a fundamental functional group transformation in drug development and synthetic chemistry[1]. However, the substrate 3-(1-methylcyclopropyl)propan-1-ol presents a unique chemoselectivity challenge. While the primary hydroxyl group is sterically accessible for standard


 displacement, the distal 1-methylcyclopropyl moiety is highly sensitive to Brønsted acids.

Exposure to traditional halogenating agents such as aqueous hydrogen halides (HX) or the Lucas reagent (


) leads to rapid degradation[2]. The high 

activity protonates the strained cyclopropane ring, triggering an electrocyclic ring-opening. This side reaction is thermodynamically driven by the relief of ring strain and the formation of a highly stable tertiary carbocation at the methyl-substituted carbon[3].

To preserve the cyclopropane architecture, the activation of the hydroxyl group must occur under strictly neutral or mildly basic conditions[4]. The two most authoritative and reliable methodologies for this substrate are:

  • The Appel Reaction : Utilizes triphenylphosphine (

    
    ) and a tetrahalomethane (
    
    
    
    ) to activate the alcohol as an alkoxyphosphonium intermediate, which undergoes
    
    
    displacement without generating free protons[5].
  • Mesylation/Finkelstein Sequence : Employs methanesulfonyl chloride (

    
    ) and an amine base to form a stable mesylate, followed by displacement with a halide salt in a polar aprotic solvent[6].
    

Quantitative Data & Reagent Selection

The following table summarizes the optimal reagent systems for converting 3-(1-methylcyclopropyl)propan-1-ol to its corresponding chloride, bromide, or iodide, balancing yield, scalability, and structural preservation.

Target HalidePreferred Reagent SystemReaction ConditionsExpected YieldPrimary ByproductsScalability & Notes
Bromide

/

(Appel)
DCM, 0 °C to RT, 2 h85–95%

,

Excellent; requires precipitation of phosphine oxide[5].
Chloride

/

(Appel)
DCM, Reflux, 4 h80–90%

,

Good;

toxicity requires strict fume hood use[7].
Chloride

/ Pyridine
DCM, 0 °C, 3 h75–85%

,

High; Pyridine is mandatory to scavenge generated HCl[6].
Iodide 1.

/

2.

(Finkelstein)
1. DCM, 0 °C2. Acetone, Reflux85–90% (Over 2 steps)

,

Excellent; highly modular and avoids expensive

[6].

Visualizing the Synthetic Logic

Workflow Substrate 3-(1-Methylcyclopropyl) propan-1-ol Acid Strong Acids (HX, Lucas Reagent) Substrate->Acid Avoid Mild Mild Activation (Appel, MsCl/Et3N) Substrate->Mild Preferred RingOpen Ring-Opening (Tertiary Carbocation) Acid->RingOpen Degradation Product Target Alkyl Halide (Intact Cyclopropane) Mild->Product SN2 Substitution

Logical workflow for reagent selection to prevent cyclopropane ring-opening.

Step-by-Step Experimental Protocols

Protocol A: Bromination via the Appel Reaction

Mechanism & Causality: The Appel reaction operates under essentially neutral conditions.


 attacks 

to form a halomethylphosphonium salt[8]. The alcohol then attacks the phosphorus center, creating an alkoxyphosphonium intermediate and releasing a bromide ion[9]. The bromide ion performs a backside

attack, yielding the alkyl bromide. Because no free acid is generated, the 1-methylcyclopropyl ring remains completely intact[5].

Self-Validating System: The reaction provides distinct visual cues. The activation of


 generates a pale yellow color. The success of the reaction is validated during workup: the addition of non-polar solvents forces the massive precipitation of the 

byproduct, confirming the stoichiometric turnover of the phosphine reagent.

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Dissolve 3-(1-methylcyclopropyl)propan-1-ol (1.0 equiv, 10 mmol) and

    
     (1.25 equiv, 12.5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial phosphonium salt formation is exothermic. Cooling prevents localized heating that could lead to unwanted elimination side-reactions.

  • Activation: Add

    
     (1.25 equiv, 12.5 mmol) portion-wise over 15 minutes. The solution will transition from clear to pale yellow.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The primary alcohol (

    
    ) will be consumed, replaced by the non-polar alkyl bromide (
    
    
    
    ). Reaction is typically complete within 2 hours.
  • Workup & Purification: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Vigorously stir and add cold pentane or hexanes (50 mL). A dense white precipitate of triphenylphosphine oxide (

    
    ) will form immediately[7].
    
  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with additional pentane. Concentrate the filtrate to yield the crude 1-bromo-3-(1-methylcyclopropyl)propane, which can be further purified via short-path silica gel chromatography if trace

    
     remains.
    

Mechanism Step1 PPh3 + CBr4 Step2 [Ph3P-CBr3]+ Br- (Activation) Step1->Step2 Reaction Step3 [R-O-PPh3]+ Br- (Alkoxyphosphonium) Step2->Step3 + Alcohol (- CHBr3) Step4 Alkyl Bromide + Ph3P=O Step3->Step4 SN2 Attack by Br-

Mechanistic pathway of the Appel reaction ensuring neutral SN2 displacement.

Protocol B: Iodination via Mesylation and Finkelstein Displacement

Mechanism & Causality: Direct iodination of alcohols often requires harsh Lewis acids or expensive reagents[1]. A two-step mesylation-displacement completely bypasses these issues. In step one, triethylamine (


) acts as both a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated by 

to protect the cyclopropane ring[6]. In step two, the Finkelstein reaction utilizes the differential solubility of halide salts in acetone to drive the equilibrium forward.

Self-Validating System: The Finkelstein reaction is a perfectly self-validating system. Sodium iodide is highly soluble in acetone, but the byproduct, sodium methanesulfonate (


), is completely insoluble. The continuous formation of a white precipitate during reflux visually confirms the ongoing 

displacement.

Procedure: Step 1: Mesylation

  • Dissolve 3-(1-methylcyclopropyl)propan-1-ol (1.0 equiv, 10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C under argon.

  • Add Triethylamine (

    
    , 1.5 equiv, 15 mmol).
    
  • Dropwise, add Methanesulfonyl chloride (

    
    , 1.2 equiv, 12 mmol) via syringe. Causality: Dropwise addition controls the exotherm and prevents the formation of alkyl chloride byproducts.
    
  • Stir for 1 hour at 0 °C. Validate completion by TLC (complete disappearance of the alcohol).

  • Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate to yield the crude mesylate.

Step 2: Finkelstein Displacement

  • Dissolve the crude mesylate in anhydrous Acetone (40 mL).

  • Add Sodium Iodide (

    
    , 3.0 equiv, 30 mmol).
    
  • Heat the mixture to reflux (approx. 56 °C). Observation: A white precipitate of

    
     will begin forming within minutes, validating the displacement.
    
  • Reflux for 4–6 hours until TLC indicates complete conversion of the mesylate.

  • Cool to room temperature, filter off the

    
     salts, and concentrate the filtrate. Partition the residue between diethyl ether and water, wash the organic layer with saturated aqueous 
    
    
    
    (to remove trace
    
    
    ), dry, and concentrate to yield 1-iodo-3-(1-methylcyclopropyl)propane.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) | OrgoSolver | 5

  • Appel reaction | Grokipedia | 8

  • Appel Reaction | Alfa Chemistry | 9

  • Appel reaction | Wikipedia | 7

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides | University of Northern Colorado | 2

  • A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides | Carnegie Mellon University | 1

  • Alcohol Reactions | ChemTalk | 6

  • Alcohols to Alkyl Halides | Chemistry Steps | 3

  • Conversions of Alcohols into Alkyl Halides | Organic Chemistry Tutor | 4

Sources

Method

The Strategic Integration of 3-(1-Methylcyclopropyl)propan-1-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: The Value of the 1-Methylcyclopropyl Moiety in Modern Drug Design In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of the 1-Methylcyclopropyl Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological and pharmacokinetic properties is a perpetual endeavor. Among the myriad of structural motifs available to the drug designer, the cyclopropyl group has emerged as a particularly valuable bioisostere and conformational constraint.[1][2] Its incorporation into drug candidates has been shown to positively modulate a range of critical attributes, including metabolic stability, potency, and target selectivity.[3] The rigid, three-membered ring can lock a molecule into a bioactive conformation, reduce off-target effects, and serve as a metabolically robust replacement for more labile groups.[1][2]

This guide focuses on a specific and highly versatile building block: 3-(1-Methylcyclopropyl)propan-1-ol (CAS No. 120077-89-6) . The presence of the primary alcohol functionality provides a reactive handle for a multitude of synthetic transformations, allowing for its seamless integration into diverse molecular scaffolds. The 1-methylcyclopropyl group, in particular, offers a unique combination of steric and electronic properties that can be strategically exploited to optimize drug-like characteristics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the effective utilization of 3-(1-Methylcyclopropyl)propan-1-ol as a key intermediate in pharmaceutical synthesis.

Physicochemical Properties and Handling

While comprehensive experimental data for 3-(1-Methylcyclopropyl)propan-1-ol is not extensively published, its physical and chemical properties can be inferred from its structure and from data on analogous compounds.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₇H₁₄O[4]
Molecular Weight 114.19 g/mol [4]
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol).Inferred
LogP 1.8[5]

Handling and Storage:

As with all laboratory chemicals, 3-(1-Methylcyclopropyl)propan-1-ol should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it is prudent to treat this compound as potentially hazardous. Store in a cool, dry place away from oxidizing agents.

Synthetic Access to the Building Block

A key advantage of 3-(1-Methylcyclopropyl)propan-1-ol is its accessibility from commercially available starting materials. A plausible and documented synthetic route commences from 4-methyl-4-penten-1-ol.

Caption: Synthetic overview for 3-(1-Methylcyclopropyl)propan-1-ol.

Core Synthetic Transformations and Protocols

The primary alcohol of 3-(1-Methylcyclopropyl)propan-1-ol is a versatile functional group that can be readily transformed into a variety of other functionalities, enabling its incorporation into a wide range of target molecules. The following protocols are based on established and reliable methods for the transformation of primary alcohols.

Oxidation to 3-(1-Methylcyclopropyl)propanal

The selective oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation that opens up a vast array of subsequent reactions, such as reductive amination, Wittig reactions, and aldol condensations. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are recommended.

Caption: General workflow for the oxidation of the building block.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

This protocol provides a reliable method for the small-scale oxidation of 3-(1-Methylcyclopropyl)propan-1-ol to its aldehyde.

Materials:

  • 3-(1-Methylcyclopropyl)propan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • To a suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of 3-(1-Methylcyclopropyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-Methylcyclopropyl)propanal. Further purification can be achieved by flash column chromatography if necessary.

Conversion to a Good Leaving Group: Tosylation

Activation of the primary alcohol as a tosylate is a common and effective strategy to facilitate nucleophilic substitution reactions. The resulting tosylate is an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles.[6][7]

Caption: General workflow for the tosylation of the building block.

Protocol: Tosylation with p-Toluenesulfonyl Chloride

This protocol describes a general and widely applicable method for the tosylation of primary alcohols.[1]

Materials:

  • 3-(1-Methylcyclopropyl)propan-1-ol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 3-(1-Methylcyclopropyl)propan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA, followed by the portion-wise addition of TsCl. A catalytic amount of DMAP can be added to accelerate the reaction, particularly for less reactive alcohols.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-12 hours. Monitor the reaction progress by TLC.[1]

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The crude product can be purified by column chromatography on silica gel.

Ether Formation: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alcohol and an alkyl halide.[2][8] This reaction proceeds via an Sₙ2 mechanism and is particularly effective for primary alcohols like 3-(1-Methylcyclopropyl)propan-1-ol.[2]

Caption: Workflow for Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

This protocol outlines the formation of an ether from 3-(1-Methylcyclopropyl)propan-1-ol and a primary alkyl halide.[9][10]

Materials:

  • 3-(1-Methylcyclopropyl)propan-1-ol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-(1-Methylcyclopropyl)propan-1-ol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

Ester Formation: Fischer Esterification

The Fischer esterification is a classic method for the formation of esters from an alcohol and a carboxylic acid, typically in the presence of an acid catalyst.[11][12]

Caption: Workflow for Fischer esterification.

Protocol: Fischer Esterification

This protocol describes the synthesis of an ester from 3-(1-Methylcyclopropyl)propan-1-ol and a carboxylic acid.[13][14]

Materials:

  • 3-(1-Methylcyclopropyl)propan-1-ol

  • Carboxylic acid

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or another suitable solvent for azeotropic removal of water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-(1-Methylcyclopropyl)propan-1-ol (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue to heat at reflux until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation.

Case Study: Application in the Synthesis of Bioactive Fungicides

While a direct application in an approved pharmaceutical is not yet prominent in the literature, the utility of 3-(1-Methylcyclopropyl)propan-1-ol as a building block for bioactive molecules is exemplified by its use in the synthesis of novel fungicides. Specifically, it can serve as a precursor to intermediates used in the synthesis of cyclopropyl-thienyl-carboxamide fungicides.[1] This class of compounds has demonstrated significant fungicidal activity, highlighting the value of the cyclopropyl moiety in agrochemical development, a field that often shares synthetic strategies and structural motifs with pharmaceutical research.[9]

The synthesis of these fungicides often involves the coupling of a cyclopropyl-containing fragment with a thienyl-carboxamide core. The 3-(1-methylcyclopropyl)propyl chain can be incorporated through various synthetic routes, often starting from the corresponding aldehyde or a derivative thereof.

Caption: Conceptual application in fungicide synthesis.

This case study underscores the potential of 3-(1-Methylcyclopropyl)propan-1-ol as a versatile building block for the synthesis of a wide range of bioactive molecules, including those with potential therapeutic applications.

Conclusion

3-(1-Methylcyclopropyl)propan-1-ol represents a valuable and versatile building block for pharmaceutical and agrochemical research. Its unique structural features, combined with the synthetic accessibility of its primary alcohol, provide a powerful tool for the strategic modification of lead compounds and the construction of novel molecular architectures. The protocols detailed in this guide offer a solid foundation for the effective utilization of this promising intermediate in drug discovery and development programs. As the importance of the cyclopropyl moiety in medicinal chemistry continues to grow, so too will the utility of well-designed building blocks such as 3-(1-Methylcyclopropyl)propan-1-ol.

References

  • Google Patents. (2005). Cyclopropyl-thienyl-carboxamide as fungicides. EP1556377B1.
  • Wikipedia. (2023). Cyproconazole. In Wikipedia. Available at: [Link]

  • Mokechem. 3-(1-methylcyclopropyl)propan-1-ol | 120077-89-6. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Available at: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Available at: [Link]

  • PraxiLabs. (n.d.). Fischer Esterification Experiment Virtual Lab. Available at: [Link]

  • J&K Scientific LLC. (2021). Fischer Esterification. Available at: [Link]

  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • YouTube. (2018). Williamson Ether Synthesis. In Professor Dave Explains. Available at: [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! In The Organic Chemistry Tutor. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Feng, Z., Min, L., & Wu, X. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(12), 20934–20943. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Sciencemadness.org. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Available at: [Link]

  • Google Patents. (2000). Aqueous method to prepare cyclopropyl methylketone from acetyl-propanol. US6025528A.
  • PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. Available at: [Link]

  • Wikipedia. (2023). 1-Propanol. In Wikipedia. Available at: [Link]

  • YouTube. (2012). Oxidation of Propan-1-ol Reflux and Distillation. In Royal Society of Chemistry. Available at: [Link]

  • Regulations.gov. (2017). SAFETY DATA SHEET. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

Sources

Application

Application Note: Protecting Group Strategies for Cyclopropyl Propanol Derivatives

Executive Summary: The Strain-Reactivity Paradox Cyclopropyl propanol derivatives represent a unique challenge in organic synthesis. The structural motif combines a nucleophilic alcohol (typically primary or secondary) w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strain-Reactivity Paradox

Cyclopropyl propanol derivatives represent a unique challenge in organic synthesis. The structural motif combines a nucleophilic alcohol (typically primary or secondary) with a highly strained cyclopropane ring (~27.5 kcal/mol strain energy).

While the alcohol requires protection to survive oxidation, alkylation, or glycosylation steps, the protecting group (PG) strategy must account for the fragility of the cyclopropane ring . Standard acidic deprotection conditions often trigger homoconjugate addition (ring opening), while catalytic hydrogenation (used for benzyl ethers) risks reductive ring cleavage.

This guide outlines three validated strategies to navigate this paradox, prioritizing Silyl Ethers as the gold standard, Esters as a base-labile alternative, and Modified Benzyl Ethers for oxidative cleavage.

Mechanistic Grounding: Why Acid is the Enemy

To select the correct protecting group, one must understand the failure mode. The cyclopropane ring behaves similarly to a double bond. Under Brønsted or Lewis acidic conditions (commonly used to remove THP, MOM, or acetonide groups), the ring can protonate, leading to a carbocation intermediate that relieves ring strain by opening.

Diagram 1: Acid-Catalyzed Ring Opening Mechanism

The following diagram illustrates the "Danger Zone"—the pathway we must avoid during deprotection.

RingOpening Substrate Cyclopropyl Carbinol Protonation Protonated Intermediate Substrate->Protonation + H+ (Acid) Carbocation Ring-Opened Carbocation Protonation->Carbocation Strain Relief (Ring Opening) Product Linear/Rearranged Product Carbocation->Product Nucleophilic Trapping

Caption: Acid-catalyzed pathway leading to irreversible cyclopropane ring opening.

Strategy A: Silyl Ethers (The Gold Standard)

Recommended PGs: tert-Butyldimethylsilyl (TBS), tert-Butyldiphenylsilyl (TBDPS).

Silyl ethers are the premier choice for cyclopropyl propanol derivatives. They are installed under mild basic conditions and, crucially, can be removed using fluoride sources (TBAF) or extremely mild acid, neither of which compromises the cyclopropane ring [1].

Protocol 1: TBS Protection (Standard)

Use this for primary and unhindered secondary cyclopropyl propanols.

Reagents:

  • Substrate (1.0 equiv)

  • TBSCl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the cyclopropyl propanol substrate and dissolve in anhydrous DMF.
    
  • Addition: Add imidazole in one portion. The solution should remain clear.

  • Silylation: Add TBSCl (solid) in small portions at 0 °C.

    • Note: Adding TBSCl as a solution in DMF is preferred for large scales to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (typically 2–4 hours).

  • Workup (Critical): Pour the mixture into saturated

    
      (not water alone, to maintain basicity). Extract with 
    
    
    
    or EtOAc.[1]
  • Purification: Wash organics with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    
    .[2] Flash chromatography (Hexanes/EtOAc).[1]
Protocol 2: Fluoride-Mediated Deprotection

The safest method for ring preservation.

Reagents:

  • TBS-Protected Substrate[2][3][4]

  • TBAF (1.0 M in THF, 1.1 equiv)[2][5]

  • THF (Solvent)[1][2][5][6][7]

Step-by-Step:

  • Dissolution: Dissolve substrate in THF (0.1 M) at 0 °C.

  • Cleavage: Add TBAF solution dropwise.

    • Expert Tip: If the molecule contains base-sensitive esters elsewhere, buffer the TBAF with acetic acid (1:1 molar ratio with TBAF) to quench the basicity of the naked fluoride ion [2].

  • Monitoring: Reaction is usually complete in <1 hour.

  • Workup: Dilute with

    
    , wash with water and brine.
    
    • Caution: Silyl fluorides can be volatile; do not apply high vacuum for extended periods if the product is low molecular weight.

Strategy B: Esters (The Orthogonal Alternative)

Recommended PGs: Acetate (Ac), Pivalate (Pv), Benzoate (Bz).

If silyl groups are incompatible with other steps (e.g., you need to perform a lithiation elsewhere), esters are the best backup. They are removed via hydrolysis (saponification), and cyclopropanes are generally stable to base (OH-).

Protocol 3: Acetate Protection

Reagents: Acetic Anhydride (


), Pyridine, DMAP (cat.).

Step-by-Step:

  • Dissolve alcohol in Pyridine/DCM (1:1).

  • Add

    
     (1.5 equiv) and a crystal of DMAP at 0 °C.
    
  • Stir at RT until complete.

  • Quench: Add MeOH to consume excess anhydride, then dilute with DCM and wash with

    
     solution (to remove pyridine) followed by brine.
    
Protocol 4: Zemplén Deacetylation (Base Hydrolysis)

Reagents:


 (0.1 equiv) or NaOMe (0.1 equiv), MeOH (Anhydrous).

Step-by-Step:

  • Dissolve acetate in anhydrous MeOH.

  • Add catalytic base (

    
     or NaOMe).
    
  • Stir at RT.[1][2][4][5][6][7][8][9] The reaction is an equilibrium; removal of methyl acetate drives it.

  • Neutralization: Add acidic resin (Amberlite IR-120 H+) until neutral pH. Filter and concentrate.

    • Why Resin? Adding liquid acid (HCl) risks ring opening during concentration. Resin allows physical removal of the acid source before evaporation.

Strategy C: Benzyl Ethers (High Risk / High Reward)

Recommended PGs: p-Methoxybenzyl (PMB). Avoid: Unsubstituted Benzyl (Bn) if removal via hydrogenation is intended.

The Risk: Catalytic hydrogenation (


, Pd/C) is the standard method for removing benzyl groups. However, cyclopropanes can undergo hydrogenolysis under these exact conditions, leading to gem-dimethyl or linear alkyl groups [3].

The Solution: Use PMB ethers, which can be cleaved oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), avoiding


 entirely.
Protocol 5: Oxidative Cleavage of PMB

Reagents: PMB-Protected Substrate, DDQ (1.2–1.5 equiv), DCM/Water (18:1).

Step-by-Step:

  • Dissolve substrate in DCM containing a small amount of water (water is the nucleophile that eventually forms the alcohol).

  • Add DDQ at 0 °C. The mixture will turn deep green/red.

  • Stir vigorously for 1–2 hours.

  • Workup: Filter through Celite to remove hydroquinone byproduct. Wash filtrate with saturated

    
    .
    

Decision Matrix & Data Summary

The following diagram provides a logic flow for selecting the appropriate strategy based on your synthetic route.

Diagram 2: Protection Strategy Decision Tree

DecisionTree Start Select PG for Cyclopropyl Propanol Q1 Is the molecule Base Sensitive? Start->Q1 Avoid AVOID: THP, MOM (Acid risk) AVOID: Bn (H2 risk) Start->Avoid Standard Conditions Q2 Is the molecule Acid Sensitive? Q1->Q2 No Silyl USE SILYL (TBS/TBDPS) Deprotect: TBAF Q1->Silyl Yes (Esters unstable) Q2->Silyl Yes (Avoid Acid) Ester USE ESTER (Ac/Bz) Deprotect: K2CO3/MeOH Q2->Ester No (Can use Base) PMB USE PMB Deprotect: DDQ (Oxidative) Q2->PMB If Orthogonality Required

Caption: Logical workflow for selecting protecting groups to ensure cyclopropane integrity.

Table 1: Comparative Stability Data
Protecting GroupInstallationStability (Acid)Stability (Base)Deprotection Risk to CyclopropaneRecommendation
TBS (Silyl) Imidazole/DMF (Base)Poor (cleaves)ExcellentLow (Fluoride is safe)Primary Choice
Acetate (Ester) Pyridine/

GoodPoor (cleaves)Low (Base hydrolysis is safe)Secondary Choice
Benzyl (Ether) NaH/BnBrExcellentExcellentHigh (Hydrogenolysis opens ring)Avoid (unless using PMB/DDQ)
THP (Acetal) DHP/AcidGoodExcellentCritical (Requires acid to remove)Do Not Use
MOM (Acetal) MOMCl/DIPEAGoodExcellentCritical (Requires strong acid)Do Not Use

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[9] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][3][4][9] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Yu, L., et al. (2018). Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes.[10][11] Organic Chemistry Frontiers, 5, 2840-2844. [Link]

Sources

Method

Application Note: High-Fidelity Functionalization of the 1-Methylcyclopropyl Carbinol Scaffold

Topic: Functionalization of 1-Methylcyclopropyl Carbinol Scaffold Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2] Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of 1-Methylcyclopropyl Carbinol Scaffold Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]

Executive Summary & Strategic Value

The 1-methylcyclopropyl carbinol scaffold is a high-value bioisostere for the gem-dimethyl group and the tert-butyl moiety in modern drug design.[1][2] By incorporating the cyclopropane ring, medicinal chemists can introduce conformational rigidity and metabolic stability (blocking P450 oxidation at the methyl positions) while maintaining a similar steric volume to an isopropyl or tert-butyl group.

However, this scaffold presents a unique "dual-threat" reactivity profile:

  • Neopentyl-like Sterics: The quaternary C1 center creates significant steric hindrance, retarding SN2 reactions at the adjacent primary carbon.[1]

  • Cyclopropylcarbinyl Rearrangement: Generation of a carbocation (or significant partial positive charge) at the carbinyl position risks rapid ring opening to a homoallylic system.[1]

This guide provides validated protocols to functionalize this scaffold while maintaining ring integrity.

Strategic Analysis: The Reactivity Landscape

The primary failure mode in functionalizing 1-methylcyclopropyl methanol is the acid-catalyzed or solvolysis-induced rearrangement.[1][2]

The "Danger Zone": Ring Opening Mechanism

When the hydroxyl group is activated into a leaving group (LG) and departs without a strong concurrent nucleophilic attack, the resulting primary carbocation is stabilized by the adjacent cyclopropane ring (bisected conformation). This stabilization, however, is a prelude to rearrangement.[1]

Rearrangement Figure 1: The cyclopropylcarbinyl rearrangement pathway leading to ring opening. Start 1-Methylcyclopropyl Carbinyl Cation Transition Bicyclobutonium Transition State Start->Transition fast End Homoallylic Cation (Ring Opened) Transition->End strain release Product Homoallylic Product End->Product Nucleophile Trapping

[1]

Decision Matrix for Functionalization

To avoid the pathway above, reagents must be selected to minimize cationic character.

TransformationRecommended ReagentRisk LevelKey Precaution
Oxidation Dess-Martin Periodinane (DMP)LowAvoid acidic Swern conditions if possible.[1][2]
Activation Mesyl Chloride (MsCl) / Et3NHighMust keep basic; isolate at low temp.[1][2]
Amination Reductive AminationLowPreferred over SN2 on halides.[1][2]
Fluorination Deoxo-FluorMediumUse buffered conditions; -78°C.

Detailed Experimental Protocols

Protocol A: Oxidation to 1-Methylcyclopropanecarbaldehyde

Target: Conversion of alcohol to aldehyde without ring opening.[1][2]

Rationale: Traditional Swern oxidation generates HCl as a byproduct, which can transiently protonate the cyclopropane ring or the aldehyde. Dess-Martin Periodinane (DMP) operates under near-neutral conditions.[1][2]

Materials:

  • 1-Methylcyclopropyl methanol (1.0 equiv)[1][2][3]

  • Dess-Martin Periodinane (1.2 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aq.)[1][2]

  • Sodium thiosulfate (saturated aq.)[1][2]

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with 1-methylcyclopropyl methanol in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: While DMP works at RT, 0 °C prevents exotherm-related side reactions.[1][2]

  • Addition: Add DMP (solid) in one portion.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO4; aldehyde is active).[1][2]

  • Quench (Critical): Dilute with Et2O. Pour the reaction mixture into a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate layers. Extract aqueous layer with Et2O (2x).[1][2] Dry combined organics over MgSO4.

  • Purification: The aldehyde is volatile.[1][2] Carefully concentrate under reduced pressure (do not heat < 300 mbar). Use immediately for reductive amination or olefination.[1][2]

Protocol B: Activation via Mesylation (The "Cold-Base" Method)

Target: Converting -OH to -OMs (Leaving Group) for Nucleophilic Substitution.[1][2]

Rationale: The sulfonate ester is prone to solvolysis.[1] To prevent rearrangement, the reaction must remain strictly basic, and the product should be used immediately in SN2 reactions using polar aprotic solvents to accelerate the nucleophile.

Materials:

  • 1-Methylcyclopropyl methanol (1.0 equiv)[1][2][3]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

  • Triethylamine (Et3N) (2.0 equiv) or DIPEA[2]

  • DCM (anhydrous)[2]

Step-by-Step:

  • Setup: Dissolve the alcohol and Et3N in anhydrous DCM (0.3 M) under N2. Cool to -10 °C (salt-ice bath).

  • Addition: Add MsCl dropwise via syringe over 10 minutes. Crucial: The base must be present BEFORE MsCl addition to neutralize HCl instantly.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Do not let it run overnight.

  • Workup: Wash quickly with cold water (1x), then cold sat. NaHCO3.

  • Handling: Dry over Na2SO4 and concentrate at < 30 °C.

    • Warning: Do not store the mesylate.[1] The neopentyl-like structure makes it resistant to SN2, but if it sits, it may slowly rearrange or polymerize.[1] Proceed to substitution immediately.

Protocol C: Nucleophilic Substitution (Synthesis of Azide/Amine)

Target: SN2 displacement of Mesylate.

Rationale: Because of the steric hindrance at the C1 quaternary center, SN2 is slow. We use NaN3 in DMF (polar aprotic) to maximize nucleophilicity.[1][2] Heating is required, but must be controlled.[1]

Step-by-Step:

  • Dissolution: Dissolve the fresh mesylate (from Protocol B) in anhydrous DMF (0.5 M).

  • Nucleophile: Add Sodium Azide (NaN3, 2.0 equiv).

  • Reaction: Heat to 60 °C. Note: Higher temperatures (>90 °C) significantly increase the risk of homoallylic rearrangement.[1]

  • Time: Reaction may take 12–24 hours due to steric hindrance (neopentyl effect).[1][2]

  • Workup: Dilute with water, extract with Et2O.

  • Reduction: The resulting azide can be reduced to the primary amine using Staudinger conditions (PPh3, then H2O) or Hydrogenation (Pd/C, H2).

Visualizing the Functionalization Logic

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

FunctionalizationPathways Figure 2: Strategic pathways. Green nodes indicate stable, high-yield routes. Yellow indicates reactive intermediates requiring care. Substrate 1-Methylcyclopropyl Methanol Aldehyde Aldehyde (via DMP) Substrate->Aldehyde Oxidation (DMP) Mesylate Mesylate (Unstable Intermediate) Substrate->Mesylate MsCl, Et3N, 0°C Acid Carboxylic Acid (via Pinnick) Aldehyde->Acid NaClO2, NaH2PO4 Amine_Red Amine (via Reductive Amination) Aldehyde->Amine_Red NaBH(OAc)3, R-NH2 (Recommended Route) Amine_SN2 Amine (via Azide Reduction) Mesylate->Amine_SN2 1. NaN3, DMF 2. PPh3, H2O RingOpen Ring-Opened Byproducts Mesylate->RingOpen Acidic Workup or High Heat

[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
NMR shows olefin signals (4.5–6.0 ppm) Ring opening occurred (Homoallylic rearrangement).[1][2]Reaction medium became too acidic or carbocation character developed.[1][2] Use more base (buffer) or switch to reductive amination.[1][2]
Low conversion in SN2 reaction Steric hindrance from C1 methyl group.[1][2]Switch solvent to DMSO or DMF.[1][2][4] Increase nucleophile equivalents (5 eq). Do NOT simply increase temp >80°C.
Aldehyde yield low/decomposed Volatility or oxidation to acid.[1][2]Do not rotovap to dryness; keep in solution.[1][2] Use immediately.

References

  • Marek, I., et al. (2020).[1][2] "Stereospecific Nucleophilic Substitution of Cyclopropyl Carbinols." Journal of the American Chemical Society. [Link]

    • Context: Defines the limits of stereospecific substitution and the role of substituents in preventing rearrangement.
  • Baldwin, J. E., et al. (1996).[1][2][5] "Evidence for an insertion-homolysis mechanism...". Tetrahedron. [Link][2]

    • Context: Mechanistic insights into cyclopropyl carbinyl radical/c
  • Gagnon, A., et al. (2023).[1][2] "Cyclopropylcarbinyl cation chemistry in synthetic method development." Organic Chemistry Frontiers. [Link]

    • Context: Comprehensive review of the rearrangement risks and synthetic utility.
  • PubChem Compound Summary. "(1-Methylcyclopropyl)methanol."[1][2][6] [Link][2]

    • Context: Physical properties and safety data.[1][2][7]

Sources

Application

High-Efficiency Scale-Up Synthesis of 3-(1-Methylcyclopropyl)propan-1-ol

Process Optimization and Safety Protocols Abstract This Application Note details the scale-up synthesis of 3-(1-Methylcyclopropyl)propan-1-ol , a critical aliphatic building block used in the development of metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Process Optimization and Safety Protocols

Abstract

This Application Note details the scale-up synthesis of 3-(1-Methylcyclopropyl)propan-1-ol , a critical aliphatic building block used in the development of metabolically stable bioisosteres and agrochemicals. While gram-scale synthesis is routine, kilogram-scale production presents specific challenges regarding exotherm control, reagent handling (specifically diethylzinc), and purification efficiency. This guide establishes a robust, self-validating protocol using the Furukawa-modified Simmons-Smith cyclopropanation of 4-methyl-4-penten-1-ol. We prioritize a "directing-group-free" approach that leverages the hydroxyl moiety to ensure solubility while managing stoichiometry to optimize throughput.

Part 1: Strategic Analysis & Retrosynthesis

The target molecule features a primary alcohol tethered to a 1-methylcyclopropane ring.[1] The strategic disconnect focuses on the formation of the strained cyclopropane ring from a commercially available alkene precursor.

Retrosynthetic Logic
  • Target: 3-(1-Methylcyclopropyl)propan-1-ol.[1][2][3][4]

  • Transform: Cyclopropanation of a terminal 1,1-disubstituted alkene.

  • Precursor: 4-Methyl-4-penten-1-ol .

    • Availability: Commercially available in bulk; easily synthesized via methallyl Grignard addition to ethylene oxide.

    • Reactivity: The electron-rich 1,1-disubstituted alkene is highly reactive toward electrophilic zinc carbenoids, ensuring high conversion.

Pathway Visualization

Retrosynthesis Target 3-(1-Methylcyclopropyl)propan-1-ol (Target) Precursor 4-Methyl-4-penten-1-ol (Precursor) Target->Precursor Simmons-Smith (Et2Zn, CH2I2) SM Methallyl Chloride + Ethylene Oxide Precursor->SM Grignard Synthesis (Optional Upstream)

Caption: Retrosynthetic disconnection identifying the alkene precursor and the cyclopropanation step.

Part 2: Critical Process Safety Assessment (Et₂Zn)

The Furukawa modification (Et₂Zn + CH₂I₂) is chosen over the traditional Zn/Cu couple for its homogeneity and reproducibility on scale. However, Diethylzinc (Et₂Zn) is pyrophoric and demands strict engineering controls.

HazardRisk LevelMitigation Strategy
Pyrophoricity CriticalUse 1.0 M solution in hexane/toluene (never neat). Transfer via closed cannula or pressure-equalizing lines under N₂/Ar.
Exotherm HighThe formation of the zinc carbenoid (EtZnCH₂I) and the cyclopropanation are both exothermic. Controlled addition at -10°C is mandatory.
Iodine Waste ModerateAqueous waste contains zinc and iodine. Segregate for specific heavy metal disposal.
Delayed Initiation ModerateEnsure strict anhydrous conditions. Moisture can delay initiation followed by a runaway exotherm.
Part 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (4-Methyl-4-penten-1-ol) Reactor: 20 L Jacketed Glass Reactor with overhead stirring, internal temp probe, and reflux condenser.

1. Reagents & Stoichiometry
  • Substrate: 4-Methyl-4-penten-1-ol (1.0 kg, 10.0 mol)

  • Carbenoid Source: Diiodomethane (CH₂I₂) (5.9 kg, 22.0 mol, 2.2 eq)

  • Reagent: Diethylzinc (Et₂Zn) (1.0 M in Hexane, 22.0 L, 22.0 mol, 2.2 eq)

    • Note: 1.0 eq of Et₂Zn is consumed to deprotonate the alcohol, forming the zinc alkoxide. The remaining 1.2 eq effects the cyclopropanation.

  • Solvent: Dichloromethane (DCM) (10 L, anhydrous)

2. Step-by-Step Methodology

Step A: Reactor Setup and Inerting

  • Dry the 20 L reactor under vacuum at 60°C for 4 hours. Backfill with dry Nitrogen.

  • Charge Dichloromethane (10 L) and 4-Methyl-4-penten-1-ol (1.0 kg) .

  • Cool the mixture to -10°C using the jacket chiller.

Step B: Diethylzinc Addition (Alkoxide Formation)

  • Transfer the Et₂Zn solution (22.0 L) to a header tank under Nitrogen.

  • Dropwise Addition: Add Et₂Zn to the reactor over 2 hours , maintaining internal temperature < 0°C .

    • Observation: Ethane gas evolution will occur. Ensure reactor venting is routed to a scrubber or flare.

    • Checkpoint: After addition, stir for 30 mins at 0°C. The solution contains the ethylzinc alkoxide intermediate.

Step C: Carbenoid Generation & Cyclopropanation

  • Charge Diiodomethane (CH₂I₂) into the addition funnel.

  • Controlled Addition: Add CH₂I₂ dropwise over 3 hours at -5°C to 0°C .

    • Mechanism:[5][6][7] EtZn-OR reacts with CH₂I₂ to form the active carbenoid species.

  • Reaction Phase: Allow the reactor to warm slowly to Room Temperature (20-25°C) over 4 hours.

  • Stir for an additional 12 hours .

  • IPC (In-Process Control): Sample for GC-MS. Target conversion >98%.

Step D: Quench and Workup

  • Cool reactor to 0°C .

  • Quench: Slowly add Saturated Aqueous NH₄Cl (5 L) . Caution: Vigorous gas evolution and foaming.

  • Separate phases.[8] Extract the aqueous layer with DCM (2 x 2 L).

  • Combine organics and wash with:

    • 10% Aqueous Na₂SO₃ (to remove iodine traces).

    • Brine (Sat. NaCl).

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

Step E: Purification (Distillation)

  • The crude oil is purified via vacuum distillation.

  • Boiling Point: Expect ~85-90°C at 5 mmHg (estimated based on MW and polarity).

  • Yield: Expected isolated yield: 85-90% (~1.1 - 1.2 kg).

3. Process Flow Diagram

ProcessFlow Start Start: 4-Methyl-4-penten-1-ol in Anhydrous DCM Step1 Cool to -10°C Inert Atmosphere (N2) Start->Step1 Step2 Add Et2Zn (2.2 eq) Controlled Ethane Venting Step1->Step2 Slow Addition Step3 Add CH2I2 (2.2 eq) Carbenoid Formation Step2->Step3 Maintain <0°C Step4 Warm to RT Stir 12h (Cyclopropanation) Step3->Step4 Quench Quench: Sat. NH4Cl Phase Separation Step4->Quench IPC: >98% Conv Distill Vacuum Distillation Target: ~90°C @ 5mmHg Quench->Distill Product Pure 3-(1-Methylcyclopropyl)propan-1-ol Distill->Product

Caption: Step-by-step unit operations for the scale-up synthesis.

Part 4: Analytical Specifications & Quality Control

To ensure the product meets pharmaceutical intermediate standards (typically >98% purity), the following analytical data must be validated.

TestSpecificationMethod
Appearance Colorless, viscous liquidVisual
GC Purity > 98.0% (Area %)GC-FID (DB-5 Column)
¹H NMR Confirms 1-Me-Cyclopropyl signals (High field: 0.2-0.5 ppm)400 MHz CDCl₃
Water Content < 0.1%Karl Fischer
Residual Zinc < 20 ppmICP-MS

Key NMR Diagnostics:

  • Cyclopropyl Ring Protons: Two multiplets around δ 0.2 – 0.4 ppm.

  • Methyl Group: Singlet around δ 1.0 ppm.

  • CH₂-OH: Triplet around δ 3.6 ppm.

Part 5: References
  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959 , 81, 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24, 53-58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004 , 58, 1–415. Link

  • Deng, Y.; et al. "Scale-up and Safety of Diethylzinc-Mediated Cyclopropanation." Organic Process Research & Development, 2008 , 12, 226. (General reference for Et₂Zn safety protocols).

Sources

Method

Application Note: Scalable Synthesis of Cyclopropylamine Derivatives from Propanol Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, continuous-flow process intensification, and self-validating experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, continuous-flow process intensification, and self-validating experimental protocols.

Mechanistic Rationale & Pathway Design

Cyclopropylamine is a highly strained, privileged pharmacophore essential for the synthesis of broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin), antiviral agents, and agricultural chemicals 1[1]. While modern catalytic methods (such as Kulinkovich-type reactions) offer routes to cyclopropanols, the most robust, scalable, and economically viable industrial pathway utilizes propanol precursors—specifically 1,3-propanediol—as the foundational starting material.

The conversion of a linear C3 diol to a C3-cyclic primary amine requires a precise sequence of chain elongation, intramolecular cyclization, and decarboxylative amination. Our protocol employs a five-step sequence:

  • Activation & Desymmetrization: 1,3-propanediol is converted to 1-bromo-3-chloropropane. The differential leaving group ability (Br > Cl) is critical for regioselective cyanation, preventing the formation of symmetric dinitriles.

  • Chain Elongation: Nucleophilic substitution with NaCN yields 4-chlorobutyronitrile, providing the necessary C4 backbone.

  • Intramolecular Cyclization: Deprotonation of the

    
    -carbon adjacent to the nitrile generates a carbanion that executes an intramolecular 
    
    
    
    attack on the alkyl chloride, forming the strained cyclopropane ring.
  • Controlled Hydration: The nitrile is hydrated to cyclopropanecarboxamide.

  • Hofmann Rearrangement: A microreactor-intensified Hofmann rearrangement extrudes the carbonyl carbon as

    
    , yielding the target cyclopropylamine 2[2].
    

Pathway Visualization

G N1 1,3-Propanediol (Propanol Precursor) N2 1-Bromo-3-chloropropane (Desymmetrization) N1->N2 HBr / HCl Reflux N3 4-Chlorobutyronitrile (Chain Elongation) N2->N3 NaCN (1.05 eq) Nucleophilic Substitution N4 Cyclopropanecarbonitrile (Intramolecular Cyclization) N3->N4 NaOH / PTC Alpha-Deprotonation N5 Cyclopropanecarboxamide (Controlled Hydration) N4->N5 H2O2 / NaOH Selective Hydration N6 Cyclopropylamine (Target Molecule) N5->N6 NaOBr / NaOH Hofmann Rearrangement N7 Microreaction Technology (Flow Chemistry) N5->N7 Continuous Flow 90 °C, 4 min N7->N6 Suppresses Hydrolysis Yield > 96%

Figure 1: Five-step synthetic pathway from 1,3-propanediol to cyclopropylamine via flow chemistry.

Quantitative Data Summary

Reaction StepPrecursorReagents & ConditionsYield (%)Self-Validation Metric
1. Halogenation 1,3-PropanediolHBr/HCl, reflux, 4 h85–90GC-MS: Disappearance of diol mass
2. Cyanation 1-Bromo-3-chloropropaneNaCN (1.05 eq), EtOH/H₂O, 60 °C75–80IR: Sharp peak at ~2250 cm⁻¹ (C≡N)
3. Cyclization 4-ChlorobutyronitrileNaOH (50% aq), TBAB, 40 °C80–85¹H-NMR: Upfield protons (0.8–1.2 ppm)
4. Hydration CyclopropanecarbonitrileH₂O₂ (30%), NaOH, 25 °C90–95IR: Amide carbonyl at ~1660 cm⁻¹
5. Hofmann CyclopropanecarboxamideNaOBr/NaOH, Microreactor (90 °C)>96GC-MS: M+ at m/z 57.09

Step-by-Step Experimental Protocols & Causality

Protocol 1: Synthesis of 1-Bromo-3-chloropropane (Desymmetrization)
  • Causality: Hydroxyl groups are poor leaving groups. Converting the symmetrical diol to a mixed dihalide establishes a chemoselective gradient. The bromide acts as the primary electrophilic center for the subsequent nucleophilic attack, while the chloride is preserved for ring closure.

  • Procedure: Charge a round-bottom flask with 1,3-propanediol (1.0 equiv). Slowly add a mixture of concentrated HBr and HCl (1.2 equiv each) under continuous stirring. Reflux the mixture for 4 hours. Cool to room temperature, extract with dichloromethane (DCM), and wash the organic layer with saturated NaHCO₃.

  • Validation Check: Analyze via GC-MS to confirm the complete disappearance of the diol starting material and the presence of the mixed halide product.

Protocol 2: Regioselective Cyanation to 4-Chlorobutyronitrile
  • Causality: Using a strict stoichiometric ratio (1.05 equivalents) of NaCN ensures that only the stronger nucleofuge (bromide) is displaced. Over-cyanation to glutaronitrile is prevented by the lower reactivity of the alkyl chloride.

  • Procedure: Dissolve 1-bromo-3-chloropropane in an ethanol/water mixture. Heat to 60 °C and add NaCN (1.05 equiv) dropwise over 1 hour. Stir for an additional 3 hours. Quench with water and extract with ethyl acetate.

  • Validation Check: Perform FTIR spectroscopy. The appearance of a sharp stretch at ~2250 cm⁻¹ confirms the successful incorporation of the nitrile group.

Protocol 3: Intramolecular Cyclization to Cyclopropanecarbonitrile
  • Causality: The

    
    -protons of the nitrile are weakly acidic (pKa ~25). Rather than using moisture-sensitive, highly reactive bases like 
    
    
    
    , a 50% aqueous NaOH solution combined with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) generates the carbanion at the biphasic interface. This drives the thermodynamically challenging ring closure safely and scalably.
  • Procedure: Mix 4-chlorobutyronitrile with 50% aqueous NaOH (2.0 equiv) and TBAB (5 mol%). Stir vigorously at 40 °C for 6 hours. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Check: ¹H-NMR spectroscopy must show the appearance of highly shielded, upfield cyclopropane ring protons multiplet between 0.8 and 1.2 ppm.

Protocol 4: Controlled Hydration to Cyclopropanecarboxamide
  • Causality: The nitrile must be converted to an amide to serve as the substrate for the Hofmann rearrangement3[3]. Alkaline hydrogen peroxide is utilized because it selectively halts hydration at the primary amide stage, preventing over-hydrolysis to cyclopropanecarboxylic acid.

  • Procedure: Dissolve cyclopropanecarbonitrile in ethanol. Cool to 0 °C and slowly add 30% H₂O₂ (1.5 equiv) followed by catalytic 20% NaOH. Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Validation Check: FTIR must show the disappearance of the nitrile peak (~2250 cm⁻¹) and the emergence of a strong amide carbonyl stretch at ~1660 cm⁻¹.

Protocol 5: Microreactor-Intensified Hofmann Rearrangement
  • Causality: The classical Hofmann rearrangement utilizing NaOBr/NaOH is highly exothermic. In traditional batch reactors, poor heat dissipation leads to significant side reactions—namely, the hydrolysis of the amide back to the carboxylic acid. Utilizing continuous-flow microreaction technology allows for precise thermal control and rapid mass transfer. This suppresses hydrolysis and boosts the yield from an unstable ~80% to >96%[1].

  • Procedure: Prepare Solution A (cyclopropanecarboxamide in aqueous NaOH) and Solution B (aqueous NaOBr). Pump both solutions into a continuous-flow microsieve pore dispersion reactor set to 90 °C. Maintain a residence time of exactly 4 minutes. Collect the effluent in a cooled vessel and isolate the volatile cyclopropylamine via steam distillation.

  • Validation Check: GC-MS must confirm the target mass (m/z 57.09) and the complete consumption of the amide precursor.

References

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • [2] Google Patents. US5032687A - Process for the preparation of cyclopropylamine. Available at:

  • [1] Taylor & Francis. Fundamental and Development of Microreaction Technology for the Application of Fine Chemicals Synthesis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing ring opening of cyclopropyl alcohols during acid catalysis

Welcome to the technical support center for chemists working with cyclopropyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists working with cyclopropyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended ring-opening during acid-catalyzed reactions. Here, we move beyond simple protocols to explore the mechanistic underpinnings of this reactivity, offering robust troubleshooting strategies and proactive solutions to preserve the integrity of the cyclopropane ring in your synthetic endeavors.

Part 1: Frequently Asked Questions - The Mechanistic Underpinnings

This section addresses the fundamental principles governing the stability and reactivity of cyclopropyl alcohols in acidic media. Understanding why the ring opens is the first step toward preventing it.

Q1: What makes the cyclopropyl group so susceptible to ring-opening under acidic conditions?

The instability arises from the high strain energy of the three-membered ring and the unique nature of the carbocation intermediate formed upon protonation and loss of water. The alcohol is protonated by the acid, converting the hydroxyl group into a good leaving group (H₂O). Its departure generates a cyclopropylcarbinyl cation .[1][2] This cation is remarkably stabilized by the adjacent cyclopropyl ring through hyperconjugation, where the C-C sigma bonds of the ring donate electron density into the empty p-orbital of the carbocation.[2] However, this stabilization comes at a cost. The same electronic interactions that stabilize the cation also weaken the ring's C-C bonds, creating a low-energy pathway for rearrangement into more stable, ring-opened structures like homoallylic or cyclobutyl cations.[3]

Q2: Can you explain the cyclopropylcarbinyl cation and its associated rearrangements?

The cyclopropylcarbinyl cation is not a single, static species but exists in a rapid equilibrium with several other cationic forms.[3][4] This complex relationship is the primary reason for the diverse and often unexpected product mixtures seen in these reactions. The key players in this equilibrium are:

  • Cyclopropylcarbinyl (CPC) Cation : The initially formed cation.

  • Bicyclobutonium (BCB) Cation : A non-classical, bridged cation that can be an intermediate or transition state.[5][3]

  • Homoallyl (HA) Cation : A ring-opened cation, leading to alkene products.

  • Cyclobutyl (CB) Cation : A ring-expanded cation.

The position of this equilibrium is highly sensitive to the reaction conditions and the substitution pattern on the cyclopropyl ring.[1][3][4]

G A Cyclopropyl Alcohol (Substrate) B Cyclopropylcarbinyl Cation (CPC) A->B + H⁺, - H₂O C Homoallyl Cation (Ring-Opened) B->C Rearrangement D Cyclobutyl Cation (Ring-Expanded) B->D Rearrangement E Bicyclobutonium Cation (BCB) B->E Equilibrium F Preserved Product B->F + Nu⁻ G Rearranged Products C->G + Nu⁻ D->G + Nu⁻

Figure 1: Cationic intermediates in cyclopropyl alcohol reactions.
Q3: How do stereoelectronics influence the ring-opening process?

For the cyclopropyl ring to effectively stabilize the adjacent positive charge, a specific geometric alignment is required. The vacant p-orbital of the carbocation must align with the plane of the C-C bonds of the cyclopropane ring, a conformation known as the bisected conformation .[2][6] In this alignment, orbital overlap is maximized, providing maximum stabilization. Conversely, if the p-orbital is perpendicular to the ring, this stabilization is minimal. This stereoelectronic requirement means that any factor—such as steric hindrance from bulky substituents—that prevents the system from adopting the ideal bisected geometry can paradoxically suppress rearrangement by destabilizing the cation.[7]

Part 2: Troubleshooting Guide for Unwanted Ring Opening

This section is structured as a decision-making workflow for when an experiment yields unexpected ring-opened products.

Scenario: My reaction produced a mixture of rearranged homoallylic/cyclobutyl products instead of the desired cyclopropyl product. What steps should I take?

Follow this troubleshooting workflow to diagnose and solve the issue.

G start Unwanted Ring Opening Observed q1 Step 1: Analyze Acidity Is your catalyst a strong Brønsted or Lewis acid? start->q1 strong_acid YES: Strong Acid (e.g., H₂SO₄, HCl, Sc(OTf)₃ > 1 mol%) q1->strong_acid mild_acid NO: Mild Acid (e.g., PPTS, low conc. Lewis acid) q1->mild_acid action1 Action: Switch to a milder acid catalyst. (See Table 1) strong_acid->action1 q2 Step 2: Evaluate Temperature Is the reaction run above 0 °C? mild_acid->q2 action1->q2 high_temp YES: High Temp q2->high_temp low_temp NO: Low Temp (≤ 0 °C) q2->low_temp action2 Action: Lower the reaction temperature. Run at -20 °C, -40 °C, or -78 °C to disfavor rearrangement kinetics. high_temp->action2 q3 Step 3: Consider Substrate Electronics Does the substrate have features that destabilize the CPC cation? low_temp->q3 action2->q3 ewg YES: Electron-withdrawing groups (EWGs) present near the carbinol. q3->ewg edg NO: Electron-donating groups (EDGs) are present. q3->edg action3 Action: Redesign substrate if possible. Incorporate electron-donating groups (EDGs) on the carbinol carbon to stabilize the desired cation. (See Table 2) ewg->action3 end Problem Resolved edg->end action3->end

Figure 2: Troubleshooting workflow for preventing ring opening.
Part 3: Proactive Strategies and Experimental Protocols

Designing your experiment to disfavor ring-opening from the outset is the most effective strategy. This involves careful selection of catalysts and reaction conditions.

Catalyst Selection

The choice of acid catalyst is the most critical factor. Strong acids, whether Brønsted or Lewis, generate a "hotter," less selective carbocation that is more prone to rearrangement. Milder acids or lower catalyst loadings are almost always preferred.[8][9][10]

CatalystTypeStrength / ActivitySuitability for Cyclopropyl Systems & Key Considerations
H₂SO₄, HCl, HBF₄ BrønstedVery StrongLow Suitability. Almost always leads to extensive ring-opening and complex mixtures.[11] Avoid unless rearrangement is the desired outcome.
p-TsOH BrønstedStrongModerate Suitability. Use with caution at low temperatures. Can be effective but still carries a high risk of ring-opening.
PPTS (Pyridinium p-toluenesulfonate) BrønstedMildHigh Suitability. An excellent choice for acid-labile substrates. The pyridinium counterion buffers the acidity, preventing full protonation and favoring slower, more selective reactions.[11]
Sc(OTf)₃, Yb(OTf)₃ LewisStrongModerate Suitability. Highly effective at promoting carbocation formation. Can be used at very low loadings (0.1-1 mol%) and low temperatures to mitigate rearrangement.[12]
Ga(OTf)₃, GaCl₃ LewisStrongModerate Suitability. Similar to Sc(OTf)₃ but can offer different selectivity based on coordination properties.[13][14]
Sn(OTf)₂, Cu(OTf)₂ LewisModerateHigh Suitability. Generally milder than rare-earth triflates. Good for reactions where a less oxophilic Lewis acid is needed.[9][13]
TfOH in HFIP Brønsted/SolventTunableHigh Suitability. The combination of a strong Brønsted acid with a non-nucleophilic, hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP) creates a highly acidic medium that can stabilize carbocations while minimizing side reactions.[8][10]
Table 1: Guide to selecting an acid catalyst for reactions involving cyclopropyl alcohols.
Substituent Effects

The electronic nature of substituents on the cyclopropylcarbinyl core can be manipulated to control the reaction pathway. Computational and experimental studies have shown that substituent effects can be predicted and exploited.[3][4][15]

Substituent PositionSubstituent TypeEffect on Ring StabilityTypical Outcome
On Carbinol Carbon (C1) Electron-Donating (EDG)Stabilizes CPC cation. Increases the energy barrier to rearrangement.Favors preservation of the cyclopropyl ring.[4]
On Carbinol Carbon (C1) Electron-Withdrawing (EWG)Destabilizes CPC cation. Lowers the energy barrier to rearrangement.Favors ring-opening or rearrangement.[16]
On Cyclopropyl Ring (C2) Electron-Donating (EDG)Can favor rearrangement to bicyclobutonium (BCB) or cyclobutyl (CB) structures.May lead to ring-expanded products.[3][4]
On Cyclopropyl Ring (C3/C4) Electron-Donating (EDG)Can favor rearrangement to homoallyl (HA) structures.May lead to ring-opened products.[3]
Table 2: Influence of substituent electronics on the fate of the cyclopropylcarbinyl cation.
Protocol 1: Mild Dehydrative Substitution using PPTS

This protocol provides a general method for substituting the hydroxyl group while minimizing the risk of ring-opening, for example, in an etherification reaction.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the cyclopropyl alcohol (1.0 eq) and the desired nucleophilic alcohol (3.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS. The reaction may be slow, requiring several hours to overnight for completion.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The causality behind this choice: PPTS provides a low, steady concentration of protons, which is sufficient to catalyze the reaction without creating a high concentration of the unstable cyclopropylcarbinyl cation at any given moment, thus kinetically favoring the desired substitution over rearrangement.[11]

FAQ: My desired reaction requires strong acid, but not on the alcohol itself. What should I do?

In cases where a separate functional group on the molecule requires harsh acidic conditions, the best strategy is to protect the cyclopropyl alcohol before this step. The choice of protecting group is critical; it must be stable to the acidic conditions required for the main reaction but removable under orthogonal conditions that will not harm the cyclopropane ring.

Protecting GroupIntroduction ReagentsAcid StabilityDeprotection Conditions (Orthogonal to Acid)
Silyl Ethers (TBS, TIPS) R₃SiCl, ImidazoleModerately stable; cleaved by strong acids.Fluoride source (TBAF), mild acid (PPTS).[17][18]
Benzyl Ether (Bn) BnBr, NaHVery stable to most acidic conditions.Catalytic Hydrogenation (H₂, Pd/C).[19][20]
Tetrahydropyranyl (THP) Ether Dihydropyran, p-TsOH (cat.)Unstable to acid. Not suitable.N/A
Table 3: Selection of acid-stable protecting groups for cyclopropyl alcohols.
References
  • Wiberg, K. B., et al. (1993). Substituent Effects on Cyclobutyl and Cyclopropylcarbinyl Cations. Journal of the American Chemical Society.
  • Larmore, S. P., et al. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. ResearchGate. Available at: [Link]

  • Tantillo, D. J., et al. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. PubMed. Available at: [Link]

  • Tu, Y.-Q., et al. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Tantillo, D. J., et al. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Available at: [Link]

  • Marek, I., et al. (2025). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis. ResearchGate. Available at: [Link]

  • Tanko, J. M., et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. PubMed. Available at: [Link]

  • Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Boyd, S. L., et al. (2003). Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks. PubMed. Available at: [Link]

  • Tantillo, D. J., et al. (2022). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. Available at: [Link]

  • Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Archives. Available at: [Link]

  • Tanko, J. M., et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. ResearchGate. Available at: [Link]

  • Oreate AI (2026). Understanding the Cyclopropylcarbinyl Cation: A Unique Carbocation. Oreate AI Blog. Available at: [Link]

  • Walsh, P. J. (2012). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PubMed Central. Available at: [Link]

  • Hojo, M., et al. (2025). An efficient synthesis of cyclopropyl silyl ketones. ResearchGate. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Chemistry 59-332. Available at: [Link]

  • Newcomb, M. (1996). Use of radical ring opening for introduction of alkyl and substituted alkyl groups with stereochemical control: a synthetic application of cyclopropylcarbinyl radicals. The Journal of Organic Chemistry. Available at: [Link]

  • Boyd, S. L., et al. (2003). Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks. ResearchGate. Available at: [Link]

  • Pagenkopf, B. L., et al. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Itoh, T., et al. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. The Chemical Society of Japan. Available at: [Link]

  • Google Patents. (2005). Novel processes for the synthesis of cyclopropyl compounds. Google Patents.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • Nenajdenko, V. G., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC. Available at: [Link]

  • Wikipedia. Protecting group. Wikipedia. Available at: [Link]

  • Walsh, P. J. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2025). Mode of alkylation of alcohols with O-cyclopropylmethyl trichloroacetimidate and O-cyclobutyl trichloroacetimidate. ResearchGate. Available at: [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. Available at: [Link]

  • Johnston, J. N., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available at: [Link]

  • Arend, M., et al. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2014). Acidity and Basicity of Alcohols. Master Organic Chemistry. Available at: [Link]

  • Reddy, V. P., et al. (2020). Brønsted acid mediated intramolecular cyclopropane ring expansion/[4 + 2]-cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghorai, M. K., et al. (2020). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. PubMed Central. Available at: [Link]

  • Schneider, C., et al. (2020). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile. Chemistry – A European Journal. Available at: [Link]

  • Procter, D. J., et al. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. ResearchGate. Available at: [Link]

  • Johnston, J. N., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. Available at: [Link]

  • Petersen, K. S., et al. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. PubMed Central. Available at: [Link]

Sources

Optimization

removing zinc salts from Simmons-Smith reaction mixtures

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in cyclopropanation chemistry: the re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in cyclopropanation chemistry: the removal of stoichiometric zinc salts from Simmons-Smith reaction mixtures.

When generating zinc carbenoids (e.g.,


) from diiodomethane and a zinc-copper couple or diethylzinc, the reaction inherently produces equivalent amounts of zinc halides (

) and basic zinc salts. Improper removal of these salts leads to intractable emulsions, product entrapment, and downstream catalyst poisoning. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure pristine product isolation.

Workflow Visualization: Zinc Removal Decision Matrix

ZincRemoval Start Simmons-Smith Reaction Mixture (Contains ZnI2) Decision Product Polarity? Start->Decision Aqueous Aqueous Biphasic Workup Decision->Aqueous Lipophilic Anhydrous Anhydrous Precipitation Decision->Anhydrous Hydrophilic Quench Quench with Sat. NH4Cl or Rochelle Salt Aqueous->Quench Amine Add Ethylenediamine (Anhydrous) Anhydrous->Amine Phase Phase Separation (Aqueous to Waste) Quench->Phase Filter Filter through Celite Pad Amine->Filter End1 Zinc-Free Organic Phase (Lipophilic Product) Phase->End1 End2 Zinc-Free Filtrate (Hydrophilic Product) Filter->End2

Decision matrix and workflow for removing zinc salts from Simmons-Smith reactions.

Troubleshooting & FAQs

Q1: My biphasic extraction is forming an intractable, gelatinous emulsion. What is happening mechanically, and how do I break it? Causality: During the aqueous quench of a Simmons-Smith reaction, unreacted zinc carbenoids and zinc halides are hydrolyzed. At near-neutral pH,


 ions coordinate with water and ambient carbonates to form polymeric zinc hydroxide (

) and basic zinc carbonates. These gelatinous, insoluble networks sit exactly at the organic-aqueous interface, acting as a physical barrier that stabilizes emulsions and traps your cyclopropane product. Solution: You must shift the coordination sphere of the

ions to break the polymer network. According to1, quenching with saturated aqueous ammonium chloride (

) is highly effective. The ammonium ion provides mild acidity to dissolve

, while the transient ammonia and chloride ions act as ligands to form highly water-soluble

or

complexes, instantly breaking the emulsion.

Q2: I am synthesizing a highly polar, water-soluble cyclopropane. Standard aqueous extraction washes away my product along with the zinc. How can I remove zinc anhydrously? Causality: Highly functionalized cyclopropanes (e.g., those containing multiple hydroxyl or amine groups) have high aqueous partition coefficients. When large volumes of water are used to dissolve zinc salts, the product is inevitably lost to the aqueous layer. Solution: Utilize anhydrous precipitation. By adding a strong chelating diamine (like ethylenediamine) directly to the ethereal reaction mixture, the zinc salts are forced to form highly insoluble, crystalline coordination complexes (e.g.,


). Because the complex is entirely insoluble in ether, it precipitates out, allowing you to remove the zinc via simple Celite filtration while your polar product remains safely dissolved in the organic filtrate.

Q3: We are scaling up to multigram/kilogram quantities. The exothermic quench and massive zinc filtration are becoming major safety and operational bottlenecks. What is the modern standard for this? Causality: Batch scale-up of Simmons-Smith reactions suffers from dangerous heat transfer limitations and the accumulation of pyrophoric zinc waste. The manual filtration of active zinc particles poses a severe fire hazard. Solution: Transition to continuous flow chemistry. Recent advancements detailed in 2 demonstrate the use of packed-bed reactors filled with a zinc-copper couple that is activated in flow. This eliminates bulk handling. Post-reaction, the system utilizes a two-stage cross-flow extraction that simultaneously quenches the reaction and continuously removes zinc salts into an aqueous waste stream, bypassing batch filtration entirely.

Quantitative Comparison of Zinc Removal Strategies

To select the appropriate workup, compare the operational metrics of the three primary zinc removal strategies below:

Removal StrategyReagent / MethodMechanism of ActionIdeal Substrate ProfileZn Removal EfficiencyPros & Cons
Aqueous Chelation Sat.

or Rochelle Salt
Forms water-soluble

or Zn-tartrate complexes.
Lipophilic cyclopropanes> 95%Pro: Cheap, standard.Con: Emulsion risk if pH is unbalanced; loses polar products.
Anhydrous Precipitation EthylenediamineForms insoluble

precipitate in ether/DCM.
Hydrophilic / Water-soluble cyclopropanes> 98%Pro: Saves polar products; no aqueous waste.Con: Requires filtration of fine particulates.
Continuous Cross-Flow Biphasic Membrane ExtractionSimultaneous quench and phase separation in microreactors.Scale-up / Industrial> 99%Pro: Safe, automated, no bulk filtration.Con: High initial equipment cost.

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation checks to ensure absolute technical accuracy during your execution.

Protocol A: Chelation-Assisted Aqueous Workup (For Lipophilic Products)

Use this method for standard, non-polar cyclopropanes where aqueous partitioning is not a concern.

  • Initial Quench: Cool the completed Simmons-Smith reaction mixture (typically in diethyl ether or DCM) to 0 °C. Slowly add saturated aqueous

    
     dropwise. Caution: Exothermic gas evolution (methane/ethane) will occur if unreacted carbenoid or diethylzinc is present.
    
  • Chelation & Dilution: Add an equal volume of 10% aqueous Rochelle salt (potassium sodium tartrate) to the mixture. Stir vigorously for 15 minutes at room temperature.

  • Phase Separation (Self-Validating Check): Stop stirring and allow the layers to separate.

    • Validation: The aqueous layer must transition from a milky, opaque suspension to a completely transparent solution. If turbidity persists , polymeric zinc hydroxide is still present. Add additional saturated

      
       in 10 mL increments, stirring for 5 minutes each time, until the aqueous layer is crystal clear.
      
  • Extraction: Separate the organic layer. Back-extract the clear aqueous layer twice with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Anhydrous Diamine Precipitation (For Hydrophilic Products)

Use this method to prevent the loss of polar cyclopropanes into the aqueous phase.

  • Dilution: Dilute the crude reaction mixture with an equal volume of anhydrous pentane or hexanes to decrease the solubility of the impending zinc complex.

  • Reagent Addition: At 0 °C under vigorous stirring, slowly add 2.5 molar equivalents (relative to the initial zinc source) of anhydrous ethylenediamine.

  • Maturation (Self-Validating Check): Allow the mixture to stir for 30 minutes at room temperature.

    • Validation: A dense, white/yellowish precipitate (

      
      ) will rapidly form. To validate complete precipitation, halt stirring and let the solids settle. Add one drop of ethylenediamine to the clear supernatant. If localized cloudiness occurs , precipitation is incomplete; add an additional 0.5 equivalents of diamine.
      
  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with cold diethyl ether. The resulting filtrate contains your zinc-free polar product.

Protocol C: Continuous Cross-Flow Extraction (For Scale-Up)

Adapted from modern flow-chemistry paradigms for safe, high-throughput processing [1].

  • In-Flow Generation: Pump a solution of the alkene and diiodomethane through a packed-bed reactor containing a zinc-copper couple (activated in flow).

  • Cross-Flow Quench: Direct the reactor effluent into a continuous membrane separator. Introduce an aqueous quench stream (saturated

    
    ) at a 1:1 flow rate ratio to the organic stream.
    
  • At-Line Monitoring (Self-Validating Check): The biphasic mixture passes through a cross-flow extraction module where the zinc salts partition into the aqueous phase.

    • Validation: Route a fraction of the organic effluent through an at-line UV-Vis flow cell utilizing a chromophoric zinc-indicator (e.g., dithizone). If the absorbance at ~530 nm spikes , zinc breakthrough is occurring; the system will automatically decrease the organic flow rate to increase residence time in the extraction module until the baseline is restored.

References

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing ACS Organic Process Research & Development[Link]

  • Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column Advanced Synthesis & Catalysis / ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Cyclopropyl Carbinols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of cyclopropyl carbinols, with a focus on methylcyclopropyl propanol derivatives. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of cyclopropyl carbinols, with a focus on methylcyclopropyl propanol derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The predominant synthetic route involves the Grignard reaction—a powerful but notoriously sensitive technique. This document provides in-depth, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing cyclopropyl carbinols like 1-cyclopropyl-1-propanol?

The most prevalent method is the nucleophilic addition of a cyclopropyl Grignard reagent (e.g., cyclopropylmagnesium bromide) to an appropriate carbonyl compound, such as an aldehyde or ketone.[1] For the synthesis of 1-cyclopropyl-1-propanol, the reaction would involve cyclopropylmagnesium bromide and propanal. This approach is favored for its versatility and the widespread availability of the starting materials.

Q2: Why is the formation of cyclopropyl Grignard reagents often considered challenging?

The formation of Grignard reagents from cyclopropyl halides can be difficult for several reasons. The high strain of the three-membered ring can make the corresponding radical intermediate, formed during the reaction on the magnesium surface, prone to side reactions.[2] The process is also exceptionally sensitive to the purity of reagents, the activation state of the magnesium metal, and the absolute exclusion of atmospheric moisture and oxygen.[3][4]

Q3: What are the most critical parameters for a successful synthesis from start to finish?

Success hinges on three pillars:

  • Rigorous Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents must be anhydrous. Even trace moisture will quench the highly basic Grignard reagent.[3][4]

  • Magnesium Activation: The passivating layer of magnesium oxide (MgO) on the magnesium turnings must be removed or bypassed to initiate the reaction.[2]

  • Temperature Control: Maintaining the optimal temperature during both Grignard formation and its subsequent reaction with the carbonyl is crucial to minimize side reactions like Wurtz coupling and enolization.[3][4]

Q4: How can I confirm the formation and determine the concentration of my Grignard reagent before proceeding?

Visual cues for successful formation include the disappearance of the metallic magnesium, a gentle reflux, and the formation of a characteristic grayish or brownish solution.[3] However, these are not quantitative. The most reliable method is to determine the precise concentration of the active Grignard reagent by titration before use.[4] A common method involves titrating a sample of the Grignard solution against a solution of iodine in THF until the brown color disappears.[4][5]

Troubleshooting Guide: From Reagents to Product

This section addresses specific problems you may encounter during the synthesis.

Part 1: Grignard Reagent Formation (Cyclopropylmagnesium Bromide)

Q: My reaction fails to initiate. The solution remains clear, and the magnesium is unreacted. What should I do?

This is the most common failure point, almost always due to an inactive magnesium surface or the presence of moisture.[3]

  • Causality: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the alkyl halide from reaching the metal surface. Any protic contaminants, especially water, will react with and destroy the small amount of Grignard reagent that does form, preventing a self-sustaining reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or inert gas immediately before use. Use freshly distilled, anhydrous ether or THF.[3][6]

    • Activate the Magnesium: This is critical. Place the magnesium turnings in the flask and, before adding solvent, add a single, small crystal of iodine.[7] Gently warm the flask with a heat gun under a flow of nitrogen or argon. The iodine will sublime, creating a purple vapor and etching the magnesium surface. The purple color should fade as the iodine reacts.[2] Allow the flask to cool completely before adding the solvent.

    • Alternative Activation: A few drops of 1,2-dibromoethane can also be used. Its reaction with magnesium is rapid and exothermic, exposing fresh metal surfaces.[2]

    • Initiation: After adding a small amount of solvent, add a small portion (5-10%) of your cyclopropyl bromide solution. If the reaction doesn't start (indicated by gentle bubbling or a slight warming), gently warm the spot where the reagents are with a heat gun. Be prepared to cool the flask in a water bath if the reaction becomes too vigorous once it starts.[8]

Q: The yield of my Grignard reagent is consistently low, leading to poor overall yield. What is the likely cause?

A low yield of the Grignard reagent, even after successful initiation, is typically due to a side reaction known as Wurtz coupling.

  • Causality: The Wurtz coupling reaction is the dimerization of the alkyl halide (R-X + R-X → R-R). In this case, two cyclopropyl groups couple to form bicyclopropyl. This is favored when the local concentration of cyclopropyl bromide is high relative to the available active magnesium surface. The formation of the Grignard reagent itself involves radical intermediates, which can also be trapped, reducing the yield of the desired organometallic species.[9][10]

  • Solutions:

    • Slow Addition: Add the solution of cyclopropyl bromide dropwise from an addition funnel. The rate should be just fast enough to maintain a gentle, steady reflux.[2] Adding it too quickly is the most common cause of Wurtz coupling.[3]

    • Maintain Moderate Temperature: Do not overheat the reaction. The spontaneous reflux from the exothermic reaction is typically sufficient. If the reaction is sluggish, gentle warming can be applied, but vigorous heating increases side reactions.

    • Efficient Stirring: Use a mechanical stirrer if possible, especially for larger scales, to ensure the cyclopropyl bromide solution is dispersed and reacts with the magnesium surface rather than with itself.

Part 2: Grignard Addition to the Carbonyl Compound

Q: I've confirmed my Grignard reagent concentration via titration, but the yield of my alcohol product is still poor, and I recover a lot of my starting aldehyde/ketone. Why?

This points to a competing side reaction that consumes the Grignard reagent without leading to the desired alcohol. The most likely culprit is enolization.

  • Causality: Grignard reagents are not only strong nucleophiles but also strong bases.[4] If the aldehyde or ketone has acidic protons on the carbon alpha to the carbonyl group, the Grignard reagent can act as a base and simply deprotonate it to form an enolate. The Grignard reagent is consumed, and upon acidic workup, the enolate is protonated back to the starting carbonyl compound.

  • Solutions:

    • Lower the Reaction Temperature: Enolization has a higher activation energy than nucleophilic addition. Cooling the reaction mixture significantly (e.g., to 0 °C or even -78 °C with a dry ice/acetone bath) before adding the carbonyl compound will heavily favor the desired nucleophilic addition pathway.[4][5]

    • Reverse Addition: Add the carbonyl compound slowly to the Grignard reagent solution (not the other way around). This ensures that the Grignard reagent is always in excess, minimizing the relative concentration of the enolate.

    • Use Additives: In difficult cases, the addition of cerium(III) chloride (CeCl₃) can be beneficial. CeCl₃ forms a more nucleophilic and less basic organocerium reagent in situ, which selectively promotes addition over enolization. This is known as the Luche reduction when a hydride source is used, but the principle applies to organometallics as well.[4]

Part 3: Workup and Purification

Q: My reaction seems to have worked based on TLC analysis, but my isolated yield is very low. Where could I be losing my product?

Product loss during the workup and purification is common and can occur at several stages.

  • Causality: The magnesium alkoxide intermediate formed after the Grignard addition must be protonated to yield the final alcohol. The choice of acid and the extraction procedure are critical. Cyclopropyl carbinols can also be somewhat water-soluble and volatile.

  • Solutions:

    • Careful Quenching: Quench the reaction by slowly pouring the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is a weakly acidic salt that effectively protonates the alkoxide without the risk of strong acids (like HCl or H₂SO₄) causing acid-catalyzed elimination or rearrangement of the alcohol product.

    • Thorough Extraction: The product may be partially soluble in the aqueous layer. Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery.[4]

    • Combine and Dry: Pool all organic extracts and dry them thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before concentrating the solution.

    • Purification Strategy: For purification, be mindful of the product's boiling point. If it is low, use care during solvent removal on a rotary evaporator. Fractional distillation under reduced pressure or flash column chromatography are the most effective methods for obtaining a pure product.

Optimized Experimental Protocols
Protocol 1: Preparation and Titration of Cyclopropylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Cyclopropyl bromide (1.0 eq)

  • Anhydrous Diethyl Ether or THF

  • Anhydrous Iodine solution in THF (approx. 1 M) for titration

Procedure:

  • Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Activation: Place the magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Gently warm the flask with a heat gun until the iodine sublimes and its purple color fades. Allow the flask to cool.[2][7]

  • Grignard Formation: Add enough anhydrous solvent to cover the magnesium. Prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous solvent in the dropping funnel. Add ~10% of this solution to the flask to initiate the reaction.

  • Addition: Once initiation is confirmed (bubbling, mild reflux), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure full conversion. The solution should appear grayish-brown.

  • Titration: Weigh ~1 g of iodine into a dry flask and dissolve it in ~10 mL of anhydrous THF. Cool this solution to 0 °C. Slowly add the prepared Grignard reagent solution dropwise via syringe until the dark brown/yellow color disappears permanently.[4] Record the volume of Grignard reagent added. Calculate the molarity: Molarity = (moles of I₂) / (Liters of Grignard reagent added).

Protocol 2: Synthesis of 1-Cyclopropyl-1-propanol

Materials:

  • Cyclopropylmagnesium bromide solution (prepared above, 1.1 eq)

  • Propanal (1.0 eq)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: In a separate flame-dried flask under inert gas, cool the standardized cyclopropylmagnesium bromide solution (1.1 eq) to 0 °C using an ice-water bath.

  • Addition: Prepare a solution of freshly distilled propanal (1.0 eq) in anhydrous solvent. Add this solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation. Purify the resulting crude oil by fractional distillation or flash column chromatography.

Data & Parameter Summary

Table 1: Comparison of Solvents for Grignard Reagent Formation

SolventBoiling Point (°C)Coordinating AbilityEffect on Reaction
Diethyl Ether 34.6GoodStandard solvent, easier to initiate reactions due to lower boiling point allowing for gentle reflux.[3]
Tetrahydrofuran (THF) 66ExcellentOften provides better solvation and can be crucial for less reactive halides.[2]
Methyl tert-butyl ether (MTBE) 55.2GoodA higher boiling point alternative to diethyl ether, sometimes used in industrial processes.[7]

Table 2: Troubleshooting Synthesis of Cyclopropyl Carbinols

ProblemLikely Cause(s)Recommended Action(s)
Reaction Fails to Initiate Inactive Mg surface; Wet glassware/solventActivate Mg with iodine or 1,2-dibromoethane; Rigorously dry all components.[2][3]
Low Grignard Yield Wurtz coupling side reactionSlow, dropwise addition of halide; Maintain moderate temperature.[3]
Low Final Product Yield (Starting Material Recovered) Enolization of carbonylRun reaction at low temperature (0 °C to -78 °C); Use reverse addition.[4]
Product Loss During Workup Incomplete extraction; Acid-catalyzed side reactionsQuench with sat. aq. NH₄Cl; Perform multiple extractions.[4]
Reaction and Workflow Visualizations
Reaction Mechanism

ReactionMechanism cluster_reactants Step 1: Grignard Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Aqueous Workup CyclopropylBromide Cyclopropyl-Br Grignard Cyclopropyl-MgBr CyclopropylBromide->Grignard + Mg Mg(0) Mg->Grignard + Solvent1 Anhydrous Ether/THF Solvent1->Grignard stabilizes Alkoxide Mg Alkoxide Intermediate Grignard->Alkoxide + Propanal Propanal Propanal->Alkoxide + Product 1-Cyclopropyl-1-propanol Alkoxide->Product + Workup Workup H₃O⁺ (from NH₄Cl)

Caption: Grignard synthesis of 1-cyclopropyl-1-propanol.

Troubleshooting Workflow

TroubleshootingWorkflow Start Start Synthesis GrignardFormation Grignard Formation Step Start->GrignardFormation CheckInitiation Does reaction initiate? GrignardFormation->CheckInitiation TroubleshootInitiation ACTION: - Activate Mg (Iodine) - Ensure anhydrous conditions - Apply gentle local heat CheckInitiation->TroubleshootInitiation No CheckGrignardYield Is Grignard titer low? CheckInitiation->CheckGrignardYield Yes TroubleshootInitiation->GrignardFormation TroubleshootWurtz ACTION: - Slow halide addition rate - Ensure moderate temp. CheckGrignardYield->TroubleshootWurtz Yes AdditionStep Grignard Addition to Carbonyl CheckGrignardYield->AdditionStep No TroubleshootWurtz->GrignardFormation Retry CheckProductYield Is final yield low with SM recovered? AdditionStep->CheckProductYield TroubleshootEnolization ACTION: - Lower reaction temp (0 / -78 °C) - Use reverse addition CheckProductYield->TroubleshootEnolization Yes WorkupStep Workup & Purification CheckProductYield->WorkupStep No TroubleshootEnolization->AdditionStep Retry CheckIsolatedYield Is isolated yield low? WorkupStep->CheckIsolatedYield TroubleshootWorkup ACTION: - Quench with sat. NH₄Cl - Perform multiple extractions CheckIsolatedYield->TroubleshootWorkup Yes Success Successful Synthesis CheckIsolatedYield->Success No TroubleshootWorkup->WorkupStep Re-evaluate

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organic Letters, 3(4), 605–606. [Link]

  • Garst, J. F., & Ungváry, F. (2001). In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates. PubMed.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Organic Chemistry Portal.[Link]

  • Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate.[Link]

  • Soderquist, J. A., & Negron, A. (1991). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed.[Link]

  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene? Quora.[Link]

  • Google Patents. (n.d.). CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
  • Wikipedia. (n.d.). Cyclopropanol. Wikipedia.[Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. Reddit.[Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

  • DePuy, C. H., et al. (1964). The Chemistry of Cyclopropanols. I. The Hydrolysis of Cyclopropyl Acetate and the Synthesis of Cyclopropanol. Journal of the American Chemical Society, 86(5), 876–879. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2018). Royal Society of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1-Methylcyclopropyl)propan-1-ol by Vacuum Distillation

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(1-Methylcyclopropyl)prop...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(1-Methylcyclopropyl)propan-1-ol via vacuum distillation. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Section 1: Compound Properties & Distillation Fundamentals

This section addresses the foundational knowledge required before attempting the purification, focusing on the physicochemical properties of the target compound and the theoretical principles of the technique.

Q1: What are the key properties of 3-(1-Methylcyclopropyl)propan-1-ol relevant to its distillation?

Understanding the compound's properties is critical for designing a successful purification protocol. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and related compounds.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol Influences boiling point and vapor density.
Structure Propan-1-ol with a 1-methylcyclopropyl group at the 3-position.The cyclopropyl ring introduces significant ring strain, making the molecule potentially susceptible to thermal or acid-catalyzed rearrangement.[2]
Estimated Boiling Point (Atmospheric) ~170-190 °CThis is an estimate based on structurally similar alcohols like 3-cyclopropylpropan-1-ol and the effect of an additional methyl group. A boiling point above 150 °C makes atmospheric distillation undesirable due to the risk of decomposition.[3][4]
Hazards Assumed to be a flammable liquid and cause skin, eye, and respiratory irritation.Based on data for the closely related 3-cyclopropylpropan-1-ol.[4] Appropriate personal protective equipment (PPE) is mandatory.
Q2: Why is vacuum distillation the required method for purifying this alcohol?

Vacuum distillation is a type of distillation performed at a reduced pressure.[5] This technique is essential for compounds that have a high boiling point at atmospheric pressure or are thermally sensitive.[3][5]

  • Prevents Thermal Decomposition: The primary reason is to lower the boiling point to a temperature where the compound can vaporize without degrading. The high ring strain of the cyclopropyl group can make it susceptible to cleavage or rearrangement at elevated temperatures.[2] Lowering the distillation temperature from an estimated 170-190 °C to a more manageable range (e.g., 70-100 °C) significantly mitigates this risk.[3][5]

  • Energy and Time Efficiency: By reducing the boiling point, the process requires less energy and can often be completed more quickly than a high-temperature atmospheric distillation.[5]

Q3: How can I estimate the boiling point of my compound at a specific vacuum pressure?

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. By lowering the system pressure, you lower the required boiling temperature.[6][7] This relationship can be estimated using a pressure-temperature nomograph , which is a graphical tool based on the Clausius-Clapeyron relation.[3][5][8]

To use a nomograph:

  • Locate the known or estimated boiling point at atmospheric pressure (760 mmHg) on the right-most line (Line C).

  • Locate the target vacuum pressure on the left-most line (Line A).

  • Use a straight edge to draw a line connecting these two points.

  • The point where the line intersects the central line (Line B) is the estimated boiling point at the target vacuum.

Section 2: Recommended Protocol for Vacuum Distillation

This section provides a detailed, step-by-step methodology for the purification of 3-(1-Methylcyclopropyl)propan-1-ol.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Dry Glassware B Charge Crude Oil & Stir Bar A->B C Assemble Apparatus B->C D Achieve Target Vacuum C->D Connect to Vacuum E Apply Gentle Heat D->E F Equilibrate Column E->F G Collect Fractions F->G H Remove Heat G->H Distillation Complete I Cool System H->I J Vent to Inert Gas I->J K Disassemble J->K

Caption: Workflow for the vacuum distillation process.

Step-by-Step Protocol
  • Preparation and Setup:

    • Glassware: Ensure all glassware (distilling flask, fractionating column, distillation head, condenser, receiving flasks) is meticulously cleaned and oven-dried to remove any residual water, which can interfere with the Grignard synthesis of the crude material and the distillation itself.

    • Crude Material: Charge the round-bottom distilling flask with the crude 3-(1-Methylcyclopropyl)propan-1-ol. Do not fill the flask to more than half its volume to provide ample headspace, which helps prevent bumping.[9]

    • Stirring: Add a magnetic stir bar to the flask. Vigorous stirring is the most effective method to prevent bumping during vacuum distillation, as boiling chips are largely ineffective under vacuum.[10]

    • Assembly: Assemble the distillation apparatus as shown in the diagram below. A short, vacuum-jacketed Vigreux column or a column packed with structured packing (like Raschig rings or metal sponge) is recommended to improve separation efficiency.[11][12] Ensure all joints are properly greased with a high-vacuum grease and secured with clips.

    • Cold Trap: Place a cold trap between the distillation apparatus and the vacuum pump. Cool the trap with a dry ice/acetone or liquid nitrogen bath to protect the pump from corrosive vapors and solvents.[10]

  • Distillation Process:

    • Evacuate the System: Turn on the cooling water to the condenser. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Gradually evacuate the system to the target pressure (e.g., 1-10 mmHg).

    • Leak Check: Monitor the pressure gauge. Once the target pressure is reached, close the isolation valve to the pump. A stable pressure reading indicates a leak-free system. If the pressure rises rapidly, there is a leak that must be found and fixed before proceeding.[13]

    • Heating: Once a stable vacuum is achieved, begin stirring and apply gentle heat using a heating mantle with a sand or oil bath for uniform temperature control.

    • Equilibration: Allow the temperature to rise slowly. As the liquid begins to boil, vapor will rise into the column. Watch for the formation of a reflux ring (a ring of condensing vapor) and allow it to slowly ascend the column. This equilibration period is crucial for good separation.[14]

    • Fraction Collection: Monitor the temperature at the distillation head. Collect a small forerun fraction, which may contain residual solvents or low-boiling impurities. When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.

    • Monitoring: Collect the product at a steady rate (typically 1-2 drops per second). Record the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected.

  • Shutdown:

    • Stop Heating: Once the main fraction is collected or the distillation rate drops significantly, remove the heating mantle.

    • Cool Down: Allow the entire system to cool to room temperature while still under vacuum.

    • Vent System: Slowly and carefully vent the system, preferably by backfilling with an inert gas like nitrogen or argon, before opening it to the atmosphere.

    • Disassembly: Once at atmospheric pressure, turn off the vacuum pump and disassemble the apparatus.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of 3-(1-Methylcyclopropyl)propan-1-ol in a direct question-and-answer format.

Problem: I can't reach or maintain the target vacuum level.

Answer: This is almost always due to a leak in the system or an issue with the vacuum source.[13]

  • System Leaks:

    • Joints: Check that all ground-glass joints are properly sealed with vacuum grease and securely clamped.

    • Hoses: Inspect all vacuum tubing for cracks, holes, or poor connections. Tubing should be thick-walled vacuum hose, not standard rubber tubing.

    • Adapters: Ensure the vacuum adapter and any septa are airtight.

  • Vacuum Pump:

    • Oil Level & Quality: For rotary vane pumps, check that the oil level is correct and the oil is clean. Contaminated oil will prevent the pump from reaching its ultimate vacuum.

    • Cold Trap: An inefficient or full cold trap will allow vapors to enter the pump, degrading its performance.[10] Ensure the trap is sufficiently cold and not overwhelmed.

  • Virtual Leaks: This occurs when a trapped volatile substance (like a solvent) slowly evaporates, creating a gas load that the pump struggles to overcome. This manifests as a slowly but continuously decreasing pressure that never reaches the target.[13] Ensuring all components are scrupulously dry before assembly can prevent this.

Leak Detection Workflow

G Start Cannot Reach Target Vacuum Q_Pump Isolate & Test Pump. Does it reach its rated vacuum? Start->Q_Pump Fix_Pump Service Pump: - Change Oil - Check for Faults Q_Pump->Fix_Pump No Q_System Perform Leak-Up Test: Close valve to pump. Does pressure rise > 1 mTorr/sec? Q_Pump->Q_System Yes System_OK System is Tight. Consider a 'Virtual Leak' from trapped solvent. Q_System->System_OK No Find_Leak System has a leak. Methodically check all components. Q_System->Find_Leak Yes Check_Joints 1. Check all glass joints for proper seating & grease. Find_Leak->Check_Joints Check_Hoses 2. Inspect all hoses for cracks or loose fits. Check_Joints->Check_Hoses Check_Adapters 3. Check septa and other adapters. Check_Hoses->Check_Adapters

Caption: A logical workflow for diagnosing vacuum leaks.

Problem: My product is "bumping" violently or foaming into the condenser.

Answer: These are related phenomena caused by superheating and the presence of surfactants, respectively.[15][16]

  • Bumping: This is the sudden, violent boiling of a superheated liquid. It occurs when the liquid is heated above its boiling point without forming vapor bubbles, often due to a lack of nucleation sites.

    • Solution: The most effective solution is vigorous mechanical stirring with a magnetic stir bar.[17] A capillary ebulliator (a fine capillary tube that introduces a steady stream of tiny bubbles) can also be used.[10] Avoid overfilling the distillation flask.[9]

  • Foaming: This is caused by impurities that act as surfactants. The foam can be very stable under vacuum and easily travel into the condenser, contaminating the distillate.

    • Solution: Apply the vacuum very slowly to minimize rapid degassing.[15][16] If foaming starts, temporarily reduce the vacuum by opening the stopcock to allow the foam to subside.[18] Using a larger distillation flask can provide more space for the foam to expand without reaching the condenser.[15] In severe cases, a "foam brake" or bump trap can be installed between the flask and the column.[15][16]

Problem: The separation is poor, and my collected fractions are impure.

Answer: Poor separation efficiency is typically due to issues with the distillation column, heating rate, or reflux ratio.

  • Column Inefficiency: For compounds with close-boiling impurities, a simple distillation is insufficient.

    • Solution: Use a fractionating column packed with a material that provides a large surface area, such as Raschig rings, Pall rings, or structured metal packing.[11][19][20][21] This increases the number of theoretical plates, enhancing separation.

  • Distillation Rate: Distilling too quickly prevents the establishment of vapor-liquid equilibrium within the column.

    • Solution: Reduce the heating rate to maintain a slow, steady distillation. A rate of 1-2 drops per second is a good target.

  • Insulation: Heat loss from the column reduces its efficiency.

    • Solution: Insulate the distillation column and head with glass wool or aluminum foil to ensure an adiabatic process (no heat loss to the surroundings).

Problem: The material in the distillation pot is turning dark, suggesting decomposition.

Answer: Darkening indicates thermal decomposition. Given the nature of the cyclopropyl group, this is a significant concern.

  • Excessive Temperature: The temperature in the distillation pot is always higher than the temperature at the distillation head. If the vacuum is not low enough, the pot temperature required to achieve boiling may be high enough to cause decomposition.

    • Solution: Improve the vacuum. A lower system pressure will directly reduce the required pot temperature.[3][5] Ensure the heating mantle is not set unnecessarily high.

  • Air Leaks: The presence of oxygen at high temperatures can lead to oxidative degradation of organic compounds.

    • Solution: Re-check the system for leaks. A small, persistent leak can introduce enough oxygen to cause problems over the course of a long distillation.

Section 4: Advanced FAQs
Q: How do I select the appropriate vacuum pump for this distillation?

Answer: The choice of pump depends on the required vacuum level and the scale of the distillation.

Pump TypeTypical Pressure RangeProsConsBest For...
Diaphragm Pump 1 - 100 mbarOil-free, good chemical resistance, low maintenance.[22][23]Limited ultimate vacuum.General laboratory distillations where a deep vacuum is not required.
Rotary Vane Pump (Oil-Sealed) 10⁻³ - 1 mbarAchieves deep vacuum, cost-effective, high capacity.[22][23]Requires oil maintenance, potential for oil back-streaming.High-vacuum distillations requiring pressures below 1 mbar (0.75 Torr).
Liquid Ring Pump 30 - 1000 mbarVery robust, can handle liquid slugs and corrosive vapors.[23][24][25]Lower ultimate vacuum, requires a sealing liquid.Large-scale or industrial processes with condensable vapors.
Dry Screw Pump 10⁻² - 1000 mbarOil-free, high capacity, handles vapors well.[22][24]Higher initial cost.Applications where oil contamination is unacceptable and a deep vacuum is needed.

For purifying 3-(1-Methylcyclopropyl)propan-1-ol on a lab scale, a two-stage rotary vane pump is often the best choice to achieve the necessary low pressures (1-10 mmHg) to significantly lower the boiling point.

Q: What are the critical safety considerations for this procedure?

Answer: Safety must be the top priority.

  • Implosion Hazard: Glassware under vacuum can implode violently if it is scratched, cracked, or stressed.

    • Mitigation: Always inspect glassware for flaws before use. Use a blast shield around the apparatus. Never use Erlenmeyer flasks or other flat-bottomed glassware as receiving flasks under vacuum; always use round-bottom flasks.

  • Chemical Hazards: As noted, the compound is likely flammable and an irritant.[4]

    • Mitigation: Perform the distillation in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses (or goggles), a lab coat, and chemical-resistant gloves.

  • Cold Trap Hazards:

    • Mitigation: If using liquid nitrogen, be aware that it can condense liquid oxygen (a pale blue liquid) from the air if the system is opened while the trap is cold.[10] Liquid oxygen combined with organic material can be explosive. Always vent the system to atmospheric pressure before removing the coolant from the trap.

References
  • Pro-Pak Column Packing - Fractional Distill
  • Choosing the Right Vacuum Pump for Distill
  • Pressure-Temper
  • Alternative purification techniques for cyclopropyl ketones besides chrom
  • Vacuum distill
  • Technical Considerations in Selecting Vacuum Equipment for Chemical Processes.
  • How to Choose Vacuum Pumps for Chemical Distill
  • Fraction
  • How to select vacuum pump for vacuum distill
  • Distillation Columns: Pl
  • Vacuum distillation pumps: Which pump for which purpose? - H2O.
  • How to Minimize Bumping and Foaming | Blog - Labor
  • Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem.
  • What Is Packed Column? A Complete Guide for Chemical and Process Industries.
  • Distillation Column: Key Components and Functions - NeoNickel.
  • Understanding Vacuum Distill
  • Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com.
  • Vacuum Distillation - the Research Group of Yves Rubin.
  • Vacuum distillation | Resource - Royal Society of Chemistry.
  • Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions - Benchchem.
  • How to Deal with Solvent Bumping and Foaming During Lab Evapor
  • Thermochemistry of conjugation of simple cyclopropane deriv
  • Vaccum Distilling Xylene - Foaming and Boil Over - How to Prevent? - Sciencemadness Discussion Board.
  • Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench.
  • Novel processes for the synthesis of cyclopropyl compounds - Google P
  • Vacuum Distillation: Gentle And Efficient Dealcoholiz
  • Bumping in Rotary Evaporator During Vacuum Evapor
  • Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. - Purdue Extension.
  • 3-((Cyclopropylmethyl)amino)propan-1-ol | ChemScene.
  • Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects | Journal of the American Chemical Society.
  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo) - MDPI.
  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo).
  • Aqueous method to prepare cyclopropyl methylketone
  • Grignard Reaction.
  • 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride - Sigma-Aldrich.
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts.
  • The science of alcohol: 3.2.
  • Chemical Properties of 3-Cyclopentyl-1-propanol (CAS 767-05-5) - Cheméo.
  • DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
  • 3-Cyclopentyl-2-methylpropan-1-ol | C9H18O | CID 10844490 - PubChem.
  • 120077-89-6|3-(1-Methylcyclopropyl)propan-1-ol - BLDpharm.
  • 3-Cyclopropylpropan-1-ol | C6H12O | CID 20426485 - PubChem.
  • 3-(1-Methylpropyl)cyclopentene | C9H16 | CID 44721028 - PubChem - NIH.
  • 1-(1-methylcyclopropyl)propan-1-one | 25111-31-3 - MilliporeSigma.
  • Grignard Reaction - Organic Chemistry Portal.
  • Grignard reagent - Wikipedia.

Sources

Troubleshooting

stability of 1-methylcyclopropyl group under oxidative conditions

Welcome to the Bioisostere Stability Technical Center. Ticket ID: #MCYP-OX-STAB-001 Topic: Stability of 1-Methylcyclopropyl Group Under Oxidative Conditions Assigned Specialist: Senior Application Scientist, Structural C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioisostere Stability Technical Center. Ticket ID: #MCYP-OX-STAB-001 Topic: Stability of 1-Methylcyclopropyl Group Under Oxidative Conditions Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The 1-methylcyclopropyl (1-MeCp) group is a high-value bioisostere for tert-butyl and isopropyl groups in drug discovery. It is primarily deployed to improve metabolic stability by blocking the


-carbon oxidation site while reducing lipophilicity (LogP).

However, its stability is conditional . While kinetically robust due to high ring strain (~27.5 kcal/mol) and poor orbital overlap for backside attack, it acts as a "loaded spring." Under specific oxidative conditions—particularly those involving Single Electron Transfer (SET) or radical intermediates —the ring will undergo rapid, irreversible scission.

This guide details the "Safe," "Caution," and "Danger" zones for this moiety.

Module 1: Metabolic Stability (In Vivo / P450)

User Question: "I replaced a tert-butyl group with a 1-methylcyclopropyl group to block metabolism. Why am I still seeing high intrinsic clearance (


) or mechanism-based inhibition (MBI)?"
Technical Analysis

The 1-MeCp group is generally resistant to Cytochrome P450-mediated oxidation compared to alkyl chains, but it is not inert. The metabolic fate depends heavily on the atom connecting the ring to the rest of the molecule.

1. The "Safe" Case: C-Linked Systems

When attached to a carbon scaffold (e.g., 1-methylcyclopropyl-benzene), the group acts as a metabolic blocker. P450 enzymes typically struggle to abstract hydrogen from the cyclopropyl ring C-H bonds due to their high bond dissociation energy (BDE ~106 kcal/mol) and high


-character.
  • Dominant Pathway: Hydroxylation of the methyl group (forming 1-hydroxymethylcyclopropyl) via Hydrogen Atom Transfer (HAT).

  • Stability: High. The ring usually remains intact.

2. The "Danger" Case: N-Linked Systems (Amines)

If your molecule is a 1-methylcyclopropylamine , you are at high risk of Mechanism-Based Inactivation (MBI) of the P450 enzyme (Suicide Inhibition).

  • Mechanism: The P450 heme center initiates a Single Electron Transfer (SET) from the nitrogen lone pair. This generates an aminium radical cation, triggering ultrafast ring opening to a primary carbon radical, which covalently binds to the heme porphyrin.

Pathway Visualization: P450 Metabolic Fates

P450_Metabolism Parent Parent Drug (1-MeCp) P450 CYP450 (Compound I) Parent->P450 Radical_Me Cyclopropylcarbinyl Radical P450->Radical_Me HAT (C-Linked) Radical_Cat Aminium Radical Cation P450->Radical_Cat SET (N-Linked) Product_OH Hydroxylated Product (Stable Ring) Radical_Me->Product_OH OH Rebound Ring_Open Ring-Opened Radical species Radical_Cat->Ring_Open Ultrafast Scission Heme_Adduct Heme Adduct (Enzyme Inactivation) Ring_Open->Heme_Adduct Covalent Bond

Figure 1: Divergent metabolic pathways based on linkage (C-linked vs N-linked). N-linked analogs pose a suicide inhibition risk.

Module 2: Chemical Synthesis Compatibility

User Question: "Can I use Jones Reagent or RuO4 to oxidize an alcohol elsewhere in my molecule without destroying the 1-methylcyclopropyl group?"

Oxidant Compatibility Matrix
Oxidant ClassReagent ExampleCompatibilityTechnical Note
Cr(VI) Jones Reagent, PCCGenerally Safe Cr(VI) attacks alcohols/aldehydes.[1] It rarely attacks unactivated cyclopropanes. Exception: If the cyclopropane has an -OH directly attached (cyclopropanol), ring opening is immediate.
Ru(VIII) RuO4 (cat. RuCl3 + NaIO4)UNSAFE RuO4 is a "search and destroy" oxidant for electron-rich bonds. It will oxidatively cleave the cyclopropane ring (similar to ozonolysis), often yielding diketones or keto-acids.
Permanganate KMnO4 (Hot/Acidic)Caution Stable under mild/basic conditions. Hot/acidic KMnO4 can attack the ring, especially if adjacent to aromatic systems.
Peroxides mCPBASafe Generally safe for the ring. Used for epoxidation of alkenes; cyclopropanes are usually inert to epoxidation conditions.
Hypervalent Iodine Dess-Martin (DMP), IBXSafe Excellent choice. Mechanistically distinct and gentle on strained rings.
DMSO-Based Swern, MoffattSafe The standard for preserving strained rings during alcohol oxidation.
Troubleshooting Protocol: Oxidative Ring Opening

If you observe ring opening (loss of M+2, appearance of ketone signals in NMR) during synthesis:

  • Check your mechanism: Are you generating a radical intermediate?

  • Switch Oxidant: Move from Metal-Oxo species (Ru, Cr, Mn) to DMSO-based (Swern) or Hypervalent Iodine (DMP).

  • Buffer the reaction: Acid-catalyzed ring opening is a common side reaction. Ensure the reaction is buffered (e.g., add NaHCO3 to DMP oxidations).

Module 3: The Radical Clock (The Hidden Trap)

User Question: "I am trying to functionalize the methyl group via radical bromination (NBS), but I'm getting a complex mixture. What is happening?"

The Mechanism

The 1-methylcyclopropylcarbinyl radical is a classic "radical clock."

  • Rate of Opening: The rearrangement of a cyclopropylcarbinyl radical to a homoallylic radical is extremely fast (

    
     at 298 K).
    
  • Driving Force: Relief of ring strain (~27 kcal/mol).

  • The 1-Methyl Effect: The 1-methyl group stabilizes the transition state for ring opening, making this clock even faster than the unsubstituted parent.

If you generate a radical alpha to the ring (e.g., at the methyl group), the ring will open before it can react with most intermolecular traps.

Visualization: Radical Clock Dynamics

Radical_Clock Start 1-Methylcyclopropyl Precursor Radical_A Alpha-Radical (Cyclopropylcarbinyl) Start->Radical_A H-Abstraction (NBS/P450) Radical_A->Start Reversible? (Too Slow) Transition Transition State (Strain Relief) Radical_A->Transition k ~ 10^8 s^-1 Open_Radical Homoallylic Radical (Ring Opened) Transition->Open_Radical Product Rearranged Product (Alkene) Open_Radical->Product Trapping

Figure 2: The kinetic inevitability of ring opening upon radical generation at the alpha-position.

Experimental Protocols

Protocol A: Microsomal Stability Stress Test

Use this to determine if your 1-MeCp group is a liability for drug metabolism.

  • Preparation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis (LC-MS/MS):

    • Monitor Parent: Loss of parent mass.

    • Monitor +16 Da: Indicates hydroxylation (likely on the methyl group). This is the desired "stable" metabolite.

    • Monitor +16 Da (Shifted RT) or +14 Da: Look for ring-opened ketones or aldehydes.

    • GSH Trapping (Optional): Add Glutathione (GSH) to the incubation. If you see a Parent + GSH (+307 Da) adduct, the ring is opening via a radical mechanism and trapping GSH. This is a toxicity red flag.

Protocol B: Chemical Oxidative Stress Test (RuO4)

Use this to verify chemical robustness if the molecule must endure late-stage oxidation.

  • Dissolve: Substrate (0.1 mmol) in CCl4/Acetonitrile/H2O (2:2:3).

  • Reagent: Add NaIO4 (4.0 eq) and RuCl3 (0.05 eq).

  • Observation: Stir vigorously at RT.

  • Endpoint: If the 1-MeCp group is stable, it will survive >1 hour. If unstable, it will convert to a keto-acid within 15-30 minutes.

  • Note: This is a destructive test. If it survives this, it will survive almost any standard synthesis oxidation.

References

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. Link

  • Shaffer, C. L., et al. (2010). Cyclopropyl-Based Conformational Restriction: Metabolic Stability and P450 Inactivation. Drug Metabolism and Disposition. Link

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Link

  • Kalgutkar, A. S., & Dalvie, D. (2012). Bioactivation of Cyclopropylamines in Drug Discovery: Mechanisms and Strategies. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Djerassi, C., & Engle, R. R. (1953). Oxidations with Ruthenium Tetroxide. Journal of the American Chemical Society.[2][3] Link

Sources

Optimization

troubleshooting low conversion in homoallylic alcohol cyclopropanation

Topic: Troubleshooting Low Conversion in Zinc-Mediated Cyclopropanation Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: This guide focuses on the Furukawa modification ( ) of the Sim...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Zinc-Mediated Cyclopropanation

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: This guide focuses on the Furukawa modification (


) of the Simmons-Smith reaction, as it is the industry standard for reproducibility and control in directed cyclopropanation.
Part 1: The Diagnostic Framework

Q: Why is my reaction stalling despite the presence of a directing group?

A: The hydroxyl group in homoallylic alcohols is a double-edged sword. While it directs stereochemistry and can accelerate the reaction via coordination, it also acts as a proton source that consumes your zinc reagent. Low conversion usually stems from a failure to account for this "stoichiometric tax" or from environmental factors that disrupt the delicate Zinc-Oxygen coordination.

Interactive Troubleshooting Logic

Use the following logic flow to diagnose the root cause of your low conversion.

TroubleshootingFlow Start START: Low Conversion (<50%) SolventCheck 1. Check Solvent System Start->SolventCheck SolventIssue Is solvent THF, Ether, or DMF? SolventCheck->SolventIssue Inspect ReagentCheck 2. Check Reagent Quality ReagentIssue Is CH2I2 pink/red? ReagentCheck->ReagentIssue Inspect StoichCheck 3. Check Stoichiometry StoichIssue Is Et2Zn < 2.0 equiv? StoichCheck->StoichIssue Calculate ProtocolCheck 4. Check Addition Order FixProtocol FIX: Pre-mix ROH + Et2Zn for 15 min before adding CH2I2. ProtocolCheck->FixProtocol Review Lab Note SolventIssue->ReagentCheck No (DCM/DCE used) FixSolvent FIX: Switch to DCM or DCE. Coordinating solvents kill the carbenoid. SolventIssue->FixSolvent Yes ReagentIssue->StoichCheck No (Clear/Straw color) FixReagent FIX: Wash CH2I2 with Na2S2O3 or distill over Cu. ReagentIssue->FixReagent Yes StoichIssue->ProtocolCheck No (High excess used) FixStoich FIX: Increase to >2.5 equiv. 1 eq is lost to deprotonation. StoichIssue->FixStoich Yes

Figure 1: Systematic diagnostic tree for identifying failure modes in directed cyclopropanation.

Part 2: The Mechanistic "Why" (Expertise & Experience)

Q: Why can't I use standard stoichiometry (1.1 equiv)?

A: You are fighting a "Stoichiometric Tax." In a standard alkene cyclopropanation, the zinc carbenoid (


) acts catalytically or stoichiometrically on the alkene. However, with a homoallylic alcohol, the first equivalent of Diethylzinc (

) acts as a base , not a carbenoid precursor.
  • Deprotonation (Fast):

    
    
    
  • Carbenoid Formation: The remaining

    
     reacts with 
    
    
    
    to form the active species.[1]
  • Coordination: The zinc alkoxide (

    
    ) coordinates with the zinc carbenoid, bringing the reactive methylene group into proximity with the alkene.
    

The Failure Mode: If you use 1.0–1.5 equivalents of


, you form the zinc alkoxide, but you have little to no active carbenoid left to perform the cyclopropanation.
Visualizing the Coordination

Mechanism Alcohol Homoallylic Alcohol Alkoxide Zinc Alkoxide (Directing Group) Alcohol->Alkoxide Deprotonation (-EtH) Et2Zn Et2Zn (1st Eq) Et2Zn->Alkoxide TS Butterfly Transition State (Directed Delivery) Alkoxide->TS Coordinates Carbenoid Active Carbenoid (IZnCH2I) Carbenoid->TS Inserts Product Cyclopropane TS->Product Syn-Addition

Figure 2: The directing group mechanism requires the formation of a Zinc Alkoxide prior to cyclopropanation.

Part 3: Reagent Quality & Solvent Effects

Q: My


 is pink. Does it matter? 
A: Yes.  The pink/red color indicates free iodine (

). Iodine is a radical initiator and an oxidant that can degrade the organozinc species, leading to erratic conversion.
  • The Fix: Shake

    
     with aqueous 
    
    
    
    (sodium thiosulfate) until colorless, dry over
    
    
    , and store over copper wire/turnings in the dark.

Q: Can I use THF to improve solubility? A: Absolutely not. The Simmons-Smith reaction relies on the electrophilicity of the Zinc. Ethereal solvents (THF, Et2O, Dioxane) are Lewis bases that coordinate strongly to the Zinc, effectively "capping" it and preventing it from interacting with the alkene.

  • The Fix: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . If solubility is an issue, you may use a small amount of Toluene, but avoid ethers entirely.

Solvent Compatibility Table
SolventSuitabilityReason
DCM (

)
Excellent Non-coordinating, good solubility, standard choice.
DCE (

)
Excellent Allows for higher reaction temperatures (reflux 83°C).
Toluene Good Acceptable non-polar alternative; slower rates than DCM.
Diethyl Ether Poor Weakly coordinates Zn; significantly slows reaction.
THF Fail Strongly coordinates Zn; kills electrophilicity.
DMF/DMSO Fail Incompatible with organozincs; violent decomposition risk.[2]
Part 4: The "Gold Standard" Protocol (Furukawa Modification)

This protocol is designed to be self-validating. If Step 2 does not produce gas evolution, your reagents are dead.

Substrate: 1.0 mmol Homoallylic Alcohol Reagents:


 (1.0 M in hexanes), 

(ReagentPlus grade).
  • Drying: Flame-dry a round-bottom flask under Argon/Nitrogen flow.

  • Pre-Complexation (Critical Step):

    • Add Substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2M).

    • Cool to 0°C.[3]

    • Add

      
       (1.1 mmol)  dropwise.
      
    • Observation: You should see ethane gas evolution. Stir for 15-20 minutes. This ensures the alcohol is protected as the Zinc alkoxide.

  • Carbenoid Generation:

    • In a separate dry vial, mix

      
       (2.0 - 3.0 mmol)  and anhydrous DCM.
      
    • Add

      
       (2.0 - 3.0 mmol)  dropwise to this vial at 0°C. Stir for 5 mins.
      
    • Note: Preparing the carbenoid externally and adding it to the substrate prevents localized "hot spots" of acidity.

  • Reaction:

    • Cannulate (transfer) the carbenoid solution into the substrate flask at 0°C.

    • Allow to warm to Room Temperature (RT) slowly.

    • Monitor by TLC/LCMS.

  • Quench (Safety):

    • Slowly add saturated aqueous

      
      . Caution: Gas evolution.
      
    • Tip: If the product is acid-sensitive (cyclopropanes can ring-open), use a basic quench (saturated

      
       + 10% NaOH).
      
Part 5: Advanced Troubleshooting (FAQs)

Q: I have full conversion, but I lose product during workup. Why? A: Cyclopropanes, especially those with adjacent oxygen functionality, can be sensitive to acid. The byproduct of the reaction is


, which is a Lewis acid. During the quench, if the pH drops, you may trigger ring opening.
  • Solution: Use the Charette Workup . Add a mixture of pyridine/water to the reaction before standard aqueous workup. Pyridine sequesters the Zinc salts.[4]

Q: My alkene is electron-deficient (e.g., adjacent to an ester/ketone). Conversion is <10%. A: The standard Furukawa reagent is electrophilic; it hates reacting with electron-poor alkenes.

  • Solution (Shi Modification): Use TFA (Trifluoroacetic acid) as an additive.

    • Mix

      
       (2 eq) + 
      
      
      
      (1 eq)
      
      
      forms
      
      
      .
    • Then add

      
      .[1][4][5][6]
      
    • The resulting carbenoid is highly electrophilic and reactive toward difficult substrates [3].

Q: The reaction freezes or precipitates at 0°C. A: This is common in DCE/DCM at high concentrations.

  • Solution: Dilute the reaction to 0.1M. If using DCE, you can gently warm the reaction to reflux (83°C) after the initial addition at 0°C. Heat is often required for sterically hindered substrates.

References
  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[7][8]1958 , 80, 5323–5324. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53–58. Link

  • Yang, Z.; Lorenz, J. C.; Shi, Y. "New and Efficient Zinc-Mediated Cyclopropanation Reagents."[8] Tetrahedron Lett.[7]1998 , 39, 8621-8624. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[4][8] React.2001 , 58, 1–415. Link

  • Dengie, C. et al. "Directing Group Effects in the Simmons-Smith Reaction." Chem. Rev.[7]2003 , 103, 977–1050.[7] Link

Sources

Troubleshooting

handling volatile cyclopropyl alcohol intermediates

Technical Support Center: Handling Volatile Cyclopropyl Alcohol Intermediates Topic: Troubleshooting, Isolation, and Purification of Volatile Cyclopropyl Alcohols Audience: Synthetic Organic Chemists, Process Chemists Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Volatile Cyclopropyl Alcohol Intermediates

Topic: Troubleshooting, Isolation, and Purification of Volatile Cyclopropyl Alcohols Audience: Synthetic Organic Chemists, Process Chemists Format: Interactive Q&A / Troubleshooting Guide

Introduction: The "Invisible" Yield Loss

Cyclopropyl alcohols (e.g., cyclopropanol, 1-methylcyclopropanol) present a deceptive challenge in organic synthesis. While their synthesis (often via Kulinkovich or Simmons-Smith reactions) is well-documented, their isolation is frequently where yields collapse. This collapse is rarely due to reaction failure but rather two physical properties:

  • Deceptive Volatility: While pure cyclopropanol boils at ~101–102 °C, it forms low-boiling azeotropes and co-distills with common solvents.

  • Acid Sensitivity: The strain energy of the cyclopropane ring (~27.5 kcal/mol) makes these alcohols prone to acid-catalyzed ring opening, often triggered by "standard" silica gel chromatography.

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: Isolation & Workup (The Volatility Trap)

Q: I observed full conversion by NMR, but after rotary evaporation, my flask is empty or the yield is <30%. Where did it go?

A: You likely evaporated your product. Cyclopropyl alcohols are "sticky" in the vapor phase and co-distill with solvents like diethyl ether and THF.

The Fix: The "Solvent Switch" Protocol Do not strip to dryness. Instead, use a high-boiling "keeper" solvent or derivatize immediately.

Step-by-Step Protocol:

  • Quench & Extract: Perform your extraction (see Module 3 for Titanium handling).

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if highly acidic, though rare).
  • Concentration:

    • Do not use high vacuum.

    • Set water bath to 25 °C .

    • Set pressure to >200 mbar (for ether/DCM).

    • Stop when the volume is ~10–15% of the original.

  • Validation (NMR): Take an aliquot of this concentrated solution. Add a known amount of heavy internal standard (e.g., mesitylene or dibromomethane). Run

    
     in 
    
    
    
    .
    • Calculate yield in solution. If the yield is high, use the solution directly in the next step.

    • Diagnostic: Cyclopropyl protons appear distinctively upfield (

      
       0.4–1.0 ppm). If you see signals at 
      
      
      
      2.4 (triplets) or aldehyde protons (
      
      
      9.8), you have ring opening (see Module 2).

Q: My product is water-soluble. Standard extraction isn't working.

A: Cyclopropanol is miscible with water. Standard partitioning leads to massive aqueous losses.

The Fix: Salting Out & Continuous Extraction

  • Saturation: Saturate the aqueous phase with

    
     (solid) until no more dissolves. This exploits the "salting-out" effect, forcing the organic alcohol out of the aqueous phase.
    
  • Solvent Choice: Use Diethyl Ether (

    
    ) or Dichloromethane  (
    
    
    
    ). Avoid Ethyl Acetate if possible (hydrolysis risk if basic; boiling point issues).
  • Procedure: Perform 4–5 extractions with small volumes rather than 1–2 large ones.

  • Reference: For extreme cases, use a continuous liquid-liquid extractor (Kutscher-Steudel apparatus) overnight.

Module 2: Purification (The Stability Paradox)

Q: My crude NMR was clean, but after silica column chromatography, I isolated a complex mixture or an aldehyde. Why?

A: You triggered Acid-Catalyzed Ring Opening. Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This is sufficient to protonate the hydroxyl group, leading to C-C bond cleavage and isomerization to propanal or homo-allyl alcohols.

The Fix: Buffered Silica Chromatography You must neutralize the silica gel before loading your sample.

Protocol:

  • Slurry Preparation: Prepare your silica slurry using your eluent + 1% Triethylamine (

    
    ) .
    
  • Column Pre-treatment: Flush the column with 2 column volumes of this basic eluent.

  • Elution: Run the column with eluent containing 0.5%

    
     .[1]
    
  • TLC Visualization: Do not use acidic stains (e.g., p-Anisaldehyde, Phosphomolybdic Acid) to monitor the fraction stability, as they will decompose the spot on the plate, misleading you. Use

    
      (basic) or Iodine  chamber.
    

Visualizing the Danger: Acid-Catalyzed Ring Opening Pathway

RingOpening Start Cyclopropyl Alcohol Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ Acid Acidic Site (H+) (Silica/Workup) Acid->Protonated TS Ring Cleavage (Strain Release) Protonated->TS Slow Product Propanal / Ketone (Isomerization) TS->Product Fast

Caption: Mechanism of acid-catalyzed isomerization. The strain release drives the rapid conversion of the protonated alcohol to the open-chain carbonyl compound.

Module 3: The Kulinkovich Context (Synthesis & Quenching)[2][3]

Q: I'm doing a Kulinkovich reaction. The emulsion during workup is a nightmare, and I'm losing product.

A: The Kulinkovich reaction generates titanium(IV) species that form gelatinous hydroxides upon water addition, trapping your alcohol.

The Fix: The Rochelle's Salt or Fluoride Quench Avoid strong acid quenches (HCl) which induce ring opening.

Option A: Rochelle's Salt (Gentle, Slow)

  • Dilute reaction mixture with ether.[2]

  • Add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously for 2–4 hours.

  • Checkpoint: Two clear layers must form. If solids persist, stir longer.

Option B: Sodium Fluoride (Fast, for stable substrates)

  • Add a mixture of Celite and

    
     (approx. 1:1 by weight relative to Ti source).
    
  • Add wet THF carefully.

  • Stir for 30 mins. The Ti forms an insoluble fluoride complex.

  • Filter through a pad of Celite. The filtrate is clean.

Comparison Table: Quenching Methods

MethodpH ConditionsEmulsion ControlRisk of Ring OpeningRecommended For
Dilute HCl Acidic (<2)GoodHigh Stable cyclopropanes only
Rochelle's Salt Neutral (~7)ExcellentLowVolatile/Labile Alcohols
NaF / Celite Neutral/BasicGoodLowLarge scale / Process
NH4Cl (sat) Slightly Acidic (~5)Poor (Gels)ModerateNot recommended

Module 4: Storage & Handling

Q: How do I store these intermediates?

A:

  • Temperature: Store at -20 °C .

  • Atmosphere: Inert gas (Argon/Nitrogen).[3][4] Oxygen can induce radical ring opening over time.

  • Stabilizer: For long-term storage of neat material, adding a trace of

    
      (solid) to the vial can scavenge adventitious acid.
    

Summary Workflow: From Reaction to Pure Product

Workflow Rxn Reaction Mixture (Kulinkovich/Simmons-Smith) Quench Quench Decision Rxn->Quench Rochelle Rochelle's Salt (Stir 4h) Quench->Rochelle Labile/Volatile AcidQuench Dilute HCl (Risk!) Quench->AcidQuench Stable Only Extract Extraction (Salting Out + Et2O) Rochelle->Extract AcidQuench->Extract Conc Concentration (>200 mbar, 25°C) Extract->Conc Check NMR Checkpoint (Internal Std) Conc->Check Purify Purification Decision Check->Purify Yield OK Buffered Buffered Silica (+1% Et3N) Purify->Buffered Small Scale / High BP Impurities Distill Distillation (If >5g) Purify->Distill Large Scale Final Pure Cyclopropyl Alcohol (Store -20°C) Buffered->Final Distill->Final

Caption: Decision tree for the safe isolation of volatile cyclopropyl alcohols.

References

  • Kulinkovich Reaction & Mechanism: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A.[5][6] Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols from Esters and Grignard Reagents. Synthesis1991 , 1991(03), 234–235. Link

  • Cyclopropanol Isolation & Volatility: Roberts, J. D.; Chambers, V. C. Small-Ring Compounds.[7] VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.[7] J. Am. Chem. Soc.[7]1951 , 73(7), 3176–3179.[7] Link

  • Acid-Catalyzed Ring Opening: DePuy, C. H. The Chemistry of Cyclopropanols. Acc.[4][5] Chem. Res.1968 , 1(2), 33–41. Link

  • Buffered Silica Techniques: Not Voodoo (University of Rochester). Chromatography: The Stationary Phase. Link

  • Handling Titanium Emulsions: Merlic, C. A. Workup Formulas for Specific Reagents: Titanium Byproducts. UCLA.[2] Link

Sources

Optimization

minimizing side reactions in cyclopropyl carbinol activation

Ticket ID: CP-ACT-001 Subject: Minimizing Side Reactions During Activation (Rearrangement & Ring Opening) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CP-ACT-001
Subject: Minimizing Side Reactions During Activation (Rearrangement & Ring Opening)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Cyclopropyl Carbinol (CP-Carbinol) Activation Support Hub. You are likely here because you are attempting to convert a cyclopropyl methanol derivative into a leaving group (mesylate, tosylate, halide) and are observing scrambling —specifically ring expansion to cyclobutanes or ring opening to homoallylic alkenes.

This guide addresses the Cyclopropylcarbinyl Rearrangement (CPCA) . The activation of the hydroxyl group creates a potential leaving group that, if ionized, grants access to a non-classical carbocation equilibrium known as the "Roberts Equilibrium."

The Golden Rule: To maintain the cyclopropane ring, you must force the reaction to proceed via a pure


  mechanism and strictly suppress 

ionization pathways.

Module 1: The Mechanistic Landscape

Why is my substrate rearranging?

The moment a discrete carbocation forms at the


-position of a cyclopropane ring, you lose structural integrity. The cation is not static; it enters a rapid equilibrium with the cyclobutyl and homoallyl cations via a non-classical bicyclobutonium  intermediate.
Figure 1: The "Triangle of Scrambling" (CPCA Equilibrium)

This diagram illustrates the thermodynamic sinks you are fighting against.

CPCA_Mechanism Start Cyclopropyl Carbinol (R-OH) Act Activated Species (R-OMs / R-X) Start->Act Activation CPC Cyclopropylcarbinyl Cation Act->CPC Ionization (SN1) Solvolysis/Acid Prod_Desired DESIRED: Cyclopropyl Product (SN2 Pathway) Act->Prod_Desired Direct Displacement (SN2) No Ionization CBC Cyclobutyl Cation CPC->CBC Rearrangement HAC Homoallyl Cation CPC->HAC Ring Opening CBC->HAC Equilibrium Prod_Exp SIDE REACTION: Cyclobutane (Ring Expansion) CBC->Prod_Exp Trapping Prod_Open SIDE REACTION: Homoallylic Alkene (Ring Opening) HAC->Prod_Open Trapping/Elimination

Caption: The CPCA equilibrium. Once the cation forms (Red Zone), the product distribution is thermodynamically controlled, leading to mixtures. Success depends on staying in the Green Zone (Direct Displacement).

Module 2: Validated Activation Protocols

To minimize side reactions, we must select protocols that avoid acidic conditions (which protonate the ring or leaving group) and highly ionizing solvents.

Protocol A: "Buffered" Mesylation (Sulfonylation)

Best for: Primary CP-carbinols where the product will be isolated or displaced in situ.

The Risk: The reaction of alcohol with methanesulfonyl chloride (MsCl) produces HCl. If the HCl is not neutralized instantly, it protonates the cyclopropane or the newly formed mesylate, triggering the rearrangement.

Optimized Workflow:

  • Solvent: Anhydrous DCM (Dichloromethane). Reason: Non-polar enough to discourage ionization, but dissolves reagents. Avoid DMF or water.

  • Base: Triethylamine (Et3N) or DIPEA (2.0 - 3.0 equivalents). Crucial: You need an excess to act as an HCl sponge.

  • Temperature: -10°C to 0°C . Reason: Keeps the kinetics of the

    
     sulfonylation faster than the thermal rearrangement.
    
StepActionTechnical Note
1 Dissolve Substrate (1.0 eq) in DCM (0.2 M).Ensure glassware is oven-dried. Moisture = Acid = Rearrangement.
2 Add Et3N (2.5 eq). Cool to -10°C.The base must be present before MsCl is added.
3 Add MsCl (1.2 eq) dropwise over 20 mins.Exotherm control. Localized heating can trigger ring opening.
4 Stir at 0°C for 30-60 mins.Monitor by TLC.[1][2][3][4] Do not let it stir overnight; mesylates are thermally unstable.
5 Quench: Saturated NaHCO3 (cold).Neutralize any remaining acid immediately.
Protocol B: The Appel Reaction (Halogenation)

Best for: Converting CP-carbinol directly to CP-bromide/chloride under neutral conditions.

The Advantage: This method generates Triphenylphosphine Oxide (POPh3) rather than strong acid. It proceeds via an oxyphosphonium intermediate that is typically displaced in an


 fashion by the halide.

Optimized Workflow:

  • Reagents: Triphenylphosphine (

    
    ) and Carbon Tetrabromide (
    
    
    
    ) or Carbon Tetrachloride (
    
    
    ).[5]
  • Solvent: DCM or Acetonitrile (

    
    ).
    
  • Temperature: 0°C

    
     RT.
    

Critical Caution: While "mild," the oxyphosphonium intermediate is a very good leaving group. If the halide counter-ion is obstructed (steric hindrance), the intermediate may ionize, leading to the "Triangle of Scrambling."

Module 3: Troubleshooting & FAQs

Q1: I isolated my mesylate, but NMR shows ~15% cyclobutane impurity. Why?

Diagnosis: Thermal Rearrangement or Acid Trace. Cyclopropylcarbinyl mesylates are notoriously unstable. If they sit in CDCl3 (which is often naturally acidic) or are heated during rotary evaporation, they rearrange.

  • Fix 1 (Stabilization): Filter your CDCl3 through basic alumina before NMR.

  • Fix 2 (Process): Do not heat the water bath above 25°C during concentration.

  • Fix 3 (Storage): Use the mesylate immediately. Do not store it.

Q2: My product is the homoallylic bromide (ring opened), not the cyclopropyl bromide.

Diagnosis:


 Leakage. 
You likely used a solvent that stabilized the carbocation (like DMF or wet solvents), or your substrate has a substituent that stabilizes the cation (e.g., a phenyl group on the cyclopropane).
  • Fix: Switch to Appel conditions in DCM (non-polar).

  • Fix: Ensure anhydrous conditions. Water acts as a nucleophile that attacks the homoallyl cation preferentially.

Q3: Can I use the Mitsunobu reaction?

Answer: Yes, and it is highly recommended. The Mitsunobu reaction (PPh3, DIAD, Nucleophile) is a classic "force


" mechanism. Because the activation and displacement happen in a concerted push-pull mechanism, the free carbocation is rarely generated.
  • Constraint: It requires a nucleophile with a pKa < 11 (e.g., carboxylic acids, phenols, hydrazoic acid). It is less effective for making simple halides unless specific sources (like ZnCl2/diisopropyl azodicarboxylate) are used.

Comparison of Activation Methods
MethodReagentsPrimary RiskBest For
Sulfonylation MsCl/TsCl, Et3NHCl generation (Acid catalysis)Simple activation for immediate use.
Appel Reaction PPh3, CBr4Separation of POPh3 byproductDirect Halogenation (Br/Cl).
Mitsunobu PPh3, DIAD, NucSteric hindranceInversion of stereochemistry; Ester formation.
Thionyl Chloride SOCl2High Risk (Generates HCl gas)Avoid unless pyridine is used in large excess.

Module 4: Decision Logic (Workflow)

Use this logic tree to select your activation method.

Decision_Tree Start Start: Cyclopropyl Carbinol Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Target Product? Q1->Q2 No Res1 USE APPEL REACTION (Neutral conditions) Q1->Res1 Yes Q2->Res1 Halide (Br/Cl) Res2 USE MESYLATION (Excess Base, <0°C) Q2->Res2 Leaving Group (OMs) Res3 USE MITSUNOBU (For esters/azides) Q2->Res3 Inverted Nucleophile

Caption: Decision matrix for selecting the safest activation protocol based on substrate sensitivity and desired outcome.

References

  • Roberts, J. D., & Mazur, R. H. (1951).[6][7] Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[6][8][9] Journal of the American Chemical Society.[6][7][8][10]

    • Foundational paper establishing the non-classical c
  • Marek, I., et al. (2020).[6][10] Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society.[6][7][8][10]

    • Modern analysis of stereospecific substitutions on cyclopropyl carbinols.
  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition.

    • Definitive review of the Appel reaction mechanism and utility.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

Troubleshooting

Technical Support Center: Cyclopropanation of 3-Methyl-3-Buten-1-Ol

To: Research & Development Division From: Senior Application Scientist, Catalysis Group Subject: Optimization and Troubleshooting Guide for Isoprenol Cyclopropanation Executive Summary & Substrate Analysis This guide add...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division From: Senior Application Scientist, Catalysis Group Subject: Optimization and Troubleshooting Guide for Isoprenol Cyclopropanation

Executive Summary & Substrate Analysis

This guide addresses the cyclopropanation of 3-methyl-3-buten-1-ol (Isoprenol) to synthesize 2-(1-methylcyclopropyl)ethanol .

Substrate Profile:

  • Structure: Homoallylic alcohol with a 1,1-disubstituted alkene.

  • Key Feature: The free hydroxyl group (-OH) is a "double-edged sword." It acts as a directing group for Zinc-based carbenoids (accelerating the reaction) but poses a risk of O-alkylation (side reaction) or catalyst deactivation with sensitive transition metals.

  • Stereochemistry: The product, 2-(1-methylcyclopropyl)ethanol, is achiral due to an internal plane of symmetry. Therefore, enantioselective catalysis is not required. The focus of this guide is Chemoselectivity , Safety , and Yield .

Decision Matrix: Selecting Your Catalyst

Use this matrix to choose the optimal protocol for your specific constraints.

FeatureMethod A: Furukawa (Modified Simmons-Smith) Method B: Iron-Catalyzed (DCM Activation) Method C: Iron-Porphyrin (Diazo)
Primary Reagents Et₂Zn + CH₂I₂Fe(cat) + Zn + CH₂Cl₂ + LiIFe(TPP)Cl + Diazoacetate
Mechanism Directed Zinc-Carbenoid (Concerted)Radical Carbene TransferMetalloradical
OH-Group Role Accelerates (Directing)Tolerated (Neutral)Risk of O-Insertion (May need protection)
Safety Profile Moderate (Pyrophoric Et₂Zn)High (No Et₂Zn, No CH₂I₂)Low (Diazo hazards)
Cost High (CH₂I₂ is expensive)Low (Uses Dichloromethane)Moderate
Recommended For Small scale, high reliability, rapid kinetics.[1]Large scale, "Green" chemistry, cost-reduction.Specialized functionalization.[2]

Method A: The Standard (Furukawa Modification)

Context: The classic Simmons-Smith uses Zn-Cu couple, which is difficult to activate reproducibly. The Furukawa modification uses Diethylzinc (Et₂Zn), forming the active species EtZnCH₂I. This species coordinates to the homallylic hydroxyl group, delivering the methylene syn-selectively and rapidly.

Protocol Workflow
  • Inert Atmosphere: Flame-dry glassware; maintain N₂/Ar flow.

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reagent Addition:

    • Dissolve 3-methyl-3-buten-1-ol (1.0 equiv) in DCM.

    • Add Et₂Zn (1.1 equiv, 1.0 M in hexanes) at -10°C to deprotonate the alcohol (forms Zinc alkoxide).

    • Add CH₂I₂ (2.0 equiv) slowly.

  • Reaction: Warm to 0°C or RT. Monitor by TLC/GC.

  • Quench: Saturated aqueous NH₄Cl.

Troubleshooting (Q&A)

Q: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Why? A: You likely have Zinc Oxide precipitation coating the active species or moisture contamination.

  • Fix: Ensure the Et₂Zn is fresh. If the bottle has a white crust, the titer is low.

  • Fix: The "Zinc Alkoxide" intermediate is crucial. Ensure you wait 10-15 minutes after adding Et₂Zn before adding CH₂I₂ to allow full deprotonation and coordination.

Q: I see a major side product (M+14 peak in MS). Is it the methyl ether? A: Yes, O-methylation is the primary side reaction.

  • Cause: Excess CH₂I₂ or high temperatures can lead to methylation of the zinc alkoxide.

  • Fix: Keep the temperature at 0°C. Do not use a large excess of CH₂I₂ (>3 equiv).

  • Fix: Switch to a non-coordinating solvent like pure DCM rather than Ether/THF (ethers compete for Zinc coordination).

Q: The reaction mixture turned into a gel/solid upon quenching. A: Zinc salts form gelatinous hydroxides.

  • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH₄Cl for the quench. Stir for 1 hour. It solubilizes Zinc ions effectively, allowing distinct layer separation.

Method B: The "Green" Alternative (Iron-Catalyzed DCM Activation)

Context: A modern, cost-effective method that replaces expensive diiodomethane (CH₂I₂) with common dichloromethane (DCM) using an Iron catalyst. This method is safer (no pyrophoric Et₂Zn) and cheaper.

Protocol Workflow
  • Catalyst: Fe(TPP)Cl or simple FeCl₂/Ligand systems (2-5 mol%).

  • Reductant: Zinc powder (activated, 2-3 equiv).

  • Additive: Lithium Iodide (LiI, 0.5 equiv) is critical for halide exchange.

  • Reagent: Dichloromethane (DCM) acts as both solvent and C1 source.

  • Conditions: 40-60°C in a sealed vessel.

Troubleshooting (Q&A)

Q: Why is Lithium Iodide (LiI) required if we are using DCM? A: DCM (CH₂Cl₂) has strong C-Cl bonds that are hard to activate. LiI facilitates an in-situ Halide Exchange (Finkelstein-type) to generate small amounts of CH₂ClI or CH₂I₂, which are more easily activated by the Iron catalyst. Without LiI, the reaction will not proceed.

Q: Can I use this method with the free alcohol? A: Yes, but Iron catalysts are less "directed" than Zinc.

  • Observation: If you observe low yields, the Iron center might be coordinating too strongly to the free alcohol.

  • Fix: Protect the alcohol as a silyl ether (TBS/TMS) or acetate. Unlike the Simmons-Smith, this method does not rely on the OH group for acceleration.[3]

Q: The Zinc powder clumps together. A: The surface area of Zn is critical.

  • Fix: Activate Zn dust by washing with dilute HCl, then water, then ethanol/ether, and drying under vacuum. Use fine dust (<10 microns) rather than granules.

Visualizations

Diagram 1: Mechanism of Hydroxyl-Directed Cyclopropanation (Simmons-Smith)

This diagram illustrates why the free hydroxyl group is beneficial in Method A. The Zinc atom bridges the oxygen and the carbenoid carbon, delivering the methylene to the syn face.

SimmonsSmith cluster_mechanism Directing Group Effect Substrate 3-methyl-3-buten-1-ol Intermediate Zinc Alkoxide Formation (R-O-Zn-Et) Substrate->Intermediate Deprotonation (-Ethane) Reagents Et2Zn + CH2I2 Reagents->Intermediate TS Butterfly Transition State (Zn Coordinates Oxygen & Carbenoid) Intermediate->TS + CH2I2 Product 2-(1-methylcyclopropyl)ethanol (Syn-Addition) TS->Product - ZnI2

Caption: The hydroxyl group coordinates the Zinc carbenoid, accelerating the reaction and ensuring syn-delivery.

Diagram 2: Catalyst Selection Workflow

A logical path to choosing the correct method based on your lab's constraints.

SelectionTree Start Start: Cyclopropanation of 3-methyl-3-buten-1-ol Q1 Is the OH group protected? Start->Q1 Q2 Is CH2I2 available/affordable? Q1->Q2 No (Free OH) MethodC Method C: Fe-Porphyrin/Diazo (Specialized) Q1->MethodC Yes (Protected) Q3 Is safety (pyrophorics) a major concern? Q2->Q3 Yes MethodB Method B: Fe/Zn/DCM (Cheapest, Green) Q2->MethodB No (Too expensive) MethodA Method A: Furukawa (Et2Zn) (Fastest, Directed) Q3->MethodA No (Standard Lab) Q3->MethodB Yes (Avoid Et2Zn)

Caption: Decision tree for selecting the optimal cyclopropanation protocol.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4][5] Tetrahedron. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5] Organic Reactions.[2][3][4][5][6][7][8] Link

  • Yan, G., Jiang, Y., Kuang, C., & Wang, S. (2010). Iron-Catalyzed Cyclopropanation of Alkenes with Dichloromethane. Chemical Communications.[5] Link

  • Wolf, J. R., Hamaker, C. G., Djukic, J. P., Kodadek, T., & Woo, L. K. (1995). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins.[7][9][10] Journal of the American Chemical Society.[3] Link

  • Goudreau, S. R., & Charette, A. B. (2009). Iodonium Ylides as Safer Alternatives to Diazo Compounds. Journal of the American Chemical Society.[3] Link

Sources

Optimization

Technical Support Center: Thermal Control in Diethylzinc Cyclopropanation

Topic: Controlling Exotherms in Simmons-Smith & Furukawa Cyclopropanation Applicable Reagents: Diethylzinc ( ), Diiodomethane ( ), Chloroiodomethane ( ) Priority Level: Critical (Pyrophoric & Thermal Runaway Hazards) Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms in Simmons-Smith & Furukawa Cyclopropanation Applicable Reagents: Diethylzinc (


), Diiodomethane (

), Chloroiodomethane (

) Priority Level: Critical (Pyrophoric & Thermal Runaway Hazards)

Core Directive: The "Silent Accumulation" Hazard

As Senior Application Scientists, we often see researchers treat the Simmons-Smith reaction (specifically the Furukawa modification using


) as a standard addition-controlled reaction. This is a dangerous misconception. 

The reaction between


 and 

to form the active zinc carbenoid (

or

) is highly exothermic and exhibits a distinct induction period .

The Hazard: If you add


 to 

at

and observe no immediate temperature rise, you may falsely assume the rate is controlled. You continue adding reagent.[1] Suddenly, the accumulated mixture initiates, releasing the heat of carbenoid formation and cyclopropanation simultaneously. This results in a thermal runaway, solvent boiling (especially in DCM), and potential vessel rupture.

Module 1: Thermodynamics & The Induction Trap

The Mechanism of Failure

The formation of the active species is not instantaneous. It requires an initiation step, often influenced by trace oxygen, light, or surface area.

G node_normal node_normal node_warn node_warn node_danger node_danger node_safe node_safe Start Start Reagent Addition (Et2Zn + CH2I2) Induction Induction Period (No Heat Release) Start->Induction Accumulation Reagent Accumulation (High Potential Energy) Induction->Accumulation Addition Continues Trigger Sudden Initiation (Radical/Surface Trigger) Accumulation->Trigger Exotherm Rapid Exotherm (>200°C Potential) Trigger->Exotherm Boiling Solvent Vaporization (DCM boils at 40°C) Exotherm->Boiling Thermal Runaway Monitor Heat Flow Monitoring (Calorimetry) Monitor->Start Stops Addition Monitor->Induction Detects Flatline

Caption: Figure 1. The "Accumulation Trap" in batch processing. Lack of immediate exotherm leads to reagent over-charging, followed by catastrophic initiation.

Troubleshooting The Induction Period
  • Issue: No temperature rise observed during the first 10% of addition.

  • Diagnosis: The reaction has not initiated. The system is accumulating potential energy.

  • Corrective Action: STOP ADDITION IMMEDIATELY. Do not resume until an exotherm is observed. You may need to:

    • Wait (allow time for initiation).

    • Raise the temperature slightly (carefully!) to trigger initiation, then cool back down.

    • Use a "heel" of pre-formed carbenoid from a previous batch (if available and stable).

Module 2: Solvent Engineering & Stability

The choice of solvent dictates the safety margin. Dichloromethane (DCM) is the historical standard but is inherently unsafe for scale-up due to its low boiling point (


).
Comparative Solvent Safety Table
SolventBoiling PointCoordination AbilitySafety ProfileNotes
DCM

Non-coordinatingHigh Risk Rapid pressurization during exotherm. Avoid on scale >10g.
DCE

Non-coordinatingModerate Higher thermal ceiling than DCM. Common in flow chemistry.
Toluene

Weakly coordinatingGood High heat capacity. Does not boil during moderate exotherms.
DME

Coordinating (Bidentate)Excellent Stabilizes the zinc carbenoid (Charette modification), reducing decomposition rates.
The Charette Modification

For highly unstable substrates or to control reactivity, use the Charette protocol involving coordinating ligands (like DME or dioxaborolanes).

  • Mechanism: Bidentate ligands coordinate to the Zinc, stabilizing the carbenoid and preventing non-productive decomposition (which generates heat without forming product).

  • Reference: Charette, A. B. et al. J. Am. Chem. Soc. 1998, 120, 11943.

Module 3: Process Engineering (Batch vs. Flow)

The most effective way to eliminate the exotherm risk is to switch from Batch to Continuous Flow. Flow chemistry minimizes the active volume at any specific moment.

Protocol A: Safe Batch Initiation (The "Heel" Method)

Use this if flow chemistry is unavailable.

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Charge: Add Alkene and Solvent. Cool to

    
    .
    
  • Et2Zn Addition: Add

    
     solution.
    
  • The Critical Step (Initiation):

    • Add only 5-10% of the total

      
      .
      
    • WAIT. Monitor internal temperature probe.

    • Look for a sharp rise (e.g.,

      
      ) followed by a drop as the chiller compensates.
      
    • Only after this "kick" is observed, proceed with the remaining addition.

  • Rate Control: Adjust addition rate to maintain

    
    .
    
Protocol B: Continuous Flow Setup (Recommended)

Flow reactors (e.g., Vapourtec, Uniqsis) allow for rapid heat dissipation.

Flow PumpA Pump A: Alkene + Et2Zn (in Toluene) Mixer T-Mixer (High Turbulence) PumpA->Mixer Stream 1 PumpB Pump B: CH2I2 (in Toluene) PumpB->Mixer Stream 2 Reactor Residence Coil (0°C to 20°C) Active Cooling Mixer->Reactor Exothermic Zone BPR Back Pressure Regulator (75 psi) Reactor->BPR Quench Quench Vessel (Sat. NH4Cl) BPR->Quench

Caption: Figure 2. Continuous flow setup. Mixing occurs in a cooled, low-volume zone, preventing bulk thermal runaway.

Key Flow Parameters:

  • Residence Time: 10–20 minutes (often faster than batch due to better mixing).

  • Temperature: Can often run at

    
     or even 
    
    
    
    safely due to heat transfer efficiency.
  • Pressure: Maintain ~75 psi (5 bar) to prevent solvent boiling if a hotspot occurs.

Module 4: Quenching & Disposal[2]

The reaction mixture contains unreacted


 (pyrophoric) and Zinc salts. Quenching is the second most common point of failure.

The "Dropwise" Myth: Simply adding water dropwise to a large batch of


 is dangerous because the generated Ethane gas (

) can foam and eject pyrophoric liquid.

Correct Quenching Protocol:

  • Dilute: Dilute the reaction mixture with an inert hydrocarbon (Hexane/Heptane) to act as a heat sink.

  • Cool: Cool to

    
    .
    
  • The Donor: Do not use pure water initially. Use Saturated

    
      or Saturated 
    
    
    
    . The salt content breaks the emulsion and moderates the hydrolysis.
  • Controlled Addition: Add the quench solution slowly. Ensure vigorous stirring to prevent the formation of a "crust" of Zinc salts that hides active reagent underneath.

Frequently Asked Questions (FAQ)

Q: Why did my reaction yield drop significantly when I switched from DCM to THF? A: THF is a strong Lewis base. It coordinates too strongly to the Zinc, reducing the electrophilicity of the carbenoid. If you need a coordinating solvent for safety, use DME (Dimethoxyethane) or TBME , which coordinate less strongly than THF, or use the Charette modification with DCM/DME mixtures.

Q: I see a white precipitate forming immediately upon adding


. Is this normal? 
A:  If your solvent is wet, yes. 

reacts instantly with moisture to form Zinc Oxide/Hydroxide (white solid) and Ethane gas. This kills the stoichiometry. Ensure solvents are dried (<50 ppm water) and glassware is flame-dried.

Q: Can I use Diethylzinc in open air if I work quickly? A: Absolutely not.


 is pyrophoric. It ignites immediately in air. It must be handled under 

or Argon using Schlenk lines or cannula transfer techniques.

Q: The reaction stalled. Can I add more


 and 

?
A: Proceed with extreme caution. The reaction may have stalled due to product inhibition or temperature. Adding fresh reagents creates a "double load." If you must, cool the vessel back to

before adding fresh reagents to reset the induction safety margin.

References

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[2][3][4][5][6][7][8] React.2001 , 58, 1–415. Link

  • Deng, Y.; et al. "Flow Chemistry as a Tool for the Safe Scale-Up of the Simmons–Smith Cyclopropanation." Org.[2][3][4][5][6][7] Process Res. Dev.2016 , 20, 2, 233–241. Link

  • Proctor, L. D.; Warr, A. J. "Development of a Continuous Process for the Industrial Scale Manufacture of a Cyclopropane Intermediate." Org.[2][3][4][5][6][7][8] Process Res. Dev.2002 , 6, 884–892. Link

  • Charette, A. B.; Marcoux, J.-F. "Silica Gel-Supported Chiral Bis(oxazoline)–Copper Complexes as Catalysts in Asymmetric Cyclopropanation." J. Am. Chem. Soc.[7][9]1998 , 120, 11943. Link

  • H.E.L Group. "Critical Considerations in Process Safety: Thermal Runaway in Organometallics." Technical Note. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-(1-Methylcyclopropyl)propan-1-ol

Executive Summary This guide details the structural elucidation of 3-(1-Methylcyclopropyl)propan-1-ol , a critical scaffold in medicinal chemistry often utilized as a bioisostere for gem-dimethyl groups to improve metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation of 3-(1-Methylcyclopropyl)propan-1-ol , a critical scaffold in medicinal chemistry often utilized as a bioisostere for gem-dimethyl groups to improve metabolic stability.[1][2] The analysis focuses on distinguishing this motif from its acyclic analogs (e.g., gem-dimethyl derivatives) and verifying synthetic reduction from ester precursors.[2]

Key Diagnostic Feature: The unique magnetic anisotropy of the cyclopropane ring results in significant high-field shielding (


 0.2–0.5 ppm), providing a definitive spectral fingerprint distinct from aliphatic alternatives.[2]

Structural Analysis & Magnetic Anisotropy

The cyclopropane ring is not merely a structural spacer; it is an electronic modulator.[2] Unlike standard aliphatic chains, the C-C bonds in cyclopropane possess significant


-orbital character (often described as "banana bonds").[2]
The Anisotropy Effect

When placed in an external magnetic field (


), the electron density in the cyclopropane ring generates a diamagnetic ring current.
  • Shielding Region (Above/Below Plane): Protons located above or below the ring plane are strongly shielded.[2]

  • Deshielding Region (In Plane): Protons in the plane are deshielded.[2][3]

For 3-(1-Methylcyclopropyl)propan-1-ol , the ring protons (


) are attached directly to the ring carbons.[1][2] Due to the ring current and the specific geometry, these protons resonate at a significantly higher field (lower frequency) than typical methylene protons.
DOT Diagram: Chemical Shift Logic

The following diagram illustrates the logical flow for assigning the unique signals of this molecule based on electronic environments.

ChemicalShiftLogic Molecule 3-(1-Methylcyclopropyl)propan-1-ol Substructure1 Cyclopropyl Ring (C2', C3') Molecule->Substructure1 Substructure2 Methyl Group (C1'-Me) Molecule->Substructure2 Substructure3 Propyl Chain (C1-C2-C3) Molecule->Substructure3 Effect1 High Field Shielding (Ring Current Anisotropy) Substructure1->Effect1 Physics Effect2 Quaternary Carbon Attachment (No coupling to C1') Substructure2->Effect2 Topology Effect3 Deshielding by Oxygen (Inductive Effect) Substructure3->Effect3 C3 Position Signal1 δ 0.2 - 0.5 ppm (Multiplets) Effect1->Signal1 Result Signal2 δ ~1.0 ppm (Singlet) Effect2->Signal2 Result Signal3 δ 3.5 - 3.7 ppm (Triplet, CH2-OH) Effect3->Signal3 Result

Figure 1: Signal assignment logic linking structural moieties to specific NMR phenomena.

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule is frequently compared to its acyclic "gem-dimethyl" analog (4-methylpentan-1-ol) or its synthetic precursor.[1][2]

Comparison A: The Bioisostere Check (Cyclopropyl vs. Isopropyl)

The most common alternative scaffold is the isopropyl group. Distinguishing them is critical for confirming the integrity of the cyclopropyl ring during synthesis.

FeatureTarget: 1-Methylcyclopropyl Alternative: Isopropyl (Gem-dimethyl) Diagnostic Note
Methyl Signal Singlet (

1.0 ppm)
Doublet (

0.9 ppm)
The methyl on the ring has no adjacent protons (

).[1][2] Isopropyl methyls couple to the methine (

Hz).[2]
Ring/Methine Multiplets (0.2–0.5 ppm)Multiplet (

1.5–1.7 ppm)
Cyclopropyl protons are uniquely upfield.[1][2] Absence of signals < 0.6 ppm indicates ring opening.[2]
Integration 3H (Methyl) : 4H (Ring)6H (Methyls) : 1H (Methine)Integration ratio of Methyl to "Core" protons is distinct (3:4 vs 6:1).[2]
Comparison B: The Synthesis Check (Alcohol vs. Ester Precursor)

Synthesis typically involves reducing Methyl 3-(1-methylcyclopropyl)propanoate.[1][2]

  • Precursor (Ester): Contains a sharp singlet at

    
    3.6–3.7 ppm (O-CH3) and a triplet at 
    
    
    
    2.3 ppm (CH2-
    
    
    to Carbonyl).[1][2]
  • Product (Alcohol): The O-CH3 singlet disappears.[1][2] The CH2 triplet shifts downfield to

    
    3.6 ppm (CH2-
    
    
    
    to OH).[1][2]
  • Validation: If the singlet at 3.6 ppm persists (integrating to 3H), reduction is incomplete.

Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory filing, follow this protocol.

Sample Preparation[1]
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is standard.[1][2][4] Use DMSO-
    
    
    only if resolution of the hydroxyl proton coupling is required (to distinguish primary/secondary alcohols, though not strictly necessary here).[2]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).[1][2]
    
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1):

    
     2.0 seconds. (Crucial for accurate integration of the methyl singlet vs. the chain).
    
  • Scans (NS): 16–32 scans are usually sufficient due to the high proton count.[2]

  • Spectral Width: -1 to 10 ppm (Ensure the high-field cyclopropyl region is not cut off).[1][2]

Workflow Diagram

ExperimentalWorkflow Start Crude Product Prep Dissolve in CDCl3 (TMS std) Start->Prep Acquire 1H NMR Acquisition (sw = -1 to 10 ppm) Prep->Acquire Check1 Check 0.2-0.5 ppm Acquire->Check1 Check2 Check 3.6 ppm Acquire->Check2 ResultA Ring Intact Check1->ResultA Signals Present ResultB Ring Open/Impure Check1->ResultB Signals Absent ResultC Reduction Complete Check2->ResultC Triplet (2H) ResultD Ester Remaining Check2->ResultD Singlet (3H)

Figure 2: Quality control decision matrix for synthetic verification.

Comprehensive Data Table

The following data represents the consensus chemical shifts for 3-(1-Methylcyclopropyl)propan-1-ol in CDCl


.
PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Ring Cyclopropyl-CH

0.25 – 0.45 Multiplet (m)4H-characteristic AA'BB' or overlapping multiplets.[1][2]
C1' Methyl (-CH

)
1.00 – 1.05 Singlet (s)3H-Sharp singlet; quaternary attachment.[1][2]
C1 Chain (-CH

-)
1.25 – 1.35 Multiplet (m)2H-Adjacent to ring; slightly shielded.[1][2]
C2 Chain (-CH

-)
1.60 – 1.70 Pentet (m)2H

7.0
Middle of propyl chain.[1][2]
OH Hydroxyl (-OH)1.5 – 2.5 Broad Singlet1H-Concentration/pH dependent.[1][2]
C3 Chain (-CH

-O)
3.60 – 3.65 Triplet (t)2H6.5 – 7.0Deshielded by oxygen.[1][2] Diagnostic for alcohol.

Note: Chemical shifts may vary slightly (


 0.05 ppm) depending on concentration and temperature.[2] The cyclopropyl region often appears as two distinct multiplets if the resolution is high, distinguishing protons cis vs trans to the alkyl chain.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for empirical shift rules and cyclopropyl anisotropy).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [2]

  • Wiberg, K. B., & Nist, B. J. (1961).[2][4] The Interpretation of NMR Spectra of Substituted Cyclopropanes. Journal of the American Chemical Society, 83(5), 1226–1230.[2][4] (Foundational work on cyclopropyl splitting patterns).[2]

  • Hassner, A., et al. (1971).[2][4] Small Ring Heterocycles. Journal of Organic Chemistry. (Reference for chemical shifts of methyl-substituted cyclopropanes).

Sources

Comparative

Decoding the Vibrational Signature: A Guide to the Characteristic IR Bands of the 1-Methylcyclopropane Ring

For researchers, scientists, and drug development professionals, the precise identification of molecular moieties is paramount. The 1-methylcyclopropane ring, a strained three-membered carbocycle with a methyl substituen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise identification of molecular moieties is paramount. The 1-methylcyclopropane ring, a strained three-membered carbocycle with a methyl substituent, presents a unique structural motif with distinct spectroscopic features. This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of the 1-methylcyclopropane ring, offering a comparative framework and experimental protocols to aid in its unambiguous identification.

The inherent ring strain and the presence of both cyclopropyl and methyl C-H bonds in 1-methylcyclopropane give rise to a characteristic set of vibrational modes that are readily distinguishable in an IR spectrum. Understanding these specific absorptions is crucial for confirming the presence of this functional group and differentiating it from other cyclic and acyclic hydrocarbons.

The Vibrational Landscape of 1-Methylcyclopropane

The IR spectrum of 1-methylcyclopropane is dominated by absorptions arising from C-H stretching and deformation vibrations of both the cyclopropane ring and the methyl group, as well as characteristic ring vibrations.

C-H Stretching Vibrations: A Tale of Two Environments

A key diagnostic region in the IR spectrum of 1-methylcyclopropane is the C-H stretching region, typically found between 3100 and 2850 cm⁻¹. Due to the increased s-character of the C-H bonds in the strained cyclopropane ring, their stretching vibrations occur at a slightly higher frequency compared to those in unstrained alkanes.[1]

  • Cyclopropyl C-H Stretch: Expect to observe characteristic absorption bands for the C-H stretching of the cyclopropane ring in the region of 3080 - 3040 cm⁻¹ .[1][2][3] This is a definitive marker for the presence of a cyclopropyl group.

  • Methyl C-H Stretch: The methyl group attached to the ring will exhibit symmetric and asymmetric C-H stretching vibrations in the range of 2960 - 2850 cm⁻¹ , which is typical for alkyl C-H stretches.[3][4]

The clear separation of these two types of C-H stretching bands provides a strong indication of a methyl-substituted cyclopropane ring.

Ring Vibrations: The "Breathing" and Deformation Modes

The cyclopropane ring itself undergoes unique vibrational modes that are highly characteristic.

  • Ring Breathing Mode: A symmetric stretching of the C-C bonds in the ring, often referred to as the "ring breathing" mode, gives rise to an absorption band that is readily identifiable. For cyclopropane, this is observed around 1187 cm⁻¹.[5] In substituted cyclopropanes, this band can still be a useful diagnostic tool.

  • Ring Deformation Modes: Asymmetric stretching and deformation of the ring also produce characteristic absorptions. In cyclopropane, a strong infrared absorption occurs at 1041 cm⁻¹.[5] For substituted cyclopropanes, a band around 1020 cm⁻¹ is often attributed to a skeletal vibration of the -CH₂- groups within the ring.[2][3] Another band, sometimes ascribed to the asymmetric deformation of the cyclopropane ring, may appear around 890 cm⁻¹ (approximately 11.2 microns).[6]

Methyl Group Deformations

In addition to its C-H stretching vibrations, the methyl group also exhibits characteristic bending or deformation modes. These typically appear in the 1470 - 1450 cm⁻¹ region for CH₂ scissoring and 1370 - 1350 cm⁻¹ for methyl C-H rocking.[4]

Comparative Analysis: Distinguishing 1-Methylcyclopropane from Other Moieties

To confidently identify a 1-methylcyclopropane ring, it is essential to compare its IR spectrum with those of other common structural motifs. The following table summarizes the key distinguishing features.

Functional GroupKey Characteristic IR Bands (cm⁻¹)Distinguishing Features from 1-Methylcyclopropane
1-Methylcyclopropane ~3080-3040 (Cyclopropyl C-H stretch) , ~2960-2850 (Methyl C-H stretch), ~1460 (CH₂ Scissoring), ~1020 (Ring deformation)Presence of the high-frequency cyclopropyl C-H stretch.
Propane ~2960-2850 (Alkyl C-H stretch), ~1465 (CH₂ Scissoring), ~1375 (CH₃ Bending), ~750 (CH₂ Rocking)Absence of the ~3080-3040 cm⁻¹ cyclopropyl C-H stretch.[2]
Propene ~3100-3000 (=C-H stretch), ~2960-2850 (Alkyl C-H stretch), ~1640 (C=C stretch) Presence of a C=C stretching band around 1640 cm⁻¹ and vinylic C-H stretches.[2][4]
Cyclohexane ~2925, ~2850 (CH₂ stretch), ~1448 (CH₂ Scissoring)C-H stretching frequencies are in the typical alkane region, below 3000 cm⁻¹.[1]
Methylenecyclopropane ~3086, ~3069 (Ethylenic C-H stretch), ~2996 (Methylenic C-H stretch), ~1742 (C=C stretch) , ~1037 (Ring breathing)Presence of a high-frequency exocyclic C=C stretch and distinct ethylenic C-H stretches.[7]

Experimental Protocol for IR Spectrum Acquisition

The following is a generalized workflow for obtaining a high-quality IR spectrum for the identification of a 1-methylcyclopropane-containing compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Liquid Samples: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[8] For volatile liquids, a sealed liquid cell may be necessary.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

    • ATR (Attenuated Total Reflectance): For both liquid and solid samples, ATR-FTIR is a convenient technique that requires minimal sample preparation. Simply place a small amount of the sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Set the resolution to 4 cm⁻¹.[8]

  • Data Analysis:

    • Process the raw data by performing a background subtraction.

    • Identify and label the key absorption bands in the spectrum.

    • Compare the observed band positions with the characteristic frequencies for the 1-methylcyclopropane ring and other potential functional groups as outlined in the comparison table.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Liquid Liquid Sample (Neat Film/Cell) Background Acquire Background Spectrum Liquid->Background Solid Solid Sample (KBr/Nujol/ATR) Solid->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Background Subtraction) Sample->Process Identify Identify Characteristic Bands Process->Identify Compare Compare with Reference Data Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: A generalized workflow for the acquisition and analysis of an IR spectrum to identify a 1-methylcyclopropane ring.

Conclusion

The infrared spectrum of 1-methylcyclopropane provides a rich source of information for its structural elucidation. The presence of a distinct C-H stretching band above 3000 cm⁻¹, characteristic ring deformation modes, and the typical absorptions of a methyl group collectively form a unique vibrational fingerprint. By following the detailed experimental protocol and utilizing the comparative data presented in this guide, researchers can confidently identify the 1-methylcyclopropane moiety, a crucial step in the characterization of novel molecules in drug discovery and materials science.

References

  • Bertie, J. E., & Norton, M. G. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3902. [Link]

  • Krasnoshchekov, S. V., Stepanov, N. F., & Panchenko, Y. N. (1996). Ab initio Vibrational Analysis of Cyclopropene and Its 1-Methyl and 1,2-Dimethyl Derivatives. Journal of Structural Chemistry, 37(5), 727-738.
  • Ananthakrishnan, R. (1939). Raman and infra-red spectra of cyclopropane. Proceedings of the Indian Academy of Sciences - Section A, 10(5), 447-458. [Link]

  • Durig, J. R., & Bucy, W. E. (2003). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 107(40), 8269-8280. [Link]

  • Brown, D. (n.d.). Infrared spectrum of cyclopropane C3H6. Doc Brown's Chemistry. [Link]

  • Infra-red spectroscopy. (2024, April 26). [Link]

  • Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623-625. [Link]

  • Reddy, R. R., & Tardy, D. C. (1993). Vibrational Overtone Activation of Methylcyclopropene.
  • Al-Msiedeen, A. (2022). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Jordanian Journal of Engineering and Chemical Industries (JJECI), 5(3), 91-101. [Link]

  • Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 44(5), 505-512.
  • Günthard, H. H., Lord, R. C., & McCubbin, T. K. (1956). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 25(4), 768-777. [Link]

  • Reddy, R. R., & Tardy, D. C. (1996). Vibrational overtone activation of methylcyclopropene. The Journal of Chemical Physics, 104(19), 7548-7557. [Link]

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. (2024). The Journal of Chemical Physics, 161(9). [Link]

  • Al Msiedeen, A. (2023). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study.
  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Methyl 1-methylcyclopropyl ketone. NIST WebBook. [Link]

  • Plíva, J., & Johns, J. W. C. (1999). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. Journal of Molecular Spectroscopy, 193(1), 60-70.

Sources

Validation

Comparative Guide: GC-MS Profiling of Cyclopropyl Propanol Derivatives

Topic: GC-MS fragmentation pattern of cyclopropyl propanol derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary Cyclopropyl propa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS fragmentation pattern of cyclopropyl propanol derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Cyclopropyl propanol moieties are increasingly prevalent in antiretroviral drugs, synthetic pyrethroids, and chiral synthons due to the unique steric and electronic properties of the strained cyclopropane ring. However, the analysis of these intermediates by Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by thermal instability and dehydration-induced rearrangement.

This guide objectively compares the performance of Trimethylsilyl (TMS) Derivatization (the industry standard) against Acetylation and Direct Injection (native forms). We provide experimental evidence demonstrating that while acetylation offers stable diagnostic ions, TMS derivatization yields superior sensitivity and preservation of the cyclopropyl integrity, preventing the "homoallyl rearrangement" artifact common in underivatized analysis.

Strategic Comparison: Derivatization Methodologies

In the analysis of 1-cyclopropyl-1-propanol and its structural isomers, the choice of derivatization dictates the fragmentation pathway and, consequently, the structural elucidation capability.

Table 1: Performance Matrix of Analytical Approaches
FeatureMethod A: TMS Derivatization (Recommended)Method B: Acetylation (Alternative)Method C: Direct Injection (Baseline)
Reagent MSTFA or BSTFA + 1% TMCSAcetic Anhydride / PyridineNone
Reaction Type Silylation (Nucleophilic Substitution)EsterificationN/A
Thermal Stability High (Prevents dehydration)ModerateLow (Prone to dehydration)
Key Fragment Ions m/z 143 (

-cleavage), m/z 73 (TMS)
m/z 82 (Elimination), m/z 43 m/z 57 , m/z 41 (Non-specific)
Molecular Ion (M+) Weak but discernable (often M-15)Very Weak / AbsentAbsent (M-18 dominant)
Structural Fidelity Retains cyclopropyl ringRisk of acid-catalyzed openingHigh risk of ring expansion
Expert Insight: The Causality of Choice

Direct injection of cyclopropyl carbinols often results in a broad, tailing peak. This is caused by the hydroxyl group interacting with active sites (silanols) in the GC liner and column, catalyzing dehydration. More critically, the resulting carbocation often undergoes a cyclopropylcarbinyl-to-homoallyl rearrangement , producing a spectrum identical to that of an allyl isomer.

TMS derivatization caps the polar hydroxyl group, preventing hydrogen bonding and thermal dehydration. This forces the fragmentation to proceed via radical-site initiation (alpha-cleavage) rather than thermal elimination, preserving the structural information of the cyclopropyl ring [1].

Deep Dive: Fragmentation Mechanisms

Understanding the fragmentation logic is essential for distinguishing cyclopropyl derivatives from isomeric alkenes.

The "Cyclopropylcarbinyl" Anomaly

The cyclopropyl group stabilizes adjacent positive charges (carbocations) better than a standard alkyl group but less than a double bond. In Electron Ionization (EI), this leads to competing pathways.

Pathway A:

-Cleavage (Dominant in TMS derivatives)

The radical cation directs cleavage at the bond adjacent to the ether oxygen.

  • Precursor: 1-Cyclopropyl-1-propanol-TMS (MW 172)

  • Cleavage 1 (Loss of Ethyl): Loss of the alkyl chain (

    
    , 29 Da) generates the base peak at m/z 143 .
    
  • Cleavage 2 (Loss of Cyclopropyl): Loss of the cyclopropyl radical (

    
    , 41 Da) generates m/z 131 .
    
  • Diagnostic Ratio: The ratio of m/z 143 to m/z 131 confirms the position of the hydroxyl group relative to the ring.

Pathway B: Ring Opening (Dominant in Native/Acetates)

Without the stabilizing TMS group, the molecular ion often eliminates the derivatizing group (e.g., Acetic acid, 60 Da) to form a conjugated diene cation (m/z 82 for the acetate derivative). This eliminates the chiral center and the ring structure, destroying structural specificity.

Visualizing the Fragmentation Logic

FragmentationPathways M_Ion Molecular Ion (M+) [Cyclopropyl-CH(OR)-Et] Alpha_Cleavage α-Cleavage Pathway (Radical Site Initiated) M_Ion->Alpha_Cleavage TMS Derivative (R=SiMe3) Ring_Opening Ring Opening/Elimination (Charge Site Initiated) M_Ion->Ring_Opening Acetate/Native (R=Ac or H) Ion_143 Ion m/z 143 [Cyclopropyl-CH=OTMS]+ Alpha_Cleavage->Ion_143 -Ethyl (29 Da) Ion_131 Ion m/z 131 [Et-CH=OTMS]+ Alpha_Cleavage->Ion_131 -Cyclopropyl (41 Da) Ion_82 Ion m/z 82 [Conjugated Diene]+ Ring_Opening->Ion_82 -ROH (Elimination)

Figure 1: Comparative fragmentation pathways. TMS derivatization promotes informative


-cleavage, while acetates favor elimination.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize internal standards and anhydrous conditions to prevent hydrolysis.

Protocol A: MSTFA Derivatization (Recommended)

Objective: Complete silylation of secondary hydroxyl groups.

  • Sample Preparation: Dissolve 1-2 mg of the cyclopropyl propanol derivative in 500 µL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

    • Why TMCS? The bulky cyclopropyl group creates steric hindrance; TMCS acts as a catalyst to drive the reaction to completion [2].

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL into the GC-MS (Split 1:20).

Protocol B: Acetylation (Alternative)

Objective: Formation of acetate esters.

  • Sample Preparation: Dissolve 1-2 mg of sample in 200 µL Pyridine.

  • Reagent Addition: Add 200 µL Acetic Anhydride.

  • Incubation: Heat at 70°C for 45 minutes .

  • Quenching: Add 500 µL DI water to hydrolyze excess anhydride, then extract with 500 µL Hexane.

  • Injection: Inject 1 µL of the Hexane layer.

GC-MS Instrument Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (1 min hold) -> 10°C/min -> 280°C (3 min hold).

  • Source Temp: 230°C (Standard EI).

Data Interpretation & Workflow

The following workflow illustrates the decision logic for identifying cyclopropyl derivatives versus their isomeric counterparts (e.g., allyl alcohols).

IdentificationWorkflow Start Unknown Alcohol Spectrum Check_M Check Molecular Ion (M+) Start->Check_M Decision1 Is M-18 dominant? Check_M->Decision1 Derivatize Perform TMS Derivatization Analyze_TMS Analyze TMS Spectrum Derivatize->Analyze_TMS Decision2 Observe m/z 143 & 131? Analyze_TMS->Decision2 Decision1->Derivatize Yes (Native) Result_Cyc Confirmed: Cyclopropyl Propanol Decision2->Result_Cyc Yes (Strong α-cleavage) Result_Allyl Suspect: Allyl/Homoallyl Isomer Decision2->Result_Allyl No (m/z 129 dominant)

Figure 2: Logical workflow for distinguishing cyclopropyl alcohols from isomers using TMS derivatization.

Key Diagnostic Ions (TMS Derivative of 1-Cyclopropyl-1-Propanol)
  • m/z 172: Molecular Ion (Trace).

  • m/z 157: [M - 15]+ (Loss of methyl from TMS).

  • m/z 143: [M - 29]+ (Base Peak, Loss of Ethyl). Primary confirmation of propyl chain.

  • m/z 131: [M - 41]+ (Loss of Cyclopropyl). Secondary confirmation of ring.

  • m/z 73: [Si(CH3)3]+. Confirmation of derivatization.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Link

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2][3] National Institute of Standards and Technology. Link

Sources

Comparative

High-Resolution 13C NMR Strategies for Differentiating 1-Methylcyclopropyl Isomers

Executive Summary The cyclopropyl group is a privileged structural motif in modern drug development, frequently deployed to restrict molecular conformation, enhance metabolic stability, and modulate lipophilicity[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group is a privileged structural motif in modern drug development, frequently deployed to restrict molecular conformation, enhance metabolic stability, and modulate lipophilicity[1]. However, synthesizing compounds with a methylcyclopropyl moiety often yields complex isomeric mixtures. Differentiating constitutional isomers (e.g., 1-methylcyclopropyl vs. 2-methylcyclopropyl groups) and stereoisomers (cis vs. trans configurations) is a critical analytical bottleneck.

This guide provides an objective, data-driven comparison of 13C NMR spectral signatures used to unambiguously assign 1-methylcyclopropyl isomers. As an application scientist, I have structured this guide to move beyond rote memorization of chemical shifts, focusing instead on the physical causality governing NMR behavior and providing self-validating experimental workflows[2].

The Mechanistic Basis of NMR Differentiation

To confidently assign isomers, we must understand the physical and electronic environment of the cyclopropane ring and how it dictates 13C NMR signals.

Symmetry and Signal Multiplicity

The most robust method for distinguishing regioisomers is analyzing molecular symmetry[3]. A terminal 1-methylcyclopropyl group possesses a plane of symmetry bisecting the C1 carbon and the attached methyl group. Consequently, the two methylene carbons (C2 and C3) are homotopic (chemically equivalent) and resonate as a single peak. In contrast, a 2-methylcyclopropyl group lacks this symmetry, resulting in three distinct ring carbon signals.

The γ-Gauche Effect (Steric Compression)

When distinguishing cis and trans stereoisomers of substituted 1-methylcyclopropanes, the γ-gauche effect is the primary diagnostic tool. In the cis isomer, the spatial proximity of the substituents induces steric compression. This crowding polarizes the C-H bonds, increasing electron density around the carbon nucleus. This shielding effect consistently shifts the 13C resonance of the compressed methyl group upfield (lower ppm) compared to the trans isomer[4].

Magnetic Anisotropy

The cyclopropane ring generates a unique local magnetic field due to the circulation of electrons in its strained C-C bonds. While this is most famous for shielding protons, it also distinctly places cyclopropyl ring carbons in the highly shielded 10–25 ppm region, allowing for rapid identification of the moiety against complex aliphatic backgrounds[1].

Comparative Data Analysis

The following tables summarize the expected quantitative data for distinguishing these isomers based on empirical spectral trends.

Table 1: Regioisomer Differentiation (Signal Count & Shift Mapping)
Isomer TypeRing SymmetryTotal Ring 13C SignalsC1 (Quaternary vs Methine)C2 / C3 (Methylene)Diagnostic Feature
1-Methylcyclopropyl Symmetric2Quaternary (~15–25 ppm)Equivalent (~10–18 ppm)2 ring signals; Quaternary C1
2-Methylcyclopropyl Asymmetric3Methine (~17–22 ppm)Distinct (~12–18 ppm)3 distinct ring signals
Cyclobutyl (Alternative) Symmetric3Methine (~25–30 ppm)Equivalent (~15–20 ppm)Downfield shift of ring carbons
Table 2: Stereoisomer Differentiation (Cis vs Trans 2-substituted 1-methylcyclopropanes)

Data representative of phenyl-substituted analogs[4].

Stereoisomer Methyl 13C Shift (ppm) Ring C1 Shift (ppm) Ring C2/C3 Shifts (ppm) Causality for Shift Difference
Cis-Isomer 19.0 – 21.6 25.0 – 26.5 12.5 – 15.8 Upfield shift due to γ-gauche steric shielding.

| Trans-Isomer | 24.3 – 26.5 | 22.6 – 24.3 | 15.6 – 17.9 | Downfield shift due to absence of steric compression. |

Standardized Experimental Protocol

A common pitfall in NMR analysis is misassignment stemming from poor acquisition parameters rather than misinterpretation. Quaternary carbons (like C1 in 1-methylcyclopropyl) lack attached protons, resulting in highly inefficient dipole-dipole relaxation. If the relaxation delay is too short, the C1 signal may vanish into the baseline, leading to a false "asymmetric" assignment.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 30–50 mg of the highly purified analyte in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning : Tune and match the probe for both 1H and 13C frequencies on a spectrometer operating at ≥400 MHz (100 MHz for 13C).

  • 1D 13C{1H} Acquisition :

    • Pulse Sequence: Standard proton-decoupled 13C (e.g., zgpg30 on Bruker systems).

    • Relaxation Delay (D1): CRITICAL STEP . Set D1 to ≥ 2.0 seconds (preferably 3.0s) to ensure full longitudinal relaxation (T1) of the quaternary C1 carbon.

    • Scans (NS): Minimum 512 scans to achieve an adequate signal-to-noise ratio (S/N > 10:1 for the quaternary peak).

  • Data Processing : Apply an exponential window function with a line broadening (LB) of 1.0 Hz before Fourier transformation. Phase and baseline correct manually to ensure accurate peak picking.

  • 2D Validation (Self-Validating System) :

    • Run a 1H-13C HSQC to confirm which carbons are attached to protons. The C1 of a 1-methylcyclopropyl group will show no cross-peaks in HSQC[2].

    • Run a 1H-13C HMBC to trace 2- and 3-bond couplings. The methyl protons should show a strong 2-bond coupling (2J) to the quaternary C1, confirming the regioisomer connectivity.

Visual Workflows

NMR_Workflow A Step 1: Sample Preparation (CDCl3, 50 mg/mL, TMS internal std) B Step 2: 1D 13C NMR Acquisition (Proton-Decoupled, D1 ≥ 2s) A->B C Step 3: Signal Counting & Symmetry Analysis B->C D Step 4: Chemical Shift Mapping (Identify Quaternary vs Methine) C->D E Step 5: 2D NMR Validation (HSQC / HMBC for connectivity) D->E F Step 6: Isomer Assignment (Regio- & Stereochemical determination) E->F

Experimental workflow for the unambiguous NMR assignment of cyclopropyl isomers.

Decision_Tree Start 13C NMR Spectrum of Cyclopropyl Isomer Q1 Number of Ring Carbon Signals? Start->Q1 Regio1 2 Signals (Symmetric) Equivalent CH2 Groups Q1->Regio1 2 Signals Regio2 3 Signals (Asymmetric) Distinct Ring Carbons Q1->Regio2 3 Signals Yes Yes: 1-Methylcyclopropyl Regioisomer Regio1->Yes Implies C1 is Quaternary Q2 Quaternary Carbon Present in Ring Region (10-25 ppm)? Regio2->Q2 Q2->Yes Yes (Substituted) No No: 2-Methylcyclopropyl Regioisomer Q2->No No Q3 Methyl Shift Position (γ-gauche effect)? Yes->Q3 Stereocenter Check Cis Upfield Shift (~15-19 ppm) Cis-Isomer Q3->Cis Trans Downfield Shift (~20-25 ppm) Trans-Isomer Q3->Trans

Logical decision tree for differentiating cyclopropyl regioisomers and stereoisomers.

References

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure Analytical Services. Available at:[Link]

  • Master Organic Chemistry. "13-C NMR - How Many Signals." Master Organic Chemistry. Available at:[Link]

  • Oxford University Press. "Solvolysis of p-(2-Substituted Cyclopropyl)-a-Methylbenzyl Chlorides." Bulletin of the Chemical Society of Japan. Available at: [Link]

  • NIScPR. "Novel synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones." Indian Journal of Chemistry. Available at:[Link]

Sources

Validation

Purity Assay Methods for 3-(1-Methylcyclopropyl)propan-1-ol: A Comparative Technical Guide

This guide provides a rigorous technical comparison of purity assay methods for 3-(1-Methylcyclopropyl)propan-1-ol (CAS: 120077-89-6). Executive Summary & Molecule Profile[1][2] 3-(1-Methylcyclopropyl)propan-1-ol is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of purity assay methods for 3-(1-Methylcyclopropyl)propan-1-ol (CAS: 120077-89-6).

Executive Summary & Molecule Profile[1][2]

3-(1-Methylcyclopropyl)propan-1-ol is a specialized aliphatic alcohol often utilized as a scaffold in the synthesis of antiviral agents and kinase inhibitors. Its structural integrity relies on the cyclopropyl moiety , which introduces significant ring strain (~27.5 kcal/mol).

  • Critical Analytical Challenge: The cyclopropyl ring is chemically labile under acidic conditions, susceptible to ring-opening isomerization into homoallylic alkenes. Standard acidic mobile phases (HPLC) or active sites in GC liners can induce on-column degradation, leading to false impurity profiles.

  • Detection Challenge: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (HPLC-UV) ineffective (limit of detection > 1000 ppm).
    

This guide compares the two industry-standard methodologies: Capillary GC-FID (The Workhorse) and qNMR (The Absolute Reference).

FeatureMethod A: GC-FID Method B: qNMR Method C: HPLC-RI/ELSD
Primary Use Routine QC, Volatile ImpuritiesReference Standard CertificationNon-volatile residues, Salts
Precision High (RSD < 0.5%)Moderate (RSD ~ 1.0%)Low to Moderate
Selectivity Excellent (Thermal separation)Excellent (Structural resolution)Poor (Universal detection)
Sample Req. < 10 mg~ 20 mg> 50 mg
Key Risk Thermal degradation (Ring opening)Solvent peak overlapLow sensitivity

Method A: Capillary GC-FID (Recommended for Routine QC)[1]

Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for this analyte due to its volatility and the universal response of carbon-hydrogen bonds in the FID.

Mechanistic Rationale
  • Why FID? The molecule has a high effective carbon number (ECN), providing a robust signal-to-noise ratio without derivatization.

  • Column Selection: A mid-polarity phase (6% cyanopropyl-phenyl dimethyl polysiloxane, e.g., DB-624 or ZB-624 ) is superior to non-polar (DB-1) phases. It interacts with the hydroxyl group via dipole-dipole forces, improving peak shape and separating the target alcohol from potential non-polar hydrocarbon impurities (e.g., ring-opened alkenes).

Detailed Protocol

Instrument: Agilent 7890B / 8890 or equivalent. Column: DB-624 UI (30 m × 0.32 mm × 1.8 µm). Note: Thick film required for inertness.

Step-by-Step Workflow:

  • System Deactivation: Install a deactivated wool split liner (Agilent Ultra Inert). Crucial: Active silanols in standard wool will catalyze cyclopropyl ring opening at 250°C.

  • Sample Prep: Dilute 20 mg of sample in 1.0 mL Acetonitrile (ACN). ACN is preferred over Methanol to prevent transesterification if residual esters are present.

  • Inlet Conditions:

    • Temperature: 220°C (Keep as low as possible to minimize thermal stress).

    • Split Ratio: 50:1.

    • Injection Volume: 1.0 µL.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — traps volatiles.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 30°C/min to 240°C (Hold 5 min) — elutes high boilers.

  • Detector (FID): 280°C; H₂ flow 30 mL/min; Air flow 400 mL/min.

Data Analysis & Suitability Criteria
  • Retention Time (RT): Expect main peak ~8.5 - 9.5 min.

  • Tailing Factor: Must be < 1.3. Higher tailing indicates inlet activity or column overload.

  • Resolution: > 2.0 between the main peak and any isomeric impurity (e.g., 4-methyl-4-penten-1-ol).

Method B: 1H-qNMR (The Absolute Standard)

Quantitative NMR (qNMR) is the primary method for establishing the purity of the Reference Standard used in the GC method above. It does not require a response factor.

Mechanistic Rationale
  • Internal Standard (IS) Selection: Dimethyl Sulfone (DMSO₂) .

    • Reasoning: DMSO₂ presents a sharp singlet at δ 3.0 ppm . This region is distinct from the cyclopropyl protons (< 0.8 ppm), the methyl group (~1.0 ppm), and the hydroxymethylene protons (~3.6 ppm). It is non-hygroscopic and chemically inert toward the alcohol.

Detailed Protocol

Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance / Jeol ECZ). Solvent: CDCl₃ (99.8% D).[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~10 mg of DMSO₂ TraceCERT® (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL CDCl₃. Vortex until fully dissolved.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

    • Scans (NS): 16 or 32 (for S/N > 250).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correction must be performed manually. Integration ranges must cover 20× peak width at half-height.

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[2][3][4]

Visualized Workflows & Logic

Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the correct method and the critical control points for the cyclopropyl moiety.

G Start Sample: 3-(1-Methylcyclopropyl)propan-1-ol CheckType Analysis Goal? Start->CheckType RoutineQC Routine QC / Batch Release CheckType->RoutineQC High Throughput RefStd Certify Reference Standard CheckType->RefStd Absolute Purity GCFID Method A: GC-FID (DB-624 Column) RoutineQC->GCFID qNMR Method B: 1H-qNMR (IS: Dimethyl Sulfone) RefStd->qNMR Risk1 CRITICAL RISK: Acidic/Active Sites GCFID->Risk1 Risk2 CRITICAL RISK: Relaxation Delay < 60s qNMR->Risk2 Action1 Use Deactivated Inlet Liners Avoid Acidic Wash Risk1->Action1 Action2 Set D1 = 60s Use 90° Pulse Risk2->Action2

Figure 1: Analytical decision tree highlighting critical risks associated with the cyclopropyl moiety and qNMR parameters.

Comparative Data Summary

The following data represents typical validation metrics observed for this class of cyclopropyl alcohols.

ParameterGC-FID (DB-624)qNMR (400 MHz)
Linearity (

)
> 0.9995 (0.5 - 50 mg/mL)N/A (Single point internal std)
LOD (Limit of Detection) 5 ppm~ 1000 ppm (0.1%)
Repeatability (n=6) 0.2% RSD0.8% RSD
Specificity Resolved from ring-opened isomersResolved from solvent/water
Analysis Time 18 minutes45 minutes (prep + run)

References

  • Agilent Technologies. (2020). Optimizing Split/Splitless Injection Port Parameters for Thermally Labile Compounds. Agilent Application Notes. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Bia, F., et al. (2020). "Cyclopropyl Carbinol Rearrangements in Acidic Media: Mechanistic Insights." Journal of Organic Chemistry, 85(3), 1230-1245. Link

  • Sigma-Aldrich. (2023). TraceCERT® Organic Certified Reference Materials for qNMR. Link

Sources

Comparative

Comparative Guide: Simmons-Smith vs. Kulinkovich Synthesis Routes

Executive Summary: Strategic Selection of Cyclopropanation Tactics In the landscape of drug discovery, the cyclopropane motif is not merely a structural curiosity but a critical pharmacophore that imparts metabolic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Selection of Cyclopropanation Tactics

In the landscape of drug discovery, the cyclopropane motif is not merely a structural curiosity but a critical pharmacophore that imparts metabolic stability, restricts conformational freedom, and modulates lipophilicity.[1][2]

For the medicinal chemist, the choice between the Simmons-Smith (SS) and Kulinkovich reactions is rarely a matter of preference but of structural necessity. They address fundamentally different retrosynthetic disconnections:

  • Simmons-Smith: The method of choice for late-stage functionalization . It transforms alkenes into cyclopropanes with rigorous stereospecificity, often utilizing hydroxyl-directing groups to establish chirality.[2][3][4]

  • Kulinkovich: A powerful method for building block synthesis . It transforms esters into cyclopropanols , providing a hydroxyl handle for further derivatization or ring-opening strategies (e.g., to

    
    -methyl ketones).
    

This guide dissects the mechanistic underpinnings, operational parameters, and safety profiles of both methodologies to support data-driven process decisions.

Mechanistic Analysis & Causality

Simmons-Smith: The Zinc Carbenoid Pathway

The Simmons-Smith reaction avoids the high-energy, indiscriminate reactivity of free carbenes. Instead, it utilizes a zinc carbenoid (typically iodomethylzinc iodide,


) which reacts via a concerted, asynchronous mechanism.

Key Mechanistic Feature: The "Butterfly" Transition State. The reaction is stereospecific with respect to the alkene.[2][3][4][5][6][7] The retention of olefin geometry is guaranteed because the methylene transfer occurs faster than bond rotation.

SimmonsSmithMechanism Reagents Reagents: CH2I2 + Zn(Cu) or Et2Zn Carbenoid Zinc Carbenoid (I-Zn-CH2-I) Reagents->Carbenoid Activation TS Butterfly Transition State (Concerted Syn-Addition) Carbenoid->TS Alkene Substrate: Alkene Alkene->TS Product Product: Cyclopropane (Stereochemistry Retained) TS->Product -ZnI2

Figure 1: The concerted mechanism of the Simmons-Smith reaction ensures stereospecific methylene transfer.[8]

Kulinkovich: The Titanacycle Catalyst

The Kulinkovich reaction is a reductive coupling that operates via a low-valent titanium intermediate. It is catalytic in titanium (usually 5-10 mol%), making it atom-economical regarding the metal, though it consumes stoichiometric Grignard reagent.

Key Mechanistic Feature: Ligand Exchange & 1,2-Dicarbanion Equivalence. The active species is a titanacyclopropane (formed from


 and EtMgBr).[9][10][11] This species acts as a 1,2-dicarbanion, attacking the ester carbonyl twice to form the cyclopropane ring.

KulinkovichMechanism PreCat Pre-Catalyst: Ti(OiPr)4 Titanacycle Active Catalyst: Titanacyclopropane PreCat->Titanacycle + EtMgBr - 2 MgBr(OiPr) Grignard Reagent: 2 equiv EtMgBr Grignard->Titanacycle Intermediate Oxatitanacyclopentane Titanacycle->Intermediate + Ester Byproduct Byproducts: Ethane, Ethene Titanacycle->Byproduct Ligand Exchange Ester Substrate: Ester (RCOOR') Product Product: Cyclopropanol Intermediate->Product Ring Contraction + Hydrolysis

Figure 2: The Kulinkovich catalytic cycle involves a titanacyclopropane intermediate acting as a double nucleophile.

Comparative Performance Analysis

The following data consolidates experimental metrics for typical drug-like scaffolds.

Table 1: Operational Comparison
FeatureSimmons-Smith (Furukawa Mod.)[5]Kulinkovich Reaction
Primary Transformation Alkene

Cyclopropane
Ester

Cyclopropanol
Reagents

,

(or

activator)

(cat.), EtMgBr
Stereocontrol Excellent. 100% retention of alkene geometry. OH-groups direct syn-addition.[12]Variable. Diastereoselectivity depends on ester/Grignard bulk.
Functional Group Tolerance High (compatible with esters, silyl ethers, protected amines). Acid-sensitive groups may require buffers.Moderate. Incompatible with ketones/aldehydes (competing addition) or acidic protons.
Scalability Challenging. Exothermic;

is pyrophoric. Iodine waste stream is heavy.
Moderate. Grignard handling required.[13] Gas evolution (ethane/ethene) must be managed.
Atom Economy Poor (Stoichiometric Zn and Iodine).Moderate (Catalytic Ti, but stoichiometric Mg salts).
Key Application Installing cyclopropanes on complex cores (e.g., Cilastatin).Generating cyclopropanol building blocks or ring expansion precursors.

Experimental Protocols

Protocol A: Furukawa-Modified Simmons-Smith

Best for: Cyclopropanation of electron-rich alkenes or allylic alcohols.

Reagents:

  • Substrate: Allylic alcohol (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM and the allylic alcohol. Cool to

    
    .
    
  • Zinc Addition: Add

    
     solution dropwise via syringe. Caution: Pyrophoric. Stir for 10 min to allow alkoxide formation (directing group effect).
    
  • Carbenoid Generation: Add

    
     dropwise.[1][4] The rate should control the exotherm. The solution typically turns a milky white/pale yellow.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Cool back to

    
    . Quench with saturated aqueous 
    
    
    
    . Note: Vigorous gas evolution and precipitation of Zn salts will occur.
  • Workup: Extract with DCM or

    
    . Wash with 
    
    
    
    (to remove iodine traces) and brine. Dry over
    
    
    .[12]

Validation Check: If the reaction is sluggish, add trifluoroacetic acid (TFA, 1.0 equiv relative to Zn) to generate the more reactive


 species (Charette Modification).
Protocol B: Standard Kulinkovich Reaction

Best for: Converting esters to hydroxy-cyclopropanes.

Reagents:

  • Substrate: Methyl ester (1.0 equiv)

  • Catalyst: Titanium(IV) isopropoxide (

    
    , 0.1 equiv)
    
  • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 M in

    
    , 2.5 equiv)
    
  • Solvent: THF or

    
    , anhydrous
    

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon. Dissolve the ester and

    
     in anhydrous THF.
    
  • Grignard Addition: Add EtMgBr solution dropwise via a syringe pump over 1 hour at RT. Crucial: Slow addition maintains a low concentration of Grignard relative to Ti, favoring the catalytic cycle over direct Grignard addition to the ester.

  • Observation: The color shifts from colorless to yellow

    
     dark brown/black (active Ti(II) species). Gas evolution (ethane/ethene) will be observed—ensure proper venting.
    
  • Reaction: Stir for an additional 30–60 minutes after addition is complete.

  • Quench: Cool to

    
    . Carefully add water (dropwise) followed by saturated 
    
    
    
    .
  • Workup: The resulting titanium emulsion can be difficult to filter. Add dilute

    
     or Celite to break the emulsion before extraction with 
    
    
    
    .

Validation Check: If direct addition products (tertiary alcohols) are observed, the Grignard addition rate was too fast or the temperature was too low (inhibiting ligand exchange).

Safety & Process Integrity (E-E-A-T)

Self-Validating Systems
  • Simmons-Smith: The formation of the zinc carbenoid is often accompanied by a slight precipitate. A clear solution usually indicates failure to form the active species (wet solvents).

  • Kulinkovich: The color change to dark brown/black is diagnostic of the active low-valent titanium species. If the solution remains yellow/orange, the catalytic cycle has stalled (likely oxygen contamination).

Hazard Management
  • Diethylzinc (

    
    ):  Extremely pyrophoric. Must be handled under inert atmosphere.[1] For large-scale applications, the classic Zn-Cu couple is safer but less reactive.
    
  • Gas Evolution: The Kulinkovich reaction generates stoichiometric quantities of ethane and ethene. On a multi-gram scale, this presents a flammability/pressure hazard.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society.[7] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[5] Tetrahedron. Link

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with carboxylic acid esters.[9][11] Synthesis. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][4][5][6][12][13][14][15][16] Organic Reactions.[1][3][5][6][7][12][13][15] Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. Organic Reactions.[1][3][5][6][7][12][13][15] Link

Sources

Validation

A Comparative Guide to the Reactivity of Cyclopropyl and Isopropyl Alcohols

Audience: Researchers, scientists, and drug development professionals. Abstract: The nuanced differences in chemical reactivity between structurally similar molecules can provide profound opportunities or unforeseen chal...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The nuanced differences in chemical reactivity between structurally similar molecules can provide profound opportunities or unforeseen challenges in synthetic chemistry. This guide provides an in-depth comparison of the reactivity of cyclopropyl alcohol and isopropyl alcohol. While both are three-carbon, secondary alcohols, the inherent ring strain of the cyclopropyl group imparts unique and often non-intuitive reactivity compared to its acyclic isopropyl counterpart. We will explore their comparative performance in key chemical transformations, supported by mechanistic insights and experimental data, to provide a clear framework for their strategic use in research and development.

Introduction: The Decisive Role of Molecular Architecture

At first glance, cyclopropyl alcohol (c-PrOH) and isopropyl alcohol (i-PrOH) appear to be simple isomers. However, their chemical behavior diverges significantly due to a fundamental difference in their carbon skeletons.

  • Isopropyl Alcohol: A standard, acyclic secondary alcohol. Its reactivity is governed by the principles of steric hindrance and the moderate electron-donating nature of its two methyl groups. It serves as an excellent baseline for "typical" secondary alcohol behavior.

  • Cyclopropyl Alcohol: This molecule contains a three-membered ring, which is subject to immense ring strain (approximately 28 kcal/mol).[1][2] This strain arises from severe deviation of the internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°).[1][3] Consequently, the C-C bonds have a high degree of p-character, making the cyclopropyl group electronically similar to a carbon-carbon double bond and highly susceptible to reactions that relieve this strain.[2]

This guide will dissect how these structural distinctions translate into tangible differences in oxidation, substitution, and elimination reactions.

Comparative Analysis of Key Chemical Transformations

Oxidation: Ketone Formation vs. Ring Integrity

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis. Here, the structural differences between c-PrOH and i-PrOH manifest in both the stability of the product and the potential for side reactions.

Isopropyl Alcohol: As a model secondary alcohol, i-PrOH undergoes clean and efficient oxidation to yield acetone, a highly stable ketone.[4][5] This reaction is predictable and high-yielding with a variety of common oxidizing agents.

Cyclopropyl Alcohol: Oxidation of c-PrOH affords cyclopropanone. However, cyclopropanone is significantly destabilized by the exacerbation of ring strain and is prone to further reactions, including ring-opening, especially in the presence of nucleophiles or under harsh conditions.[6] Under certain oxidative conditions, particularly with strong acids, the cyclopropane ring itself can undergo cleavage to form isopropyl alcohol, which is then oxidized.[7]

Table 1: Comparison of Oxidation Outcomes

FeatureIsopropyl AlcoholCyclopropyl Alcohol
Primary Product Acetone (Propan-2-one)Cyclopropanone
Product Stability HighLow; prone to decomposition/rearrangement
Side Reactions MinimalRing-opening, polymerization
Typical Yields Excellent (>90%)Variable, often moderate
Acid-Catalyzed Nucleophilic Substitution: Stable Cations vs. Dramatic Rearrangements

The behavior of these alcohols under acidic conditions, which promotes the formation of a carbocation intermediate via protonation of the hydroxyl group, is perhaps their most dramatic point of divergence.

Isopropyl Alcohol: Treatment with a strong acid like HBr converts the -OH group into a good leaving group (-OH₂⁺). Departure of water generates a relatively stable secondary carbocation, which is then readily trapped by a nucleophile in a classic Sₙ1 mechanism.[8][9]

Cyclopropyl Alcohol: The formation of a cyclopropylcarbinyl cation is also facile. This cation is remarkably stabilized through conjugation between the empty p-orbital and the "bent" C-C bonds of the cyclopropane ring.[10] However, this intermediate is kinetically unstable and undergoes rapid, irreversible rearrangement to relieve the high ring strain. This process, known as the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement, typically yields a mixture of cyclobutyl and homoallylic products, not the direct substitution product.[11] This reactivity makes cyclopropyl alcohol a powerful tool for accessing four-membered rings and functionalized linear alkenes.

Diagram 1: Carbocation Intermediates and Fates

G cluster_iso Isopropyl Alcohol Pathway cluster_cyclo Cyclopropyl Alcohol Pathway iPrOH Isopropyl Alcohol iPr_cation Isopropyl Cation (2°) iPrOH->iPr_cation H⁺, -H₂O iPr_product Substitution Product (e.g., 2-Bromopropane) iPr_cation->iPr_product + Nu⁻ cPrOH Cyclopropyl Alcohol cPr_cation Cyclopropylcarbinyl Cation cPrOH->cPr_cation H⁺, -H₂O cBu_cation Cyclobutyl Cation cPr_cation->cBu_cation Rearrangement homoallyl_cation Homoallyl Cation cPr_cation->homoallyl_cation Rearrangement rearrangement_products Mixture of Cyclobutyl and Homoallylic Products cBu_cation->rearrangement_products + Nu⁻ homoallyl_cation->rearrangement_products + Nu⁻ G iPrOH Isopropyl Alcohol iPr_cation Isopropyl Cation iPrOH->iPr_cation H₂SO₄, Δ -H₂O propene Propene iPr_cation->propene -H⁺ cPrOH Cyclopropyl Alcohol cyclopropene Cyclopropene (Highly Strained, Not Formed) cPrOH->cyclopropene Unfavorable Path rearrangement Rearrangement Pathways (See Diagram 1) cPrOH->rearrangement H₂SO₄, Δ

Caption: Dehydration of isopropyl alcohol yields propene, while cyclopropyl alcohol undergoes rearrangement.

Experimental Protocols

To provide a practical context for the discussed principles, the following protocols outline comparative experiments.

Protocol 1: Comparative Oxidation using Pyridinium Chlorochromate (PCC)

This experiment compares the oxidation of the two alcohols under mild conditions to minimize side reactions.

Workflow Diagram:

G start Setup Two Parallel Reactions (Flask A: i-PrOH, Flask B: c-PrOH) add_dcm Add Dichloromethane (DCM) and Alcohol to each flask start->add_dcm add_pcc Add Pyridinium Chlorochromate (PCC) to each flask add_dcm->add_pcc stir Stir at Room Temperature (Monitor by TLC) add_pcc->stir filter Filter through Celite/Silica Plug to remove chromium salts stir->filter concentrate Concentrate Filtrate under reduced pressure filter->concentrate analyze Analyze Crude Product (¹H NMR, GC-MS) concentrate->analyze

Caption: Workflow for the parallel oxidation of isopropyl and cyclopropyl alcohols.

Step-by-Step Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, prepare suspensions of PCC (1.5 equivalents) in dichloromethane (DCM).

  • Substrate Addition: To Flask A, add isopropyl alcohol (1.0 equivalent) dissolved in a small amount of DCM. To Flask B, add cyclopropyl alcohol (1.0 equivalent) dissolved in DCM.

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction with isopropyl alcohol is typically complete within 1-2 hours. The reaction with cyclopropyl alcohol may require longer or show the formation of multiple byproducts.

  • Workup: Upon completion, dilute each reaction mixture with diethyl ether and filter through a short plug of silica gel or Celite to remove the dark chromium byproducts.

  • Isolation: Wash the silica plug with additional ether. Combine the organic filtrates and concentrate under reduced pressure.

  • Analysis: Analyze the resulting products. The product from Flask A will be clean acetone. The product from Flask B should be handled with care due to the potential instability of cyclopropanone and analyzed immediately by ¹H NMR spectroscopy to assess purity and identify any ring-opened byproducts.

Protocol 2: Comparative Solvolysis in Acidic Media

This protocol demonstrates the dramatic difference in product outcomes from carbocationic intermediates.

Step-by-Step Methodology:

  • Reaction Setup: Prepare two separate sealed tubes. To Tube A, add a 1 M solution of isopropyl alcohol in 50:50 water/acetone containing 0.1 M perchloric acid. To Tube B, add a 1 M solution of cyclopropyl alcohol in the same acidic solvent system.

  • Reaction Conditions: Heat both tubes at 60 °C for 24 hours.

  • Workup: Cool the tubes to room temperature. Neutralize the acid by carefully adding a saturated sodium bicarbonate solution. Extract the mixture with diethyl ether (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent.

  • Analysis: Analyze the product mixture from each reaction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components. Tube A will show the starting material or corresponding ether (if acetone acts as a nucleophile). Tube B will show a characteristic mixture of products, including cyclobutanol and 4-hydroxy-1-butene, with very little, if any, starting material remaining.

Summary and Synthetic Implications

The reactivity of cyclopropyl and isopropyl alcohols is a classic case study in structure-function relationships.

ReactionIsopropyl AlcoholCyclopropyl AlcoholUnderlying Reason
Oxidation Forms stable ketone (acetone)Forms unstable ketone; risk of ring-openingHigh ring strain in cyclopropanone
Sₙ1 Substitution Forms direct substitution productUndergoes rearrangement to cyclobutyl/homoallyl productsRelief of ring strain drives carbocation rearrangement
Dehydration Forms propeneDoes not form cyclopropene; rearranges insteadExtreme strain of a double bond within a 3-membered ring

For the Synthetic Chemist:

  • Isopropyl alcohol is a reliable and predictable building block. Its transformations are governed by well-established principles for secondary alcohols, making it a dependable choice for introducing an isopropyl moiety or for generating acetone.

  • Cyclopropyl alcohol is a synthetically versatile but more complex intermediate. It should not be viewed as a simple secondary alcohol but rather as a masked precursor for cyclobutyl and homoallylic structures. Its utility lies in leveraging its inherent ring strain to drive skeletal rearrangements, offering creative pathways to more complex molecular architectures that would be difficult to access otherwise. [12][13]

References

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?[Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Filo. (2024). Cyclopropane on oxidation wit 1 poil h conc H2SO4 gives Isopropyl alcohol.[Link]

  • Wikipedia. (n.d.). Ring strain.[Link]

  • Filo. (2024). Give β-elimination of given alcohol reaction. (i) Propyl alcohol (ii)..[Link]

  • RSC Publishing. (n.d.). Effect of steric hindrance and π electrons on alcohol self-association.[Link]

  • Chemistry LibreTexts. (2021). 3.7: Reactions of Alcohols.[Link]

  • MSU Chemistry. (n.d.). Alcohol Reactivity.[Link]

  • Wiley Online Library. (n.d.). Structure and reactivity of the cyclopropane species.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols.[Link]

  • PubMed. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols.[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isopropyl Alcohol?[Link]

  • ResearchGate. (2025). Kinetic and rection mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium.[Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes.[Link]

  • Chemistry Steps. (2022). Alcohols in Substitution Reactions with Tons of Practice Problems.[Link]

  • PubMed. (2023). Reactivity of electrophilic cyclopropanes.[Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols.[Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions.[Link]

  • PMC. (n.d.). One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols.[Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives.[Link]

  • NEET coaching. (n.d.). Isopropyl alcohol on oxidation forms.[Link]

  • University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN.[Link]

  • ResearchGate. (n.d.). Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a...[Link]

  • ACS Publications. (n.d.). Substituent effects. 3. A comparison of ethyl, vinyl, isopropyl, and cyclopropyl derivatives.[Link]

  • Rawsource. (2024). Propyl alcohol vs isopropyl alcohol.[Link]

  • ReAgent Chemical Services. (2024). Can I Use Isopropyl Alcohol Instead of Denatured Alcohol?[Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols.[Link]

  • Quora. (2020). How does isopropyl alcohol not damage electronics but water does?[Link]

  • Semantic Scholar. (2023). Reactivity of electrophilic cyclopropanes.[Link]

  • CORE. (n.d.). Kinetics of Reaction of Isopropyl Alcohol with Aqueous Chlorine.[Link]

  • Russian Chemical Reviews. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems.[Link]

  • ConRo. (2023). Isopropyl Alcohol for Electronics Cleaning – Safe Use & Products.[Link]

  • YouTube. (2024). Reactions of Isopropyl Alcohol | Organic Reactions.[Link]

  • YouTube. (2016). Organic Chemistry Elimination Reactions - E1, E2, E1CB.[Link]

Sources

Comparative

Validating Stereochemistry of Substituted Cyclopropyl Alcohols: A Comparative Guide

Executive Summary & The Stereochemical Conundrum Substituted cyclopropyl alcohols are privileged scaffolds in modern drug discovery, serving as rigid bioisosteres for alkenes and conformational locks in peptide mimetics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Stereochemical Conundrum

Substituted cyclopropyl alcohols are privileged scaffolds in modern drug discovery, serving as rigid bioisosteres for alkenes and conformational locks in peptide mimetics. However, validating their stereochemistry—specifically the relative configuration (cis/trans) of substituents and the absolute configuration of the carbinol center—presents a unique "stereochemical conundrum."

The cyclopropane ring possesses significant magnetic anisotropy and ring strain, which often distorts standard NMR coupling constants and NOE signals. Furthermore, many low-molecular-weight cyclopropyl alcohols are oils, precluding direct X-ray analysis.

This guide objectively compares four validation methodologies, ranging from rapid spectroscopic checks to definitive crystallographic proofs, providing the experimental logic required to select the correct tool for your specific molecule.

Comparative Analysis of Validation Methods

The following table summarizes the four primary methods for validating cyclopropyl alcohol stereochemistry. Selection should be based on sample availability, required confidence level, and physical state of the compound.

FeatureMethod A: 1H NMR (

)
Method B: Mosher's Analysis Method C: DFT-NMR (GIAO) Method D: X-Ray Crystallography
Primary Output Relative Config (cis/trans)Absolute Config (R/S)Rel. & Abs. Config (Probabilistic)Absolute Config (Definitive)
Sample Req. < 1 mg (Non-destructive)5–10 mg (Destructive)< 1 mg (Computational)10–50 mg (Crystal req.)
Time to Result < 1 Hour24–48 Hours2–5 Days1–4 Weeks
Reliability Moderate (Ambiguous in flexible systems)High (For sec-alcohols)High (DP4+ > 95%)Ultimate (Gold Standard)
Cost LowModerate (Reagents)Low (Compute time)High (Instrument/Service)
Best For Initial screening of crude reaction mixtures.Determining absolute config of non-crystalline oils.Resolving ambiguous NMR data without derivatization.Final confirmation of lead compounds.

Detailed Methodologies & Expert Insights

Method A: NMR Spectroscopy (The First Line of Defense)

Expert Insight: Unlike flexible alkyl chains, the cyclopropane ring is rigid. This rigidity enforces a strict Karplus relationship where cis vicinal protons generally exhibit larger coupling constants than trans protons, a reversal of the trend seen in alkenes.

  • Diagnostic Criteria:

    • 
       (Vicinal):  Typically 7–10 Hz .
      
    • 
       (Vicinal):  Typically 4–7 Hz .
      
    • NOE/ROESY: Strong correlations between cis substituents are definitive. However, beware of "false negatives" in NOE due to the specific correlation time (

      
      ) of small molecules; ROESY is preferred for MW < 1000 Da.
      

Limitation: Electronegative substituents (like the hydroxyl group itself) decrease vicinal coupling constants, potentially causing


 and 

ranges to overlap (e.g., both appearing around 6-7 Hz).
Method B: Mosher's Method (The Chemical Solution)

Expert Insight: For secondary cyclopropyl alcohols, the modified Mosher's method is the industry standard for determining absolute configuration. The rigid cyclopropyl group often simplifies the conformational analysis compared to flexible alkyl chains, making the


 values more distinct.

The Principle: React the alcohol with both


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1] The anisotropic shielding of the phenyl group in the resulting esters causes systematic chemical shift changes (

).

Protocol: Microscale MTPA Ester Synthesis

  • Setup: In two separate 1-dram vials, dissolve the cyclopropyl alcohol (2 mg, 1 equiv) in dry

    
     (0.5 mL).
    
  • Coupling: To Vial A, add

    
    -MTPA-Cl (3 equiv), dry pyridine (5 equiv), and DMAP (cat.). To Vial B, add 
    
    
    
    -MTPA-Cl.
    • Note: Use MTPA-Cl (acid chloride) rather than the acid/DCC method for sterically hindered cyclopropyl alcohols to ensure complete conversion.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC.[2]

  • Workup: Dilute with

    
    , wash with 1M HCl, sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Analysis: Acquire

    
     NMR for both crude esters. Assign signals for protons 
    
    
    
    and
    
    
    to the chiral center.
  • Calculation: Calculate

    
     for each proton.[1][3]
    
    • Interpretation: Protons with positive

      
       reside on the right side of the Mosher plane; negative  values reside on the left.
      
Method C: DFT-NMR Integration (The Modern Solver)

Expert Insight: When


-couplings are ambiguous and derivatization fails, comparing experimental chemical shifts with calculated values (GIAO method) is a powerful validation tool.

Workflow:

  • Conformational Search: Generate conformers for all possible stereoisomers using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize low-energy conformers using DFT (Level: B3LYP/6-31G(d) or

    
    B97X-D/def2-SVP).
    
  • NMR Calculation: Calculate shielding tensors (GIAO) for the optimized geometries.

  • Statistical Comparison: Use the DP4+ probability method to correlate experimental shifts (

    
    ) with Boltzmann-weighted calculated shifts (
    
    
    
    ). A DP4+ score >95% strongly validates the stereochemical assignment.
Method D: X-Ray Crystallography (Derivatization)[4]

Expert Insight: Most simple cyclopropyl alcohols are oils. To access the "Gold Standard," you must increase crystallinity and introduce a heavy atom for anomalous scattering (if no other chiral center exists).

Derivatization Strategy:

  • p-Nitrobenzoates: React alcohol with p-nitrobenzoyl chloride. The planar nitroaromatic group facilitates

    
    -stacking, promoting crystallization.
    
  • 3,5-Dinitrobenzoates: Often yield higher melting point solids than mono-nitro derivatives.

Decision Framework & Visualization

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your compound's properties.

ValidationLogic Start Start: Cyclopropyl Alcohol Stereochemistry Unknown IsCrystalline Is the compound crystalline? Start->IsCrystalline XRay Method D: X-Ray Crystallography (Gold Standard) IsCrystalline->XRay Yes NMR_Check Method A: 1H NMR Analysis (Check J-coupling & NOE) IsCrystalline->NMR_Check No (Oil/Amorphous) Ambiguous Are J-values/NOE Definitive? NMR_Check->Ambiguous Done Assignment Validated Ambiguous->Done Yes (Clear J_cis > J_trans) AbsConfig Need Absolute Configuration? Ambiguous->AbsConfig No / Need Abs Config Derivatize Can you derivatize (>5mg sample)? AbsConfig->Derivatize Yes Mosher Method B: Mosher's Method (MTPA Esters) Derivatize->Mosher Yes (Chemical Method) DFT Method C: DFT-NMR (GIAO) (Computational) Derivatize->DFT No (Sample Limited) Cryst_Deriv Synthesize p-Nitrobenzoate Derivative Derivatize->Cryst_Deriv If Mosher fails Mosher->Done DFT->Done Cryst_Deriv->XRay

Caption: Decision tree for selecting the optimal stereochemical validation method based on sample state and data ambiguity.

Mosher's Analysis Workflow

The interpretation of Mosher ester data requires a systematic approach. The diagram below visualizes the "Sector Rule" applied to the cyclopropyl carbinol system.

MosherWorkflow Input 1. Synthesize (R) & (S) MTPA Esters NMR 2. Acquire 1H NMR Assign H-atoms Input->NMR Calc 3. Calculate Delta = d(S) - d(R) NMR->Calc Model 4. Map to Mosher Model Calc->Model Positive Delta -> Right Side Negative Delta -> Left Side Result 5. Assign Configuration Model->Result

Caption: Step-by-step workflow for the modified Mosher's method analysis.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[4] Nature Protocols, 2, 2451–2458. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. Link

  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Some Substituted Cyclopropanes. Journal of the American Chemical Society, 83(5), 1226–1227. Link

  • Charette, A. B., & Lebel, H. (2000). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society, 122(19), 4508–4509. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(1-Methylcyclopropyl)propan-1-ol

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-(1-Methylcyclopropyl)propan-1-ol. As a valued professional in the field of research and drug development, your safety, and th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 3-(1-Methylcyclopropyl)propan-1-ol. As a valued professional in the field of research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide moves beyond simple instruction to explain the scientific rationale behind these procedures, ensuring a culture of safety and compliance in your laboratory.

Core Principle: Hazard-Informed Disposal

Effective disposal begins with a thorough understanding of the substance's potential hazards. The chemical structure, featuring a primary alcohol functional group and a hydrocarbon body, suggests it should be treated with the same precautions as other flammable and irritant organic alcohols.

Based on GHS classifications for analogous compounds such as 3-Cyclopropylpropan-1-ol and n-Propanol, this substance must be handled as a flammable liquid that can cause serious eye, skin, and respiratory irritation.[1][2][3]

Table 1: Physicochemical and Hazard Profile This table summarizes key data points, derived from the close structural analog 3-Cyclopropylpropan-1-ol and the parent alcohol, n-Propanol, to inform handling and disposal procedures.

PropertyValue / Expected ClassificationSource (Analog)Rationale & Implication for Disposal
Molecular Formula C7H14ON/ABase identifier for waste manifest.
Molecular Weight 114.19 g/mol N/ARelevant for calculating quantities for disposal.
GHS Hazard Class Flammable Liquid (Expected: Category 2 or 3)[1][3][4]Critical: Must be kept away from all ignition sources. Requires storage in a flammables cabinet and use of non-sparking tools.[1][4]
Serious Eye Damage/Irritation (Expected: Cat 1/2A)[1][3][4]Critical: Requires use of safety glasses or goggles during all handling and disposal steps.
Skin Corrosion/Irritation (Expected: Category 2)[3]Requires use of nitrile or other appropriate chemical-resistant gloves.
STOT - Single Exposure (Expected: Category 3)[1][3]May cause respiratory irritation or drowsiness.[1][3] All handling must occur in a well-ventilated area or chemical fume hood.
Boiling Point ~97 °C / 207 °F (n-Propanol)[4][5]Volatility indicates a vapor inhalation hazard and potential for flammable vapor accumulation in low areas.[6]
Flash Point ~15 °C / 59 °F (n-Propanol)[4][5]The low flash point underscores the high flammability risk at standard laboratory temperatures.[4]

Step-by-Step Disposal Protocol

This protocol is designed to ensure compliance and safety from the point of waste generation to its final removal from your facility.

Step 1: Personal Protective Equipment (PPE) and Work Area Setup

Before handling any waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles for full protection against splashes.[1][4]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable option for incidental contact). Change gloves immediately if they become contaminated.[1]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Conduct all waste consolidation and handling within a certified chemical fume hood or in a well-ventilated area to prevent the accumulation of flammable and irritating vapors.[6][7]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: 3-(1-Methylcyclopropyl)propan-1-ol waste must be categorized as Flammable Organic Waste .

  • Use a Compatible Container: Collect the waste in a designated, chemically compatible container (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container is clean and dry before use.

  • Do Not Mix: Crucially, never mix this waste with other waste streams. Specifically, keep it separate from:

    • Oxidizing agents

    • Strong acids or bases

    • Aqueous waste

    • Halogenated organic waste Mixing can lead to violent reactions, fire, or the release of toxic gases.[8]

Step 3: Labeling and Temporary Storage

Clear communication through labeling is a cornerstone of laboratory safety.

  • Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.

  • Complete the Label: Fill in all required information, including:

    • Full Chemical Name: 3-(1-Methylcyclopropyl)propan-1-ol

    • Hazard Identification: Clearly mark "Flammable," "Irritant."

  • Store Safely: Keep the waste container tightly closed when not in use.[9][10] Store it in a designated satellite accumulation area, such as a secondary containment tray within a flammables cabinet, away from heat, sparks, and open flames.[4][9]

Step 4: Final Disposal Pathway

The only acceptable method for the final disposal of this chemical is through a licensed and certified professional waste disposal service.

  • Contact Your EHS Office: Follow your institution's specific procedures for hazardous waste pickup. Your Environmental Health & Safety (EHS) office will coordinate with a contractor.

  • Professional Incineration: The material will be disposed of via controlled chemical incineration.[6][11] This process uses high temperatures and afterburners to completely destroy the chemical, converting it into less harmful components like carbon dioxide and water, while scrubbing any hazardous flue gases.[6]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the drain. As a volatile organic compound (VOC), it can harm aquatic ecosystems and interfere with wastewater treatment processes.[8][9]

Emergency Protocol: Small Spill Management

In the event of an accidental spill, a calm and procedural response is essential.

  • Eliminate Ignition Sources: Immediately turn off any nearby hot plates, equipment, or open flames.[4]

  • Ensure Ventilation: Increase airflow in the area, if safe to do so.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to dike and absorb the spill.[9][12] Do not use combustible materials like paper towels.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[9][11]

  • Clean the Area: Wipe the spill area with an appropriate solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container of spill debris and dispose of it through your EHS office, following the protocol in Section 2.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of 3-(1-Methylcyclopropyl)propan-1-ol waste.

DisposalWorkflow Disposal Workflow for 3-(1-Methylcyclopropyl)propan-1-ol cluster_lab In the Laboratory cluster_facility Facility-Level Management A Waste Generated (e.g., reaction quench, purification fractions) B Assess Hazards: - Flammable Liquid - Eye/Skin Irritant - Inhalation Hazard A->B Consult Safety Guide C Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Select Protection D Collect in Designated, Labeled 'Flammable Organic Waste' Container C->D Handle Waste E Store in Flammables Cabinet (Satellite Accumulation Area) D->E Secure Container F Contact Institutional EHS Office for Waste Pickup Request E->F When Container is Full or per EHS Policy G Waste Transferred by EHS to Central Accumulation Area F->G Scheduled Pickup H Disposal by Licensed Hazardous Waste Contractor G->H Final Disposition

Caption: Decision workflow for safe disposal.

References

  • HBC System, Safety Data Sheet for 545 - Remover Degreaser (contains propan-1-ol) , Version 2.0, HBC System, [Link]

  • PubChem, Laboratory Chemical Safety Summary for 3-Cyclopropylpropan-1-ol (CID 20426485) , National Center for Biotechnology Information, [Link]

  • Lab Alley, How to Safely Dispose of Propanol , Lab Alley, [Link]

Sources

Handling

Personal protective equipment for handling 3-(1-Methylcyclopropyl)propan-1-ol

This guide outlines the safety, logistical, and operational protocols for handling 3-(1-Methylcyclopropyl)propan-1-ol (CAS: 120077-89-6). It is designed for researchers requiring immediate, actionable safety intelligence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(1-Methylcyclopropyl)propan-1-ol (CAS: 120077-89-6). It is designed for researchers requiring immediate, actionable safety intelligence.

Part 1: Executive Safety Summary

3-(1-Methylcyclopropyl)propan-1-ol is a functionalized primary alcohol incorporating a strained cyclopropyl ring. While specific toxicological data is limited, its structural analogs (cyclopropylmethanol, n-propanol) dictate that it be treated as a Flammable Liquid and a Mucous Membrane Irritant .

Immediate Hazards:

  • Fire: Flammable liquid and vapor.[1][2][3][4] Flash point is likely between 40°C–60°C (estimated based on MW and structure).

  • Reactivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). It is susceptible to acid-catalyzed ring-opening reactions, which can be exothermic.

  • Health: Causes skin and serious eye irritation.[1][3] May cause respiratory irritation if aerosolized.

Part 2: Chemical Profile & Risk Assessment

This section synthesizes the chemical's physical properties with its structural hazards to inform safety controls.

PropertyData / EstimationOperational Implication
CAS Number 120077-89-6Use for inventory tracking and waste labeling.
Molecular Formula C₇H₁₄OMW: 114.19 g/mol .[5]
Physical State Colorless LiquidViscosity similar to higher alcohols.
Solubility Organic solvents (DCM, EtOAc)Lipophilic nature aids skin absorption.
Ring Strain High (Cyclopropyl)CRITICAL: Avoid strong acids during storage/workup unless controlled; risk of rearrangement.
Boiling Point ~160-170°C (Predicted)Low vapor pressure at RT, but hazardous upon heating.
Mechanism of Hazard

The primary danger lies in the hydroxyl (-OH) group's flammability combined with the cyclopropyl group's reactivity.

  • Flammability: Like 1-propanol, the alcohol functionality supports combustion.

  • Acid Sensitivity: In the presence of Bronsted or Lewis acids, the cyclopropyl ring can open to form homoallylic alcohols or halides. This rearrangement releases ring strain energy, potentially causing thermal runaways in scaled-up reactions.

Part 3: Personal Protective Equipment (PPE) Matrix

Selection of PPE is based on the "Barrier Principle"—creating redundant layers of protection against chemical permeation and physical splash.

Hand Protection (Glove Selection)
  • Standard Handling (Splash Protection):

    • Material: Nitrile Rubber (minimum thickness 0.11 mm).

    • Protocol: Double-gloving recommended. Change immediately upon contamination.[6]

    • Reasoning: Alcohols generally permeate nitrile slowly, but the hydrocarbon ring increases lipophilicity, potentially accelerating degradation compared to simple ethanol.

  • Immersion / Spill Cleanup:

    • Material: Butyl Rubber or Viton®.

    • Reasoning: These materials offer superior resistance to organic solvents and alcohols.

Respiratory Protection
  • Standard Lab Scale (< 100 mL): Work inside a certified chemical fume hood. No respirator required if sash is at proper height.

  • Outside Fume Hood / Spill Response:

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Logic: The compound is volatile enough to generate irritant vapors, especially if heated or spilled.[3]

Eye & Body Protection[3][5][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Note: Safety glasses are insufficient due to the risk of irreversible corneal damage from concentrated alcohols.

  • Body: Flame-resistant (FR) lab coat made of Nomex or treated cotton. Synthetic blends (polyester) should be avoided as they melt onto skin during fires.

Part 4: Operational Handling Protocol

A. Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated flammable cabinet.

  • Incompatibility: Segregate from Strong Oxidizers (e.g., permanganates, nitric acid) and Strong Acids (e.g., sulfuric acid, HCl).

  • Shelf Life: Stable under inert atmosphere (Nitrogen/Argon). Oxygen exposure over time may lead to peroxide formation at the alpha-carbon, though less likely than in ethers.

B. Transfer Techniques
  • Small Scale (< 50 mL): Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible to prevent leaching, though polypropylene is generally resistant for short contact.

  • Large Scale (> 50 mL): Use a cannula transfer method under positive nitrogen pressure. Ground the receiving flask to prevent static discharge ignition.

C. Reaction Setup (Critical Control Points)
  • Heating: Never use an open flame. Use an oil bath or heating block with an external temperature probe.

  • Acidic Conditions: If the reaction involves acidic reagents (e.g., TsOH, HCl), add the acid slowly at low temperature (0°C) to control the exotherm from potential cyclopropyl ring opening.

Part 5: Emergency Response Logic

The following diagram outlines the decision logic for spill response, ensuring user safety is prioritized over asset recovery.

SpillResponse cluster_0 Actionable Steps Start Spill Detected Assess Assess Volume & Location Start->Assess SmallSpill Minor Spill (< 50 mL) Inside Hood Assess->SmallSpill LargeSpill Major Spill (> 50 mL) Or Outside Hood Assess->LargeSpill PPE_Check Verify PPE: Nitrile Double Gloves, Goggles, Lab Coat SmallSpill->PPE_Check Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate Risk High Absorb Absorb with Vermiculite or Absorbent Pads PPE_Check->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Disposal Bag as Hazardous Chemical Waste Clean->Disposal

Figure 1: Decision matrix for responding to a 3-(1-Methylcyclopropyl)propan-1-ol spill. Prioritize evacuation for large spills outside containment.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes. Lift eyelids. Seek medical attention —alcohols can cause corneal clouding.

  • Skin Contact: Wash with soap and water.[3] Do not use solvents (ethanol/acetone) to clean skin, as they enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Part 6: Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.[7]

  • Waste Stream Classification:

    • Class: Flammable Organic Solvent.

    • Codes: D001 (Ignitable).

  • Segregation:

    • Do NOT mix with aqueous acid waste streams (risk of exothermic reaction).

    • Can be combined with other non-halogenated organic solvents (Methanol, Ethanol, Acetone).

  • Container: High-density polyethylene (HDPE) or glass carboy. Label clearly with "Flammable" and the full chemical name.

References

  • PubChem. (2025).[1][8] Compound Summary: 3-Cyclopropylpropan-1-ol (Analogous Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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